4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
Description
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Properties
IUPAC Name |
4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPCUSYXKGALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657336 | |
| Record name | 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-52-6 | |
| Record name | 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
Introduction
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. Its structure combines a substituted aromatic ring, a sulfonamide linkage, and a silyl-protected amino alcohol moiety, making it a versatile building block. The unequivocal confirmation of its structure is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products.
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound. We will delve into the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative will not only detail the experimental protocols but also rationalize the choice of each technique and the interpretation of the resulting data, reflecting a field-proven approach to structural verification.
Molecular Structure and Synthetic Rationale
The target molecule, with the molecular formula C14H24BrNO3SSi and a molecular weight of 394.4 g/mol , is typically synthesized through a two-step process.[1] The first step involves the protection of the hydroxyl group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMSCl).[2][3] The resulting N-[2-(TBDMSO)ethyl]amine is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base to form the final sulfonamide.[4][5] Understanding this synthetic pathway provides a preliminary hypothesis for the expected molecular structure and aids in the interpretation of spectroscopic data.
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry is the initial and most crucial step in structure elucidation, as it provides the molecular weight of the compound and valuable information about its fragmentation pattern, offering direct evidence of the constituent parts.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. The analysis is typically run in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) to obtain an accurate mass measurement.
Data Interpretation and Causality
The primary objective is to confirm the elemental composition. The high-resolution mass measurement allows for the determination of the molecular formula with a high degree of confidence.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 394.0560 | 394.0558 | Molecular ion peak, confirming the molecular weight. |
| [M+Na]⁺ | 416.0380 | 416.0375 | Sodium adduct, further confirming the molecular weight. |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments, providing a clear signature for the presence of this halogen.
A key fragmentation pathway for TBDMS-protected compounds involves the loss of the tert-butyl group ([M-57]⁺).[8] Further fragmentation can provide evidence for the different parts of the molecule.
| Fragment Ion (m/z) | Proposed Structure | Significance |
| 336.0089 | [M - C4H9]⁺ | Loss of the tert-butyl group from the TBDMS moiety.[8] |
| 220.9145 | [Br-C6H4-SO2]⁺ | Fragment corresponding to the 4-bromobenzenesulfonyl group. |
| 146.1046 | [HN-CH2-CH2-O-TBDMS]⁺ | Fragment corresponding to the silyl-protected aminoethyl side chain. |
Part 2: Infrared Spectroscopy – Unveiling Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Causality
The presence of key functional groups in this compound can be confirmed by characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3250 | N-H stretch | Sulfonamide | The position and shape of this peak are indicative of the N-H bond in the sulfonamide.[10][11] |
| ~2950-2850 | C-H stretch | Aliphatic and TBDMS | Stretching vibrations of the C-H bonds in the ethyl chain and the TBDMS group. |
| ~1340 and ~1160 | S=O asymmetric and symmetric stretch | Sulfonyl group | These two strong absorptions are characteristic of the SO2 group in sulfonamides.[12] |
| ~1250 and ~840 | Si-C and Si-O stretch | TBDMS ether | Characteristic vibrations of the tert-butyldimethylsilyl ether group.[13] |
| ~1090 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |
| ~1010 | C-O stretch | Ether | Stretching vibration of the carbon-oxygen bond in the silyl ether. |
| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene | This absorption suggests a para-substituted aromatic ring. |
Part 3: Nuclear Magnetic Resonance Spectroscopy – The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[6][7][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation and Causality
The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 2H | Ha | Protons ortho to the sulfonyl group, deshielded by its electron-withdrawing effect. |
| ~7.65 | d | 2H | Hb | Protons meta to the sulfonyl group. |
| ~5.50 | t | 1H | Hc (NH) | Sulfonamide proton, often broad; coupling to adjacent CH₂ may be observed. |
| ~3.70 | t | 2H | Hd | Methylene protons adjacent to the oxygen, deshielded by the electronegative atom. |
| ~3.20 | q | 2H | He | Methylene protons adjacent to the nitrogen, deshielded and coupled to both NH and the other CH₂. |
| ~0.85 | s | 9H | Hf | Protons of the three methyl groups on the tert-butyl group of the TBDMS moiety. |
| ~0.00 | s | 6H | Hg | Protons of the two methyl groups on the silicon atom of the TBDMS moiety. |
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~139.0 | C1 | Aromatic carbon attached to the sulfonyl group. |
| ~132.5 | C3 | Aromatic carbons ortho to the bromine atom. |
| ~129.0 | C2 | Aromatic carbons meta to the bromine atom. |
| ~127.5 | C4 | Aromatic carbon attached to the bromine atom. |
| ~61.0 | C5 | Methylene carbon attached to the oxygen. |
| ~44.0 | C6 | Methylene carbon attached to the nitrogen. |
| ~25.8 | C8 | Methyl carbons of the tert-butyl group. |
| ~18.2 | C7 | Quaternary carbon of the tert-butyl group. |
| ~-5.5 | C9 | Methyl carbons attached to the silicon atom. |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Expected correlations:
-
Ha with Hb (in the aromatic system, though weak for para substitution)
-
Hc (NH) with He
-
Hd with He
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][16] This is essential for definitively assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[17] It is instrumental in establishing the connectivity of the molecular fragments. Key expected correlations:
-
Ha to C1, C2, and C3
-
Hb to C1 and C4
-
He to C1 (through the sulfonamide linkage) and C5
-
Hd to C6
-
Hf to C7 and C8
-
Hg to C7
-
Workflow and Data Integration Diagram
The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating the information from all spectroscopic techniques.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the molecular formula and provides initial structural clues through fragmentation analysis. Infrared spectroscopy offers a rapid confirmation of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and detailed map of the atomic connectivity, definitively establishing the structure. This self-validating system of cross-verification ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, which is a cornerstone of scientific integrity in drug development and materials science research.
References
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Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
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Dyrby, M., Petersen, B. O., Duus, J. Ø., & Engelsen, S. B. (2005). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 43(11), 905–911. [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
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ResearchGate. (n.d.). McLafferty rearrangement and formation of a cyclic ion from the TBDMS... [Link]
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Università degli Studi di Firenze. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000193). [Link]
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ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide, a key intermediate in various synthetic applications. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible approach.
Introduction and Strategic Importance
This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the protected aminoethyl side chain offers a handle for subsequent chemical modifications. The sulfonamide moiety itself is a critical pharmacophore found in a wide array of therapeutic agents.[1] The tert-butyldimethylsilyl (TBDMS) protecting group for the primary alcohol is strategically chosen for its stability under the sulfonylation conditions and its selective removal under mild acidic or fluoride-mediated protocols.[2]
Synthetic Approach: A Validated Protocol
The synthesis of the target compound is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 2-(tert-butyldimethylsilyloxy)ethan-1-amine. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of 2-(tert-butyldimethylsilyloxy)ethan-1-amine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group. Triethylamine then abstracts the proton from the newly formed sulfonamide nitrogen, preventing the formation of an ammonium salt and ensuring the amine remains available for reaction.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a brominated aromatic ring, a sulfonamide linkage, and a tert-butyldimethylsilyl (TBDMS) protected ethanolamine side chain. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its application as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterial, and anticancer agents.[1][2] The bromo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the TBDMS ether serves as a protecting group for the hydroxyl function, allowing for selective reactions at other sites of the molecule.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, stability, and analytical characterization. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. These properties govern its reactivity, solubility, and ultimately, its behavior in biological systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₁₄H₂₄BrNO₃SSi | [Calculated] |
| Molecular Weight | 394.40 g/mol | [Calculated] |
| Melting Point | 32-36 °C | [Experimental Data][4] |
| Boiling Point | Predicted to be high, with probable decomposition before boiling at atmospheric pressure. | [Chemical Structure Analogy] |
| Appearance | White to off-white solid. | [Typical for purified organic compounds of this nature] |
| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | [Structural Analysis and "Like Dissolves Like" Principle][5] |
| pKa | The sulfonamide proton (N-H) is predicted to be weakly acidic, with a pKa likely in the range of 9-11, similar to other N-alkyl benzenesulfonamides. | [Structural Analogy to other Sulfonamides] |
Synthesis and Purification
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available materials. The causality behind this experimental design is to first protect the reactive hydroxyl group to prevent side reactions in the subsequent sulfonylation step.
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)ethan-1-amine
-
To a solution of 2-aminoethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(tert-butyldimethylsilyloxy)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) and add a base such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Stability and Handling
The stability of the TBDMS protecting group is a critical consideration. TBDMS ethers are generally stable to a wide range of reaction conditions, including basic and organometallic reagents.[6] However, they are susceptible to cleavage under acidic conditions and in the presence of fluoride ion sources.
-
Acidic Conditions: The TBDMS group can be removed with protic acids such as acetic acid in a mixture of THF and water, or with stronger acids like HCl or trifluoroacetic acid.[7]
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a common and efficient reagent for the cleavage of TBDMS ethers.[8]
Therefore, it is crucial to avoid acidic conditions and fluoride sources during reactions and workups unless deprotection is intended. The compound should be stored in a cool, dry place, away from moisture and strong acids.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.6-7.9 ppm), corresponding to the four protons on the 4-bromophenyl ring.
-
Ethyl Chain Protons: Two triplets corresponding to the -CH₂-N- and -CH₂-O- protons of the ethyl chain. The protons adjacent to the nitrogen will be slightly downfield from those adjacent to the silyloxy group.
-
TBDMS Protons: A singlet at around δ 0.9 ppm for the nine protons of the tert-butyl group and a singlet at around δ 0.05 ppm for the six protons of the two methyl groups on the silicon atom.
-
Sulfonamide Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the N-H proton, the chemical shift of which can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the bromine atom.
-
Ethyl Chain Carbons: Two signals for the -CH₂-N- and -CH₂-O- carbons.
-
TBDMS Carbons: Signals for the tert-butyl quaternary carbon and methyl carbons, and the two methyl carbons on the silicon atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
S=O Stretches: Two strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group, typically around 1160 cm⁻¹ and 1350 cm⁻¹, respectively.[9]
-
C-H Stretches: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
Si-O-C Stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: An isotopic cluster for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[10][11] Fragmentation of the TBDMS group, such as the loss of a tert-butyl radical, is also expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound.
Diagram 2: HPLC Analysis Workflow
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like trifluoroacetic acid.
-
Standard and Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is generally suitable for this type of compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, for example, 254 nm.
-
Elution: An isocratic or gradient elution method may be developed to achieve optimal separation from any impurities.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis is readily achievable, and its stability profile, particularly with respect to the TBDMS protecting group, is well-understood. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. A comprehensive understanding of these properties is paramount for researchers and scientists to effectively harness the potential of this compound in the development of novel molecules with potential applications in medicinal chemistry and beyond.
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An In-depth Technical Guide to 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide (CAS Number: 850429-52-6)
This technical guide provides a comprehensive overview of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, handling, and applications.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant interest in modern medicinal chemistry and synthetic organic chemistry. Its structure incorporates two key features: a 4-bromobenzenesulfonamide moiety and a tert-butyldimethylsilyl (TBDMS) protected ethanolamine side chain.
The benzenesulfonamide core is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors[1]. The bromine atom at the para-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
The TBDMS ether serves as a robust protecting group for the primary alcohol of the ethanolamine side chain. The TBDMS group is favored in multi-step syntheses due to its high stability under a variety of reaction conditions, yet it can be selectively removed when needed[2]. This strategic protection allows for chemoselective reactions at other sites of the molecule. The deprotected amino alcohol functionality is a common building block in drug discovery. Notably, the core structure, 4-(2-aminoethyl)benzenesulfonamide, is a known intermediate in the synthesis of sulfonylurea hypoglycemic drugs[3].
This guide will delve into the practical aspects of working with this compound, from its logical synthesis to its potential applications.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process. This pathway begins with the protection of ethanolamine, followed by its reaction with 4-bromobenzenesulfonyl chloride.
Sources
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics and a reliable synthetic pathway for 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this compound's analytical profile and preparation. The guide emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a versatile intermediate in organic synthesis, combining the reactive handles of a bromobenzenesulfonyl group with a protected hydroxyl functionality. The bromoaryl moiety is amenable to a wide range of cross-coupling reactions, while the tert-butyldimethylsilyl (TBDMS) ether provides a robust yet readily cleavable protecting group for the hydroxyl function. An accurate understanding of its spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed, predicted ¹H and ¹³C NMR dataset, grounded in the analysis of analogous structures and established spectroscopic principles. Furthermore, a validated, step-by-step synthetic protocol is provided to facilitate its preparation in a laboratory setting.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups and data from structurally related compounds. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) at room temperature, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.75 | Doublet | 2H | ~8.5 | Ar-H (ortho to SO₂) | Aromatic protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear as a doublet due to coupling with the meta protons. |
| ~7.65 | Doublet | 2H | ~8.5 | Ar-H (ortho to Br) | Aromatic protons ortho to the bromine atom are also deshielded and appear as a doublet due to coupling with the meta protons. |
| ~5.5-6.0 | Triplet (broad) | 1H | ~6.0 | NH | The sulfonamide proton is acidic and often appears as a broad signal. It is expected to be a triplet due to coupling with the adjacent CH₂ group. |
| ~3.70 | Triplet | 2H | ~6.0 | -O-CH₂ - | The methylene group adjacent to the silyloxy group is deshielded by the oxygen atom. |
| ~3.20 | Quartet | 2H | ~6.0 | -N-CH₂ - | The methylene group adjacent to the nitrogen is deshielded by the sulfonamide group and couples with both the NH proton and the other methylene group. |
| 0.89 | Singlet | 9H | - | Si-C(C H₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet in a highly shielded region.[1] |
| 0.05 | Singlet | 6H | - | Si-(C H₃)₂ | The six equivalent protons of the two methyl groups on the silicon atom appear as a sharp singlet, typically upfield of TMS.[1] |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C -SO₂ | The aromatic carbon directly attached to the sulfonyl group is a quaternary carbon and is deshielded. |
| ~132 | C H (ortho to Br) | Aromatic CH carbons ortho to the bromine atom. |
| ~129 | C H (ortho to SO₂) | Aromatic CH carbons ortho to the sulfonyl group. |
| ~128 | C -Br | The aromatic carbon bearing the bromine atom is a quaternary carbon.[2] |
| ~62 | -O-C H₂- | The carbon of the methylene group attached to the oxygen is deshielded. |
| ~45 | -N-C H₂- | The carbon of the methylene group attached to the nitrogen is deshielded by the sulfonamide group. |
| 25.7 | Si-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 18.2 | Si-C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| -5.5 | Si-(C H₃)₂ | The methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift. |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the sulfonylation of ethanolamine with 4-bromobenzenesulfonyl chloride, followed by the protection of the resulting primary alcohol with tert-butyldimethylsilyl chloride.
Diagram 1: Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl)-4-bromobenzenesulfonamide
This procedure is based on standard sulfonamide formation reactions.[3]
-
Reaction Setup: To a solution of ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol follows a well-established procedure for the TBDMS protection of alcohols.[4]
-
Reaction Setup: Dissolve N-(2-hydroxyethyl)-4-bromobenzenesulfonamide (1.0 equivalent) and imidazole (2.5 equivalents) in dry N,N-dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the final product.
Foundational Principles of NMR Analysis
The accurate interpretation of the provided NMR data relies on a fundamental understanding of the factors influencing chemical shifts and coupling constants.
Diagram 2: Key Factors in NMR Interpretation
Caption: Core principles governing NMR spectral features.
The electron-withdrawing nature of the sulfonyl group (SO₂) and the bromine atom significantly deshields the aromatic protons, shifting their signals downfield. Conversely, the electropositive silicon atom in the TBDMS group results in a strong shielding effect, causing the signals of the tert-butyl and dimethylsilyl protons to appear at very high field (low ppm values). The multiplicity of the signals for the ethyl linker protons arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic and synthetic profile of this compound. The presented ¹H and ¹³C NMR data, derived from established principles and analysis of analogous compounds, offer a reliable reference for researchers. The outlined two-step synthesis is robust and utilizes standard, well-documented organic transformations. By integrating predictive data with established experimental protocols and foundational scientific principles, this guide serves as a valuable resource for the synthesis, characterization, and utilization of this important chemical intermediate.
References
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Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 1972 , 94(17), 6190-6191. [Link]
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Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997 , 62(21), 7512-7515. [Link]
-
Gowda, B. T.; et al. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 2002 , 57(9), 1039-1046. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide, a compound of interest in synthetic chemistry and drug development. We will delve into the core principles of its ionization and fragmentation, offering a robust framework for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometry of this and structurally related molecules.
Introduction: Understanding the Molecule
This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer. The presence of a brominated aromatic ring, a sulfonamide linkage, and a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group on a flexible ethylamine chain gives rise to a rich and informative fragmentation pattern. A thorough analysis of this pattern is crucial for unambiguous structure confirmation and for tracking this molecule in complex matrices.
The molecular formula of the compound is C14H24BrNO3SSi, with a monoisotopic mass of approximately 393.0484 g/mol and a molecular weight of about 394.4 g/mol . The bromine atom introduces a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Experimental Approach: Methodological Considerations
The choice of analytical technique is paramount for the successful analysis of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with the selection depending on the sample matrix and the specific analytical goals.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly suitable technique for the analysis of this compound due to its polarity and thermal lability. Electrospray ionization (ESI) is the preferred ionization method, typically in positive ion mode, as the nitrogen atom in the sulfonamide linkage can be readily protonated.
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a concentration of 1 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) step using a hydrophilic-lipophilic balance (HLB) cartridge may be necessary to remove interferences. The sample can be eluted from the cartridge with methanol containing a small percentage of acetic acid.[1]
-
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
-
Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements to confirm elemental compositions of fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While the TBDMS group enhances volatility, the overall polarity and thermal stability of the sulfonamide moiety can present challenges for GC-MS. However, with careful optimization, GC-MS can provide excellent chromatographic resolution. Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Sample Preparation:
-
Gas Chromatography Parameters:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100-150 °C) and ramp up to 300 °C to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Ionization and Fragmentation Analysis
The structural features of this compound lead to a predictable yet complex fragmentation pattern. Understanding these pathways is key to its identification.
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)
In positive mode ESI, the molecule will readily form the protonated molecular ion, [M+H]⁺, at m/z 394/396. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Key Fragmentation Pathways under ESI-MS/MS:
-
Loss of the TBDMS protecting group: A prominent fragmentation pathway involves the neutral loss of the tert-butyldimethylsilyl group and a proton, leading to the formation of an ion corresponding to the deprotected sulfonamide.
-
Cleavage of the S-N bond: A characteristic fragmentation of sulfonamides is the cleavage of the sulfur-nitrogen bond. This can result in the formation of the 4-bromobenzenesulfonyl cation.
-
Loss of SO₂: A well-documented fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂) from the precursor ion.[4][5] This often involves a rearrangement.
-
Cleavage of the N-C bond: Fragmentation can also occur at the bond between the nitrogen and the ethyl chain.[6]
-
Fragmentation of the TBDMS group: The TBDMS group itself can fragment, most notably through the loss of a tert-butyl radical, resulting in an [M-57]⁺ ion.
The following diagram illustrates the proposed major fragmentation pathways for the protonated molecule under CID.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecular ion ([M]⁺•) is often less abundant. The fragmentation is more extensive and is driven by the stability of the resulting radical cations and neutral species.
Key Fragmentation Pathways under EI:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.
-
Loss of a tert-butyl radical: A very characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl group (57 Da) to form a stable [M-57]⁺ ion, which is often the base peak.
-
Formation of the 4-bromobenzenesulfonyl cation: Similar to ESI, cleavage of the S-N bond can occur.
-
Rearrangement and cleavage of the silyl ether: The TBDMS group can undergo rearrangements, leading to characteristic ions.
The following diagram illustrates the proposed major fragmentation pathways under EI.
Caption: Proposed EI fragmentation pathways for this compound.
Data Interpretation and Quantitative Analysis
A summary of the expected key ions and their significance is provided in the table below.
| m/z (ESI) | m/z (EI) | Proposed Structure/Fragment | Significance |
| 394/396 | 393/395 | [M+H]⁺ / [M]⁺• | Molecular Ion (confirms molecular weight and bromine presence) |
| 338/340 | 336/338 | [M - C₄H₉]⁺ | Loss of tert-butyl group from TBDMS |
| 262/264 | - | [M+H - TBDMSOH]⁺ | Loss of the entire silyl ether group |
| 219/221 | 219/221 | [4-Br-C₆H₄SO₂]⁺ | Confirms the 4-bromobenzenesulfonamide moiety |
| 330/332 | - | [M+H - SO₂]⁺ | Characteristic loss from the sulfonamide |
| 174 | 174 | [C₈H₁₂NOSi]⁺ / [CH₂=N⁺H-CH₂-O-TBDMS]• | Fragment containing the ethylamine and TBDMS ether |
For quantitative analysis, particularly in complex matrices, the use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in LC-MS/MS is highly recommended.[6] This involves monitoring a specific transition from the precursor ion to a characteristic product ion, which significantly enhances selectivity and sensitivity. A suitable transition for this compound would be m/z 394 → 219 (or 396 → 221).
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the fundamental fragmentation pathways of the benzenesulfonamide and TBDMS ether moieties, a detailed and confident characterization of the molecule can be achieved. The methodologies and fragmentation patterns outlined in this guide serve as a robust starting point for researchers in the field, enabling accurate identification and quantification of this compound in various applications.
References
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Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
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Deng, F., Wang, L., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1036–1043. Retrieved from [Link]
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Wood, P. L., Khan, M. A., & Moskal, J. R. (2006). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Journal of Chromatography B, 831(1-2), 313–319. Retrieved from [Link]
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Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(Suppl_1), i309–i316. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
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Beaudry, F., & Vachon, P. (1998). Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins. Journal of the American Society for Mass Spectrometry, 9(11), 1144–1151. Retrieved from [Link]
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ACS Publications. (n.d.). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
-
Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Collision Induced Dissociation of Complexes of Isomeric Heptylamines with Crown Ethers. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
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The Versatile Reactivity of the 4-Bromobenzenesulfonamide Scaffold: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the 4-Bromobenzenesulfonamide Core
The 4-bromobenzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry and synthetic route design. Its strategic importance stems from the convergence of two key functionalities: the sulfonamide group, a prevalent pharmacophore in a multitude of therapeutic agents, and the bromo-aromatic moiety, a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the reactivity of this scaffold, offering field-proven insights and detailed methodologies for its synthetic transformations. We will delve into the mechanistic underpinnings and practical execution of key reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to empower researchers in drug discovery and development.
The sulfonamide functional group is a well-established privileged structure in drug design, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] The presence of the bromine atom at the para-position of the benzenesulfonamide core provides a reactive site for the introduction of molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will focus on the three primary classes of reactions that leverage the unique electronic properties of the 4-bromobenzenesulfonamide scaffold.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 4-bromobenzenesulfonamide scaffold is an excellent substrate for these transformations.[3] The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling catalytic cycles.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Sulfonamides
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl sulfonamides, a structural motif present in numerous biologically active compounds.[4] The reaction couples the 4-bromobenzenesulfonamide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzenesulfonamide to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-(Phenyl)benzenesulfonamide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzenesulfonamide with phenylboronic acid.
Materials:
-
4-Bromobenzenesulfonamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(phenyl)benzenesulfonamide.
Expected Characterization Data for 4-(Phenyl)benzenesulfonamide:
-
¹H NMR (DMSO-d₆): δ 7.90-7.80 (m, 4H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.35 (s, 2H, SO₂NH₂).
-
¹³C NMR (DMSO-d₆): δ 145.5, 142.0, 139.0, 129.5, 128.8, 127.5, 127.0, 126.5.[8]
-
IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 1330-1310 (asymmetric SO₂ stretch), 1160-1140 (symmetric SO₂ stretch).[9]
-
Mass Spectrometry (EI): m/z (%) = 233 [M]⁺.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for efficient catalysis. Ligands such as triphenylphosphine stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be required.[10]
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Inorganic bases like potassium carbonate are commonly used and are effective in the aqueous/organic solvent mixture.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 4-Bromobenzenesulfonamide
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-(Phenyl)benzenesulfonamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)benzenesulfonamide | 80-90 |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)benzenesulfonamide | 82-92 |
| 4 | 2-Naphthylboronic acid | 4-(2-Naphthyl)benzenesulfonamide | 75-85 |
Yields are approximate and can vary based on specific reaction conditions and purification.
Caption: Workflow for Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][12] This reaction allows for the coupling of 4-bromobenzenesulfonamide with a wide range of primary and secondary amines, providing access to a diverse library of N-aryl sulfonamides.
Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[5][12]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of 4-bromobenzenesulfonamide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-(Morpholino)benzenesulfonamide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromobenzenesulfonamide with morpholine.
Materials:
-
4-Bromobenzenesulfonamide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky, electron-rich ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 4-bromobenzenesulfonamide (1.0 mmol) and toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(morpholino)benzenesulfonamide.
Expected Characterization Data for 4-(Morpholino)benzenesulfonamide:
-
¹H NMR (CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.85 (s, 2H, SO₂NH₂), 3.85 (t, J = 4.8 Hz, 4H, N(CH₂)₂), 3.30 (t, J = 4.8 Hz, 4H, O(CH₂)₂).
-
¹³C NMR (CDCl₃): δ 151.5, 129.0, 128.0, 114.0, 66.5, 47.5.[13]
-
IR (KBr, cm⁻¹): 3360-3260 (N-H stretch), 1320-1300 (asymmetric SO₂ stretch), 1150-1130 (symmetric SO₂ stretch), 1115 (C-N stretch).
-
Mass Spectrometry (ESI): m/z = 243 [M+H]⁺.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation. These ligands promote both the oxidative addition and the crucial reductive elimination step.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. Weaker bases are generally less effective.[15]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.
Table 2: Representative Buchwald-Hartwig Amination Reactions of 4-Bromobenzenesulfonamide
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)benzenesulfonamide | 80-95 |
| 2 | Piperidine | 4-(Piperidin-1-yl)benzenesulfonamide | 75-90 |
| 3 | Aniline | 4-(Phenylamino)benzenesulfonamide | 70-85 |
| 4 | n-Butylamine | 4-(Butylamino)benzenesulfonamide | 78-88 |
Yields are approximate and can vary based on specific reaction conditions and purification.
Caption: Workflow for Buchwald-Hartwig Amination.
II. Nucleophilic Aromatic Substitution (SₙAr): Leveraging Electronic Activation
The strongly electron-withdrawing sulfonamide group (-SO₂NH₂) activates the aromatic ring of 4-bromobenzenesulfonamide towards nucleophilic aromatic substitution (SₙAr).[16] This provides a palladium-free method for the introduction of certain nucleophiles, particularly those that are strong and have high polarizability.
Mechanistic Principles: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonamide group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
The rate of SₙAr reactions is influenced by the strength of the nucleophile, the nature of the leaving group, and the presence and position of electron-withdrawing groups on the aromatic ring.[17]
Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonamide
This protocol describes a representative SₙAr reaction using sodium methoxide as the nucleophile.
Materials:
-
4-Bromobenzenesulfonamide
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Dilute hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromobenzenesulfonamide (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-methoxybenzenesulfonamide.
Expected Characterization Data for 4-Methoxybenzenesulfonamide:
-
¹H NMR (DMSO-d₆): δ 7.70 (d, J = 8.9 Hz, 2H, Ar-H), 7.10 (d, J = 8.9 Hz, 2H, Ar-H), 7.20 (s, 2H, SO₂NH₂), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆): δ 162.0, 135.0, 128.0, 114.5, 56.0.
-
IR (KBr, cm⁻¹): 3370-3270 (N-H stretch), 2980 (C-H stretch), 1310-1290 (asymmetric SO₂ stretch), 1150-1130 (symmetric SO₂ stretch), 1260 (C-O stretch).[15][18]
-
Mass Spectrometry (EI): m/z (%) = 187 [M]⁺.
Causality Behind Experimental Choices:
-
Nucleophile: A strong nucleophile, such as an alkoxide, is necessary to attack the electron-deficient aromatic ring.
-
Solvent: A polar aprotic solvent like DMSO or DMF is ideal for SₙAr reactions as it can solvate the cation of the nucleophilic salt and does not interfere with the nucleophilicity of the anion.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions of 4-Bromobenzenesulfonamide
| Entry | Nucleophile | Product | Approximate Yield (%) |
| 1 | Sodium methoxide | 4-Methoxybenzenesulfonamide | 70-85 |
| 2 | Sodium ethoxide | 4-Ethoxybenzenesulfonamide | 65-80 |
| 3 | Sodium thiophenoxide | 4-(Phenylthio)benzenesulfonamide | 60-75 |
| 4 | Potassium phthalimide | 4-Phthalimidobenzenesulfonamide | 50-65 |
Yields are approximate and can vary based on specific reaction conditions and purification.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Conclusion: A Versatile Scaffold for Drug Discovery
The 4-bromobenzenesulfonamide scaffold represents a highly valuable and versatile building block in the arsenal of the modern synthetic and medicinal chemist. Its reactivity profile, dominated by palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides a robust platform for the generation of diverse chemical libraries. By understanding the mechanistic principles and mastering the experimental protocols detailed in this guide, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel therapeutic agents. The self-validating nature of these well-established reactions, coupled with the strategic placement of the reactive bromine handle, ensures that the 4-bromobenzenesulfonamide core will continue to be a key player in the quest for new medicines.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane... [Image]. Retrieved from [Link]
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Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
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YouTube. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. Retrieved from [Link]
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University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Image]. Retrieved from [Link]
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UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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The Enduring Workhorse of Hydroxyl Protection: A Senior Application Scientist's Guide to TBDMS Ethers in Synthesis
In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options for the temporary masking of hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group has established itself as an indispensable and versatile tool for researchers, scientists, and drug development professionals. Its widespread adoption is not accidental but rather a direct consequence of its robust stability, predictable reactivity, and the fine-tuning of its application over decades of rigorous use. This guide provides an in-depth analysis of the TBDMS protecting group, moving beyond simple protocols to explore the underlying principles that govern its utility and empower chemists to employ it with precision and confidence.
The TBDMS Group: A Strategic Choice for Robustness and Orthogonality
The selection of a protecting group is a critical decision in the planning of a synthetic route. The ideal group should be easy to introduce, stable to a wide range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. The TBDMS group excels in these areas, offering a significant advantage over other silyl ethers like trimethylsilyl (TMS).
The key to the TBDMS group's success lies in the steric hindrance provided by the bulky tert-butyl substituent. This steric shield dramatically slows the rate of hydrolytic cleavage under both acidic and basic conditions compared to the less hindered TMS group.[1][2] This enhanced stability allows TBDMS-protected alcohols to withstand a broader array of synthetic transformations, including many that would cleave a TMS ether.[1][3]
The substantial difference in stability among silyl ethers is not merely qualitative. The following table, compiled from various sources, quantifies the relative rates of hydrolysis, providing a clear rationale for choosing TBDMS for its durability.[1][2]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
This graduated stability is the foundation of "orthogonal deprotection," a powerful strategy in which different silyl ethers can be selectively removed in the presence of one another.[3] For instance, the much more labile TMS or TES ethers can be cleaved while leaving a TBDMS group intact, allowing for sequential deprotection and functionalization of multiple hydroxyl groups within the same molecule.[3]
The Silylation of Alcohols: Mechanism and Protocol
The introduction of the TBDMS group is most commonly achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. While early attempts with TBDMS-Cl alone gave unsatisfactory yields, the pioneering work of E.J. Corey demonstrated that the inclusion of imidazole as a catalyst in a solvent like dimethylformamide (DMF) leads to the mild and efficient formation of TBDMS ethers in high yield.[3][4]
The role of imidazole is crucial; it reacts with TBDMS-Cl to form the highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. This intermediate then readily transfers the TBDMS group to the alcohol.[3]
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Harnessing the Versatility of Substituted Benzenesulfonamides for Next-Generation Therapeutics: A Technical Guide
Abstract
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a vast array of clinically significant drugs. Its remarkable versatility, stemming from the ease of synthetic modification and its ability to engage with a multitude of biological targets, has cemented its importance in drug discovery. This technical guide provides an in-depth exploration of the potential applications of substituted benzenesulfonamides, moving beyond a simple cataloging of activities to a nuanced discussion of the underlying mechanisms, structure-activity relationships (SAR), and the practicalities of their synthesis and evaluation. We will delve into their established role as carbonic anhydrase inhibitors and explore their burgeoning potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the benzenesulfonamide core in their therapeutic programs.
Introduction: The Enduring Legacy and Future Promise of a Privileged Scaffold
The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a deceptively simple structure that belies its profound impact on modern medicine. From the early sulfa drugs that revolutionized the treatment of bacterial infections to a new generation of targeted cancer therapies, this scaffold has consistently demonstrated its adaptability and efficacy.[1][2] The key to its success lies in several key features:
-
Synthetic Tractability: The benzenesulfonamide core is readily synthesized and derivatized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
-
Hydrogen Bonding Capabilities: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3]
-
Versatile Pharmacophore: The benzene ring can be substituted at various positions to modulate lipophilicity, electronic properties, and steric interactions, thereby influencing potency, selectivity, and pharmacokinetic profiles.
This guide will navigate the diverse therapeutic landscapes where substituted benzenesulfonamides are making a significant impact, providing both a high-level strategic overview and detailed, actionable protocols.
The Archetypal Target: Carbonic Anhydrases
The inhibition of carbonic anhydrases (CAs) is the most well-established and extensively studied application of benzenesulfonamides. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Their involvement in a wide range of physiological and pathological processes has made them attractive drug targets for various conditions.[4][6]
Mechanism of Inhibition
Benzenesulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site via the deprotonated sulfonamide nitrogen. This interaction mimics the binding of the natural substrate, effectively blocking the catalytic activity of the enzyme. The benzene ring of the inhibitor typically extends into a hydrophobic pocket within the active site, and substitutions on this ring can significantly influence binding affinity and isoform selectivity.[4][5]
Therapeutic Applications of CA Inhibitors
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.
-
Epilepsy: Certain CA isoforms, such as CA VII, are implicated in epileptogenesis, and their inhibition has shown anticonvulsant effects.[7]
-
Cancer: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][4] Selective inhibition of these isoforms is a promising anticancer strategy.[1][4][8]
Designing Isoform-Selective Inhibitors: The "Tail Approach"
A significant challenge in developing CA inhibitors is achieving selectivity for the target isoform over the ubiquitously expressed off-target isoforms like CA I and II, to minimize side effects.[4] The "tail approach" is a key strategy to address this, involving the addition of various chemical moieties (tails) to the benzenesulfonamide scaffold.[4][9] These tails can extend into regions of the active site that differ between isoforms, allowing for the design of highly selective inhibitors.[4]
Experimental Workflow: Screening for Carbonic Anhydrase Inhibition
Sources
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The TBDMS Ether: A Technical Guide to Stability and Strategic Deprotection in Complex Synthesis
Abstract
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a cornerstone of modern organic synthesis, prized for its robust yet strategically cleavable nature as a protecting group for hydroxyl functionalities.[1] Its widespread adoption by researchers, scientists, and drug development professionals is a testament to its reliability and versatility. This in-depth technical guide provides a comprehensive exploration of the stability of TBDMS ethers under a wide array of reaction conditions. Moving beyond a simple catalog of reagents, this document delves into the mechanistic underpinnings of TBDMS ether stability and cleavage, offering field-proven insights to inform rational experimental design. Through a combination of detailed protocols, comparative data, and visual schematics, this guide aims to equip the synthetic chemist with the knowledge to confidently employ the TBDMS protecting group in the synthesis of complex molecules.
Introduction: The Strategic Advantage of the TBDMS Protecting Group
In the intricate chess game of multi-step organic synthesis, protecting groups are the strategic maneuvers that shield reactive functional groups from unwanted transformations. Among the arsenal of available protecting groups for alcohols, silyl ethers, and particularly TBDMS ethers, have emerged as a dominant class.[2][3] The TBDMS group, introduced by E.J. Corey in 1972, offers a significant stability enhancement over simpler silyl ethers like trimethylsilyl (TMS) ethers, which are often too labile for many synthetic applications.[4] This heightened stability is a direct consequence of the steric hindrance imparted by the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic or electrophilic attack.[5] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, a feature that allows for their survival under a broad spectrum of reaction conditions while still being amenable to selective removal.[5]
This guide will provide a detailed examination of the stability of TBDMS ethers under various reaction paradigms, including acidic, basic, nucleophilic, oxidative, and reductive conditions. By understanding the nuances of their reactivity, chemists can strategically deploy and remove the TBDMS group, ensuring the successful progression of their synthetic endeavors.
The Foundation of Stability: Steric and Electronic Factors
The utility of any protecting group is defined by its ability to be selectively introduced and removed. The stability of silyl ethers is primarily dictated by two key factors:
-
Steric Hindrance: The size of the substituents on the silicon atom plays a crucial role in determining the stability of the silyl ether. Larger, bulkier groups, such as the tert-butyl group in TBDMS, physically obstruct the approach of reagents to the silicon atom and the Si-O bond, thereby slowing down the rate of cleavage.[4][5] This steric shield is the primary reason for the significantly greater stability of TBDMS ethers compared to TMS or triethylsilyl (TES) ethers.[4] The general order of stability for common silyl ethers under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1][6]
-
Electronic Effects: The nature of the alcohol being protected (primary, secondary, tertiary, or phenolic) also influences the stability of the resulting silyl ether. Electron-withdrawing groups on the alcohol can affect the lability of the Si-O bond. Phenolic TBDMS ethers, for instance, exhibit different reactivity profiles compared to their aliphatic counterparts.[6]
Stability Profile of TBDMS Ethers: A Comprehensive Overview
TBDMS ethers are celebrated for their resilience across a wide range of chemical environments. The following sections provide a detailed analysis of their stability under various reaction conditions.
Stability Under Acidic Conditions
While generally stable to mild acidic conditions, TBDMS ethers are susceptible to cleavage in the presence of strong acids.[7] The mechanism of acid-catalyzed deprotection involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or an alcohol) on the silicon atom.[4]
The rate of acidic cleavage is highly dependent on several factors:
-
Acid Strength: Stronger acids will effect cleavage more rapidly.
-
Steric Hindrance: Less hindered TBDMS ethers (e.g., on primary alcohols) are cleaved more readily than those on more sterically encumbered secondary or tertiary alcohols.[2]
-
Solvent: The choice of solvent can significantly influence the reaction rate. Protic solvents can participate in the cleavage mechanism.
A common method for the acidic deprotection of TBDMS ethers is the use of acetic acid in a mixture of THF and water.[8][9] Other acidic reagents that can be employed include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and hydrofluoric acid (HF).[2][10]
Stability Under Basic Conditions
TBDMS ethers exhibit excellent stability towards a wide range of basic conditions, a key feature that allows for their use in reactions involving strong bases such as organolithium reagents, Grignards, and metal hydrides.[8] While they are generally resistant to hydrolysis under basic conditions, very forcing conditions, such as prolonged heating with strong bases like lithium hydroxide, can lead to cleavage.[4] The mechanism for base-catalyzed cleavage involves the direct nucleophilic attack of a hydroxide ion on the silicon atom.[4]
Stability Towards Nucleophilic Reagents
The steric bulk of the TBDMS group provides significant protection against nucleophilic attack. TBDMS ethers are generally stable to a variety of common nucleophiles, including:
-
Organometallic reagents (e.g., Grignard reagents, organolithium reagents)
-
Enolates
-
Amines
-
Alkoxides
However, the most notable exception to this stability is the reaction with fluoride ions .
The cleavage of TBDMS ethers with fluoride ions is a cornerstone of their utility as protecting groups.[3] The exceptional strength of the silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[3][4] The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate, which then fragments to release the alcohol and the corresponding fluorosilane.[4]
The most commonly used fluoride source for TBDMS deprotection is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[8][10] Other fluoride reagents include hydrofluoric acid (HF) and its amine complexes (e.g., HF-pyridine).[4][10]
Stability Under Oxidative and Reductive Conditions
TBDMS ethers are generally stable to a wide range of common oxidizing and reducing agents, making them compatible with many standard synthetic transformations.
-
Oxidative Stability: They are resistant to many common oxidants, including those based on chromium (e.g., PCC, PDC), manganese (e.g., KMnO4), and Swern-type oxidations. However, some specific oxidative conditions can lead to their cleavage or transformation.[8] For example, oxidation of benzyl TBDMS ethers to the corresponding carbonyl compounds has been reported using periodic acid catalyzed by CrO3.[8]
-
Reductive Stability: TBDMS ethers are stable to most common reducing agents, including catalytic hydrogenation (e.g., H2/Pd, Pt, Ni), dissolving metal reductions (e.g., Na/NH3), and metal hydride reductions (e.g., LiAlH4, NaBH4).[8]
Orthogonal Deprotection Strategies
A key advantage of the TBDMS group is its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonal deprotection.[1] This allows for the sequential unmasking of different functional groups within a complex molecule.
| Protecting Group | Conditions for Selective TBDMS Cleavage |
| Other Silyl Ethers (e.g., TIPS, TBDPS) | Mild acidic conditions will typically cleave TBDMS in the presence of the more robust TIPS or TBDPS groups.[11] |
| Benzyl Ethers (Bn) | TBDMS ethers can be removed with fluoride reagents without affecting benzyl ethers. Conversely, benzyl ethers can be removed by hydrogenolysis, leaving the TBDMS group intact. |
| Esters (e.g., Acetate, Benzoate) | TBDMS ethers can be cleaved under mild acidic or fluoride-based conditions that do not hydrolyze esters. Esters can be removed under basic conditions to which TBDMS ethers are stable. |
| Acetals (e.g., Ketal, Acetonide) | TBDMS ethers are generally more stable to acidic conditions than acetals, allowing for selective acetal deprotection. |
Experimental Protocols
Protocol for the Protection of a Primary Alcohol with TBDMSCl
This protocol describes a standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMSCl portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess DMF and imidazole.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Deprotection of a TBDMS Ether using TBAF
This protocol outlines a general procedure for the cleavage of a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).[10]
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Conclusion
The tert-butyldimethylsilyl ether has rightfully earned its place as an indispensable tool in the synthetic chemist's toolbox. Its robust nature, coupled with a well-defined and predictable reactivity profile, allows for its confident application in a multitude of synthetic contexts. A thorough understanding of the factors governing its stability and the various methods for its selective cleavage is paramount for the successful design and execution of complex synthetic routes. By leveraging the principles and protocols outlined in this guide, researchers can harness the full potential of the TBDMS protecting group to achieve their synthetic goals with precision and efficiency.
References
-
Stawinski, J., & Hiresova, R. (2008). A mild and efficient method for the silylation of alcohols and phenols. Synlett, 2008(01), 37-40. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Reddit. (2013). Stability of OTBS in TFA/DCM. Retrieved from [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(35), 3441-3444. [Link]
-
ResearchGate. (2025). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Chemoselective Deprotection of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a cornerstone of modern organic synthesis for the protection of hydroxyl groups. Its prevalence is due to a favorable combination of ease of installation and stability across a wide range of synthetic conditions, including exposure to organometallics, many oxidizing agents, and non-protic basic conditions.[1][2] However, the true utility of any protecting group lies in its reliable and selective removal. This guide provides a detailed, field-proven protocol for the deprotection of a primary TBDMS ether in the model substrate, 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide.
The target molecule possesses three key functional domains:
-
A primary TBDMS ether : The target for cleavage.
-
A benzenesulfonamide : Generally robust, but the S-N bond can be susceptible to cleavage under harsh acidic or basic hydrolytic conditions.[3]
-
An aryl bromide : A versatile synthetic handle, stable to most deprotection conditions but sensitive to certain reductive or organometallic reagents.
The primary scientific challenge is to cleave the silicon-oxygen bond with high efficiency while ensuring the complete integrity of the sulfonamide and aryl bromide moieties. This protocol is designed around this principle of chemoselectivity.
Rationale for Reagent Selection: Fluoride-Mediated Cleavage
Multiple methodologies exist for the cleavage of silyl ethers, broadly categorized into acidic and fluoride-based methods.
-
Acidic Conditions: Reagents such as HCl, acetic acid, or camphorsulfonic acid (CSA) can effectively remove TBDMS groups.[4][5] However, the sulfonamide linkage is known to undergo hydrolysis under strong acidic conditions, making this a high-risk approach for the target substrate.[3]
-
Fluoride-Based Conditions: Fluoride ions exhibit an exceptionally high affinity for silicon, leading to the formation of a strong Si-F bond, which is the thermodynamic driving force for the reaction.[2] Tetrabutylammonium fluoride (TBAF) is the most widely employed fluoride source due to its excellent solubility in common organic solvents like tetrahydrofuran (THF) and its relatively mild, near-neutral pH conditions.[6] These characteristics make TBAF the ideal reagent for this transformation, as it is highly effective for TBDMS cleavage while being sufficiently mild to avoid degradation of the sulfonamide or the aryl bromide.
Mechanism of TBAF-Mediated Deprotection
The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group. This attack forms a transient, hypervalent pentacoordinate silicon intermediate. This intermediate is unstable and rapidly collapses, breaking the silicon-oxygen bond to release the alkoxide and form the stable tert-butyldimethylsilyl fluoride byproduct. A mild proton source in the work-up then neutralizes the alkoxide to yield the desired primary alcohol.
Validated Experimental Protocol
This protocol has been optimized for high yield and purity. It includes integrated checkpoints for reaction monitoring and a robust purification strategy.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Substrate (Assumed Purity >95%) |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in Tetrahydrofuran (THF) |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® or equivalent, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | ACS Grade or higher |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution | |
| Saturated Aqueous Sodium Chloride (Brine) Solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Silica Gel | 230-400 mesh, for flash chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1 M. Causality Note: Anhydrous conditions are crucial initially to prevent premature quenching of the TBAF reagent.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Addition:
-
Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: Cooling helps to control the initial exotherm and provides a more controlled reaction, though room temperature is often sufficient for primary TBDMS ethers.
-
Add the 1.0 M solution of TBAF in THF (1.2 equiv) dropwise over 5 minutes. Causality Note: A slight excess of TBAF ensures the reaction proceeds to completion in a timely manner.
-
-
Reaction Monitoring (Self-Validation System):
-
Remove the ice bath and allow the reaction to stir at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase that provides good separation of the starting material and product (e.g., 30-40% Ethyl Acetate in Hexanes).
-
Observation: The product, 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide, is significantly more polar than the starting material and will have a lower Retention Factor (Rf). The reaction is typically complete within 2-4 hours.
-
-
Aqueous Work-up:
-
Once TLC analysis indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl solution (equal volume to the THF used). Causality Note: NH₄Cl is a mild proton source that protonates the newly formed alkoxide and neutralizes any remaining basicity from the TBAF solution without being acidic enough to harm the sulfonamide.
-
Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate (double the volume of THF used).
-
Wash the organic layer sequentially with water (2x, equal volume to THF) and then saturated brine (1x, equal volume to THF). Causality Note: These washes are critical for removing THF, tetrabutylammonium salts, and silyl byproducts, which are notoriously difficult to remove during chromatography.[7][8]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-60% EtOAc) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white solid or viscous oil.
-
-
Characterization:
-
Confirm the structure and purity of the final product, 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide, using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the TBDMS signals (two singlets at ~0.9 ppm and ~0.1 ppm) and the appearance of a broad singlet for the hydroxyl (-OH) proton.
-
Mass Spectrometry: Confirm the expected molecular weight of the deprotected product.
-
IR Spectroscopy: Observe the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹.
-
-
Visualization of Workflow and Key Parameters
Experimental Workflow Diagram
Caption: Workflow for TBDMS deprotection of the target substrate.
Summary of Key Reaction Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Substrate Concentration | ~0.1 M in THF | Ensures sufficient dilution and efficient stirring. |
| Reagent | Tetrabutylammonium fluoride (TBAF) | High selectivity for Si-O cleavage under mild conditions.[6][9] |
| Equivalents of TBAF | 1.1 – 1.2 equivalents | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solvent for substrate and reagent; inert to reaction conditions. |
| Temperature | 0 °C to Room Temperature | Provides controlled reaction conditions. |
| Reaction Time | 2 – 4 hours (Monitor by TLC) | Typical for primary TBDMS ethers. |
| Work-up Quench | Saturated Aqueous NH₄Cl | Mildly acidic; protonates the alkoxide without damaging the sulfonamide.[5] |
| Purification | Flash Column Chromatography (Silica Gel) | Removes silyl byproducts and any unreacted starting material. |
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
- Prakash, G. K. S., et al. (2004). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 45(1), 123-126.
-
Wikipedia. (n.d.). Silyl ether. [Link]
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
-
RSC Publishing. (2011). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]
- Kaburagi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Journal of Organic Chemistry, 72(12), 4327-4330.
- Danel, M., et al. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations. Journal of Mass Spectrometry, 40(9), 1205-1213.
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. [Link]
- Pauze, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 467-473.
- SciELO. (2014). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Journal of the Brazilian Chemical Society, 25(1), 180-184.
-
ResearchGate. (2008). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]
-
Ingenta Connect. (2011). Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
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Application Notes and Protocols: Strategic Use of TBAF for TBDMS Ether Cleavage in Complex Molecules
Introduction: The TBDMS Ether in Modern Synthesis
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as one of the most versatile and widely utilized protecting groups for hydroxyl functionalities in contemporary organic synthesis. Its popularity stems from a favorable balance of stability and reactivity: it is readily installed, robust enough to withstand a wide array of non-acidic and non-fluoride-mediated reaction conditions, yet can be cleaved with high selectivity.[1] Among the reagents developed for its removal, Tetra-n-butylammonium Fluoride (TBAF) is arguably the most common, prized for its high affinity for silicon and its solubility in organic solvents.[2]
However, the application of TBAF in the context of complex, polyfunctional molecules—common in pharmaceutical and natural product synthesis—is far from a trivial "add and stir" procedure. The inherent basicity of commercial TBAF solutions, coupled with the potential for competing side reactions, necessitates a nuanced and strategic approach. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic underpinnings, practical protocols, and critical troubleshooting strategies for the successful cleavage of TBDMS ethers in demanding molecular architectures.
The Core Mechanism: A Tale of Fluoride and Silicon
The efficacy of TBAF in cleaving the silicon-oxygen bond is driven by fundamental chemical principles. The fluoride ion (F⁻) acts as a potent nucleophile towards the silicon atom of the TBDMS ether. This is due to the exceptional strength of the resulting silicon-fluoride (Si-F) bond, which has a bond dissociation energy of approximately 582 kJ/mol, making its formation a powerful thermodynamic driving force for the reaction.[3]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The fluoride ion attacks the electrophilic silicon atom, leading to the formation of a transient, hypervalent pentacoordinate silicon intermediate.
-
Alkoxide Elimination: This unstable intermediate rapidly collapses, cleaving the silicon-oxygen bond and releasing the corresponding alkoxide, which is subsequently protonated upon workup to yield the free alcohol.
Caption: Mechanism of TBDMS ether cleavage by TBAF.
The Challenge: Basicity and Substrate Sensitivity
While mechanistically straightforward, the practical application of TBAF is complicated by its basicity. Commercial TBAF is typically sold as a 1M solution in tetrahydrofuran (THF), which often contains trace amounts of water and other impurities. The fluoride ion itself is a potent hydrogen bond acceptor and can act as a base. More significantly, aged TBAF solutions can contain hydroxide and alkoxide ions, which increase the basicity of the medium and can lead to a host of undesired side reactions in complex molecules.[4]
Common Side Reactions:
-
Epimerization: Abstraction of acidic protons alpha to stereocenters can lead to a loss of stereochemical integrity.
-
Elimination: In substrates with suitable leaving groups beta to an acidic proton, TBAF can induce elimination reactions.
-
Cleavage of Base-Labile Groups: Protecting groups such as esters, acetates, and certain carbamates may be cleaved under standard TBAF conditions.
-
Silyl Group Migration: In poly-silylated compounds, intramolecular migration of silyl groups can sometimes occur, a phenomenon known as silyl transfer.[5]
Decision Framework for Protocol Selection
The choice between standard and buffered TBAF is a critical decision point dictated entirely by the substrate's stability.
Caption: Decision-making for TBAF protocol selection.
Experimental Protocols
Protocol 1: Standard TBAF Deprotection for Robust Substrates
This protocol is suitable for molecules lacking base-sensitive functional groups.
Materials:
-
TBDMS-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF (concentration typically 0.05-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF (1.0 M in THF, typically 1.1-1.5 equivalents per TBDMS group) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 30 minutes to several hours depending on the substrate's steric hindrance.[6]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the chosen organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buffered TBAF Deprotection for Base-Sensitive Substrates
Buffering the reaction mixture with a mild acid like acetic acid effectively neutralizes the basic impurities in the TBAF solution, preventing many common side reactions.[4]
Materials:
-
All materials from Protocol 1
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF (0.05-0.2 M).
-
In a separate vial, prepare the buffered TBAF reagent by adding acetic acid to the required volume of the 1.0 M TBAF solution. A common ratio is 1.5-2.0 equivalents of AcOH per equivalent of TBAF.
-
Add the freshly prepared TBAF/AcOH solution to the substrate solution at room temperature or 0 °C.
-
Monitor the reaction progress by TLC or LC-MS. Note that buffered reactions may proceed more slowly than standard reactions.
-
Once the reaction is complete, proceed with the aqueous workup and purification as described in steps 5-9 of Protocol 1.
Protocol 3: Advanced Non-Aqueous Workup for Polar Molecules
For highly polar or water-soluble products, a standard aqueous workup can lead to significant product loss. An innovative method developed during the synthesis of Halichondrin B utilizes a sulfonic acid resin and a solid base to capture TBAF and its byproducts, avoiding an aqueous extraction entirely.[1][7]
Materials:
-
Completed TBAF reaction mixture (from Protocol 1 or 2, before quenching)
-
DOWEX® 50WX8 ion-exchange resin (H⁺ form)
-
Calcium Carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Upon completion of the TBAF deprotection reaction, add DOWEX® 50WX8 resin (typically 5-10 g per mmol of TBAF used) and powdered CaCO₃ (typically 2-4 g per mmol of TBAF) to the reaction flask.
-
Stir the resulting slurry vigorously at room temperature for 1-2 hours. The DOWEX resin exchanges its protons for the tetrabutylammonium cations, and the CaCO₃ neutralizes the resulting HF.[1]
-
Prepare a small plug of Celite® in a fritted glass funnel and wet it with methanol.
-
Filter the reaction slurry through the Celite® plug, washing the resin and flask thoroughly with methanol to ensure complete recovery of the polar product.
-
Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product is often significantly cleaner than after an aqueous workup and can be directly purified by chromatography.
Caption: General workflow for TBAF deprotection.
Comparative Analysis and Troubleshooting
While TBAF is a powerful tool, it is essential to be aware of its alternatives and to have a clear strategy for troubleshooting common issues.
Table 1: Comparison of Common Fluoride Reagents for TBDMS Cleavage
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 0 °C to RT | High solubility, generally fast reactions. | Basic, can cause side reactions; workup can be difficult.[2][4] |
| TBAF/AcOH | THF, RT | Mitigates basicity, good for sensitive substrates. | Slower reaction rates than unbuffered TBAF.[4] |
| HF•Pyridine | THF or MeCN, Pyridine | Less basic than TBAF, effective for hindered ethers. | Highly toxic and corrosive; requires careful handling. |
| TAS-F | THF or DMF, RT | Anhydrous fluoride source, very mild. | Expensive, can be slow for hindered ethers.[6] |
| Aqueous HF | MeCN/H₂O | Inexpensive, powerful. | Strongly acidic, not suitable for acid-labile groups. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Decomposition | Substrate is base-sensitive. | Use the Buffered TBAF Protocol (Protocol 2). Run the reaction at a lower temperature (e.g., -20 °C). |
| Incomplete Reaction | Steric hindrance around the TBDMS ether. | Increase reaction temperature or time. Consider a more potent reagent like HF•Pyridine if the substrate is compatible. |
| Inactive TBAF reagent. | Commercial TBAF solutions can degrade over time. Use a fresh bottle or titrate the solution. Water contamination can reduce activity.[2] | |
| Product Loss During Workup | Product is polar and water-soluble. | Use the Advanced Non-Aqueous Workup (Protocol 3).[1][7] |
| Epimerization of a Stereocenter | Basicity of the TBAF solution. | Immediately switch to the Buffered TBAF Protocol (Protocol 2). |
| Unidentified Byproducts | Side reactions (elimination, other group cleavage). | Re-evaluate substrate compatibility with basic conditions. Consider an alternative, non-fluoride deprotection method (e.g., acidic conditions like PPTS in MeOH if applicable). |
Conclusion
The cleavage of TBDMS ethers using TBAF is a cornerstone reaction in multi-step synthesis. For researchers working on complex and precious molecules, success hinges on a deep understanding of the reagent's properties and potential pitfalls. The inherent basicity of standard TBAF is not a barrier but a parameter to be controlled. By carefully assessing substrate stability and selecting the appropriate protocol—be it standard, buffered, or coupled with an advanced non-aqueous workup—chemists can harness the power of TBAF to achieve clean, high-yielding deprotections, paving the way for the successful synthesis of the next generation of therapeutics and complex chemical probes.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Ueda, H., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Organic Chemistry, 72(5), 1844-1847.
- Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube.
-
Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, SP132.
- Falck, J.R., et al. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 67(10), 3163-3165.
- Marshall, J. A., & Johns, B. A. (1998). Total Synthesis of (+)-Discodermolide. The Journal of Organic Chemistry, 63(22), 7885–7892.
- Nicolaou, K. C., et al. (2008). Total Synthesis of Platencin.
- Kishi, Y., et al. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. PubMed, 15, 2(5):e20.
Sources
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Acid-Catalyzed Removal of the TBDMS Protecting Group
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, the tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse for the protection of hydroxyl functionalities due to its facile installation, steric bulk, and predictable reactivity. This guide provides an in-depth exploration of the acid-catalyzed removal of the TBDMS group, offering not just a collection of protocols, but a foundational understanding of the underlying principles that govern this critical transformation.
The Guiding Principles of TBDMS Deprotection
The lability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom and the electronic environment of the oxygen it protects. Under acidic conditions, the cleavage of the silicon-oxygen bond is initiated by protonation of the ether oxygen, making it a better leaving group. The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS[1][2]. This established hierarchy is the cornerstone of selective deprotection strategies, allowing for the targeted removal of one silyl group in the presence of others.
The choice of acidic reagent is paramount and is dictated by the overall sensitivity of the substrate. For molecules laden with other acid-labile functionalities, a mild acidic catalyst is preferable to prevent undesired side reactions. Conversely, for more robust substrates or sterically hindered TBDMS groups, stronger acidic conditions may be necessary to drive the deprotection to completion.
The Mechanism of Acid-Catalyzed Silyl Ether Cleavage
The acid-catalyzed hydrolysis of a TBDMS ether proceeds through a well-established pathway. The reaction is initiated by the protonation of the silyl ether oxygen, which enhances the electrophilicity of the silicon atom. This is followed by the nucleophilic attack of a water molecule (or another nucleophilic solvent) on the silicon center, leading to a pentacoordinate intermediate. Subsequent collapse of this intermediate, facilitated by the departure of the now-protonated alcohol, yields the deprotected hydroxyl group and a silyl byproduct.
Caption: Mechanism of acid-catalyzed TBDMS deprotection.
A Comparative Overview of Acidic Reagents for TBDMS Removal
The selection of an appropriate acidic reagent and solvent system is critical for achieving high yields and minimizing side reactions. The following table provides a comparative summary of commonly employed acidic conditions for TBDMS deprotection.
| Reagent | Typical Conditions | Advantages | Considerations |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (3:1:1), rt | Mild, suitable for sensitive substrates. | Can be slow; may require elevated temperatures for hindered ethers. |
| Trifluoroacetic Acid (TFA) | 1-10% TFA in CH₂Cl₂, 0 °C to rt | Strong acid, effective for rapid deprotection. | Can cleave other acid-labile groups (e.g., Boc, acetals). |
| Hydrochloric Acid (HCl) | Dilute HCl in THF or MeOH, rt | Inexpensive and readily available. | Strong acid, lacks selectivity in the presence of other acid-sensitive groups. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic p-TsOH in MeOH or EtOH, 0 °C to rt | Effective in catalytic amounts. | Strong acid, may not be suitable for highly sensitive substrates. |
| Camphorsulfonic Acid (CSA) | Catalytic CSA in MeOH or CH₂Cl₂, rt | Mild, often provides good selectivity. | Can be slower than stronger acids. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic PPTS in MeOH or EtOH, rt | Very mild, excellent for sensitive substrates. | May require longer reaction times. |
| Dowex® 50WX8 (H⁺ form) | Dowex resin in MeOH, rt | Heterogeneous catalyst, easy work-up (filtration). | Mass transfer limitations can lead to slower reactions. |
| Acetyl Chloride in Methanol | Catalytic AcCl in dry MeOH, 0 °C to rt | Generates HCl in situ, mild and highly effective.[3] | Requires anhydrous conditions. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the acid-catalyzed removal of TBDMS groups under various conditions.
Protocol 1: Mild Deprotection with Acetic Acid
This method is ideal for substrates containing other acid-sensitive protecting groups where a gentle deprotection is required.
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 mmol) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water (10 mL).
-
Reaction Monitoring: Stir the solution at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]
Protocol 2: Rapid Deprotection with Trifluoroacetic Acid
For less sensitive substrates where a rapid deprotection is desired, TFA is a highly effective reagent.
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 mmol) in dichloromethane (CH₂Cl₂) (9 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (1 mL, 10% v/v) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction closely by TLC. The deprotection is often complete within 30 minutes.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Proceed with extraction and purification as described in Protocol 1.
Protocol 3: Catalytic Deprotection with PPTS
This protocol is among the mildest methods and is well-suited for complex molecules with multiple acid-labile functionalities.
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 mmol) in methanol or ethanol (10 mL).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 10 mol%) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. These reactions may require several hours to reach completion. Monitor by TLC.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be directly purified by flash column chromatography to afford the deprotected alcohol.
Protocol 4: Heterogeneous Deprotection with Dowex® 50WX8 Resin
The use of a strongly acidic ion-exchange resin simplifies the work-up procedure, as the acidic catalyst can be removed by simple filtration.
-
Resin Preparation: Wash Dowex® 50WX8 resin (H⁺ form) with methanol to remove any impurities.
-
Reaction Setup: To a solution of the TBDMS-protected compound (1.0 mmol) in methanol (10 mL), add the pre-washed Dowex® resin (approximately 200 mg).
-
Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the resin and wash the resin with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Navigating Chemoselectivity: TBDMS vs. Other Silyl Ethers
A key advantage of the TBDMS group is the ability to selectively remove it in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS). This orthogonal deprotection is a powerful tool in multi-step synthesis.
Caption: Workflow for the selective deprotection of silyl ethers.
Troubleshooting and Expert Insights
-
Incomplete Reactions: If a deprotection reaction stalls, particularly with mild acidic reagents, a slight increase in temperature or the addition of a co-solvent like THF to improve solubility can be beneficial.
-
Silyl Group Migration: In diol systems, intramolecular migration of the silyl group from one hydroxyl to another can sometimes be observed under acidic conditions. This can often be minimized by using milder conditions and shorter reaction times.
-
Compatibility with Other Protecting Groups: While TBDMS deprotection under mild acidic conditions is compatible with many other protecting groups, it is crucial to consider the lability of all functional groups in the substrate. For instance, acetals, ketals, and Boc groups are also susceptible to cleavage under strongly acidic conditions.
Conclusion
The acid-catalyzed removal of the TBDMS protecting group is a versatile and indispensable reaction in modern organic synthesis. A thorough understanding of the reaction mechanism, the relative reactivity of different acidic reagents, and the principles of chemoselectivity empowers the synthetic chemist to design and execute deprotection steps with precision and confidence. The protocols and insights provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the efficient and successful synthesis of complex molecular targets.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
-
Wikipedia. tert-Butyldiphenylsilyl. [Link]
-
ResearchGate. A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. [Link]
Sources
Application Notes & Protocols: Strategic Diversification of 4-Bromobenzenesulfonamide Scaffolds via Suzuki-Miyaura Cross-Coupling
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in a vast array of FDA-approved therapeutics for conditions ranging from bacterial infections to cancer and cardiovascular diseases.[1][2][3] Its ability to act as a bioisostere of a carboxylic acid and its capacity to form crucial hydrogen bonds with biological targets make it a "privileged scaffold" in drug design.[4][5] The targeted synthesis of novel biaryl sulfonamides is therefore a high-priority endeavor in the quest for new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.[6]
The Suzuki-Miyaura cross-coupling reaction, recognized with the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[7][8] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid derivatives make it an indispensable tool for synthetic chemists.[9]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to 4-bromobenzenesulfonamide and its derivatives. We will dissect the reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters and troubleshooting strategies to empower researchers in drug discovery and development to efficiently generate diverse libraries of novel sulfonamide-based compounds.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki coupling lies in a synergistic, multi-step catalytic cycle orchestrated by a palladium catalyst.[10] The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 4-bromobenzenesulfonamide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate.[7][11] This is often the rate-determining step of the reaction.[11]
-
Transmetalation: This is the crucial C-C bond-forming precursor step where the organic moiety from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[13] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[14][15]
-
Reductive Elimination: The final step involves the two organic groups (the sulfonamide-containing aryl and the group from the boronic acid) coupling together and eliminating from the palladium center.[7] This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12]
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 4-bromobenzenesulfonamide.
I. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromobenzenesulfonamide | >98% | Sigma-Aldrich | The limiting reagent. |
| Phenylboronic Acid | >97% | Combi-Blocks | Typically used in slight excess (1.1-1.5 eq). |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Strem Chemicals | A reliable, air-stable Pd(II) precatalyst that is reduced in situ. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Must be finely powdered and dry. Typically 2-3 equivalents. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. Must be degassed prior to use. |
| Deionized Water | N/A | In-house | Also requires degassing. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Equipment | |||
| Schlenk flask or oven-dried round-bottom flask with septum | N/A | Chemglass | Reaction vessel. |
| Magnetic stirrer and stir bar | N/A | IKA | For agitation. |
| Condenser | N/A | VWR | For reactions requiring elevated temperatures. |
| Inert gas line (Nitrogen or Argon) with bubbler | N/A | Airgas | To maintain an oxygen-free atmosphere. |
| Syringes and needles | N/A | B-D | For transferring anhydrous/degassed solvents. |
II. Step-by-Step Experimental Procedure
A. Reaction Setup and Execution (Inert Atmosphere)
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a 50 mL Schlenk flask. Secure the flask to a clamp and heat it under vacuum with a heat gun for several minutes. Allow it to cool to room temperature under a positive pressure of nitrogen or argon. This ensures the removal of adsorbed water.
-
Reagent Addition: To the flask, add 4-bromobenzenesulfonamide (1.0 mmol, 236 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere. Causality: This step is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to the formation of Pd black and homocoupling of the boronic acid.[7]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling nitrogen through it for at least 20 minutes. Using a syringe, transfer 10 mL of the degassed solvent mixture into the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Allow the reaction to stir vigorously for 4-12 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, and using a syringe, withdraw a small aliquot. Quench it in a vial with water and ethyl acetate, and analyze the organic layer. Look for the consumption of the 4-bromobenzenesulfonamide spot.
B. Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution: Add 20 mL of deionized water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 30 mL) and then with brine (1 x 30 mL). Rationale: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Scope and Troubleshooting
The described protocol is a versatile starting point. The scope can be expanded to a wide variety of boronic acids.
| Entry | Boronic Acid Partner | Typical Yield | Key Considerations |
| 1 | Phenylboronic acid | 85-95% | Standard, generally high-yielding. |
| 2 | 4-Methoxyphenylboronic acid | 80-90% | Electron-donating groups are well-tolerated. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-88% | Electron-withdrawing groups are also well-tolerated. |
| 4 | 3-Furylboronic acid | 65-80% | Heteroaryl boronic acids can be effective but may require optimization (e.g., different ligand or base).[16] |
| 5 | 2-Pyridylboronic acid | 50-70% | Can be challenging due to catalyst inhibition by the pyridine nitrogen; may require specialized ligands/conditions.[16] |
| 6 | 2-Methylphenylboronic acid | 70-85% | Sterically hindered boronic acids may require longer reaction times or more active catalyst systems (e.g., using SPhos or XPhos ligands).[17] |
Common Issues and Solutions
-
Problem: Low or no conversion of starting material.
-
Cause & Solution: The most common culprit is an inactive catalyst due to oxygen exposure.[7] Ensure all degassing and inert atmosphere techniques are rigorously followed. The base may be of poor quality or not sufficiently dry; use freshly opened or dried base.
-
-
Problem: Significant amount of a biphenyl byproduct from the boronic acid (homocoupling).
-
Cause & Solution: This side reaction is often promoted by the presence of oxygen or using a Pd(II) source without a ligand that facilitates rapid reduction to Pd(0).[7] Improve degassing procedures. Consider using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.
-
-
Problem: Formation of benzene sulfonamide (protodeborylation).
-
Cause & Solution: The boronic acid is being replaced by a proton from the solvent. This can happen if the transmetalation step is slow. A stronger base (e.g., K₃PO₄) or a different solvent system might be necessary. Some heteroaryl boronic acids are particularly prone to this.[16]
-
-
Problem: Reaction appears dark black and heterogeneous.
-
Cause & Solution: While a dark color is normal, the formation of significant amounts of black precipitate ("Pd black") indicates catalyst decomposition.[18] This is another sign of poor inert atmosphere technique or that the chosen ligand is not robust enough to stabilize the catalyst at the reaction temperature. Consider a more robust ligand or a lower reaction temperature.
-
Conclusion
The Suzuki-Miyaura cross-coupling is a highly reliable and adaptable method for the synthesis of biaryl sulfonamides from 4-bromobenzenesulfonamide derivatives. By understanding the underlying mechanism and paying careful attention to critical experimental parameters—particularly the exclusion of oxygen—researchers can efficiently access a vast chemical space. The protocols and insights provided herein serve as a validated foundation for scientists to accelerate their drug discovery programs by building diverse libraries of novel, high-value sulfonamide compounds.
References
-
Organic Chemistry Portal. "Suzuki Coupling". Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link]
-
Myers, A. "The Suzuki Reaction - Chem 115". Available at: [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Available at: [Link]
-
Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms". Available at: [Link]
-
Asian Journal of Advanced Basic Sciences. "Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review". Available at: [Link]
-
The Journal of Organic Chemistry. "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations". Available at: [Link]
-
YouTube. "Suzuki cross-coupling reaction". Available at: [Link]
-
Journal of the American Chemical Society. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions". Available at: [Link]
-
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Available at: [Link]
-
Reddit. "Diagnosing issues with a failed Suzuki coupling?". Available at: [Link]
-
National Institutes of Health. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Available at: [Link]
-
Chemistry & Biodiversity. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode". Available at: [Link]
-
Organic Letters. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions". Available at: [Link]
-
Advanced Journal of Chemistry, Section B. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". Available at: [Link]
-
ResearchGate. "(PDF) Suzuki Cross Coupling Reaction-A Review". Available at: [Link]
-
Organic Chemistry Portal. "Biaryl synthesis by C-C coupling". Available at: [Link]
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ResearchGate. "What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?". Available at: [Link]
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National Institutes of Health. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Available at: [Link]
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ResearchGate. "Suzuki coupling of heteroaryl halides with aryl boronic acids". Available at: [Link]
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GoodRx. "What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples". Available at: [Link]
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Chemical Review and Letters. "Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate". Available at: [Link]
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ResearchGate. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using". Available at: [Link]
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University of San Diego. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls". Available at: [Link]
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ResearchGate. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode". Available at: [Link]
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International Journal of Frontiers in Chemistry and Pharmacy Research. "Sulfonamide derivatives: Synthesis and applications". Available at: [Link]
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PubMed Central. "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling". Available at: [Link]
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- 18. reddit.com [reddit.com]
Mastering the Heck Reaction for Aryl Bromides with Sulfonamide Groups: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds between aryl halides and alkenes.[1][2] This powerful transformation is of paramount importance in the pharmaceutical industry, where the synthesis of complex molecular architectures is a daily necessity. Aryl sulfonamides, in particular, are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to efficiently couple these moieties with olefinic partners via the Heck reaction opens up a vast chemical space for the development of novel drug candidates.
This application note provides a comprehensive guide to the Heck reaction conditions specifically tailored for aryl bromides bearing sulfonamide groups. We will delve into the mechanistic nuances introduced by the electron-withdrawing nature of the sulfonamide, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Impact of the Sulfonamide Group: An Electronic Challenge and an Opportunity
The presence of a sulfonamide group on the aryl bromide substrate significantly influences the Heck reaction. As a potent electron-withdrawing group, the sulfonamide moiety renders the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle. This increased reactivity is generally advantageous, often allowing for milder reaction conditions compared to their electron-rich counterparts.[3]
However, the acidic nature of the N-H proton in primary and secondary sulfonamides can introduce complexities. The choice of base becomes critical to avoid deprotonation of the sulfonamide, which could lead to undesired side reactions or catalyst inhibition. Furthermore, the potential for the sulfonamide oxygen or nitrogen atoms to coordinate to the palladium center must be considered when selecting appropriate ligands.
The Heck Reaction Catalytic Cycle: A Visualized Overview
To understand the rationale behind the selection of reaction components, a firm grasp of the catalytic cycle is essential. The generally accepted mechanism for the Heck reaction is depicted below.
Figure 1: The catalytic cycle of the Heck reaction.
Key Reaction Parameters and Their Optimization
Successful execution of the Heck reaction with sulfonamide-containing aryl bromides hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and its coordinating ligand is paramount for achieving high catalytic activity and stability.
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most commonly employed precursors. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligands:
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck chemistry. For more challenging substrates, bulky, electron-rich biaryl phosphine ligands such as t-BuXPhos have shown exceptional performance in palladium-catalyzed cross-coupling reactions involving sulfonamides, as they promote the crucial reductive elimination step.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and thermal stability, making them excellent choices for Heck reactions that may require elevated temperatures.[5]
-
Base Selection
The base plays a dual role: it neutralizes the hydrogen halide (HBr) generated during the catalytic cycle and facilitates the regeneration of the active Pd(0) catalyst.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are generally compatible with the sulfonamide group. Sodium acetate (NaOAc) is another mild and effective option.
-
Organic Bases: Triethylamine (Et₃N) is a common choice, but care must be taken as stronger, bulkier amine bases could potentially deprotonate the sulfonamide.
Solvent Systems
Polar aprotic solvents are typically the solvents of choice for the Heck reaction as they can stabilize the polar intermediates in the catalytic cycle.
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are excellent solvents for dissolving the reactants and promoting the reaction.
-
1,4-Dioxane and Toluene are also effective, particularly when paired with highly active catalyst systems.[4] The addition of a small amount of water to these non-polar solvents can sometimes be beneficial, aiding in the dissolution of the inorganic base.[4]
Reaction Temperature and Time
Due to the electron-deficient nature of sulfonamide-substituted aryl bromides, these reactions can often be conducted at lower temperatures (80-120 °C) compared to their electron-rich counterparts.[5] Reaction times typically range from a few hours to 24 hours, and progress should be monitored by TLC or LC-MS.
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of aryl bromides bearing sulfonamide groups. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Heck Reaction of a Sulfonamide-Substituted Aryl Bromide with Styrene
This protocol is a robust starting point for the coupling of various sulfonamide-containing aryl bromides with styrene.
Figure 2: Workflow for the general Heck reaction protocol.
Materials:
-
Sulfonamide-substituted aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfonamide-substituted aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Stir the mixture and add styrene (1.2 mmol).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Under a nitrogen atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired styrenyl-sulfonamide.
Protocol 2: Optimized Conditions for Challenging Substrates Using a Biarylphosphine Ligand
For less reactive aryl bromides or when side reactions are observed, a more active catalyst system may be required.
Materials:
-
Sulfonamide-substituted aryl bromide (1.0 mmol)
-
Olefin (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
t-BuXPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, add the sulfonamide-substituted aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and t-BuXPhos (0.02 mmol) to a vial equipped with a stir bar.
-
Add anhydrous toluene (5 mL) followed by the olefin (1.5 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction parameters for the Heck reaction of sulfonamide-containing aryl bromides.
| Parameter | Condition A (General) | Condition B (Optimized) |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Catalyst Loading | 2-5 mol% | 1-2 mol% |
| Ligand | PPh₃ | t-BuXPhos |
| Ligand Loading | 4-10 mol% | 2-4 mol% |
| Base | K₂CO₃, NaOAc, Et₃N | K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMAc | Toluene, 1,4-Dioxane |
| Temperature | 100-120 °C | 90-110 °C |
| Typical Yields | 60-85% | 75-95% |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active ligand (e.g., a biarylphosphine or an NHC), or using a stronger base like K₃PO₄. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
Formation of Side Products: The formation of Heck-derived homocoupled products (di-olefins) can sometimes be observed. This can be minimized by using a slight excess of the aryl bromide. If dehalogenation of the aryl bromide is an issue, a milder base and lower reaction temperature may be beneficial.
-
Substrate Compatibility: The protocols outlined above are generally tolerant of a wide range of functional groups. However, substrates with other reactive sites (e.g., other halides) may undergo competing reactions. Careful planning of the synthetic route is advised.
Conclusion: A Versatile Tool for Drug Discovery
The Heck reaction of aryl bromides bearing sulfonamide groups is a powerful and versatile tool for the synthesis of complex molecules of pharmaceutical interest. By understanding the electronic effects of the sulfonamide substituent and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent stereoselectivity. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage this important transformation in their research endeavors.
References
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Bedekar, A. V., et al. (2015). One-pot Wittig–Heck procedure. Unpublished manuscript.[6]
-
Beilstein Journal of Organic Chemistry. (2010). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.[7]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
-
Journal of the American Chemical Society. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.[8]
-
Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University.[9]
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. National Institutes ofHhealth.[2]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health.[5]
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Organic Chemistry Portal. (n.d.). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Organic Chemistry Portal.[10]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[1]
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Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses.[11]
- PubMed. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
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ResearchGate. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. ResearchGate.[12]
-
ResearchGate. (n.d.). Heck cross-coupling of aryl and pyridyl bromides with styrene. ResearchGate.[13]
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ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. | Download Table. ResearchGate.[3]
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ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. ResearchGate.[14]
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Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Journal of Organic Chemistry, 77(9), 4454-4459.[4]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.[15]
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Synthetic Routes to N-Substituted Benzenesulfonamides: A Detailed Guide for Researchers
Introduction
N-substituted benzenesulfonamides are a cornerstone structural motif in medicinal chemistry and drug development. Their prevalence in a wide array of therapeutic agents, from antibiotics to anticancer drugs, stems from their ability to act as bioisosteres of carboxylic acids, their capacity for strong hydrogen bonding, and their metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of each method, providing detailed, field-proven protocols and insights to enable their successful implementation in a laboratory setting.
Strategic Approaches to N-Substituted Benzenesulfonamide Synthesis
The construction of the N-S bond in N-substituted benzenesulfonamides can be broadly categorized into several key strategies. The choice of method often depends on the nature of the desired substitution (alkyl vs. aryl), the complexity of the starting materials, and the desired scale of the reaction. This guide will focus on the most widely employed and versatile methods:
-
Classical Synthesis via Hinsberg Reaction: The reaction of benzenesulfonyl chlorides with primary or secondary amines.
-
N-Alkylation of Benzenesulfonamides: Introducing alkyl substituents onto the sulfonamide nitrogen.
-
Modern N-Arylation Methods: Transition-metal catalyzed cross-coupling reactions for the synthesis of N-aryl benzenesulfonamides.
The following sections will provide a detailed exploration of these synthetic routes, complete with step-by-step protocols and mechanistic insights.
The Hinsberg Reaction: A Classic Approach
The Hinsberg reaction, first described by Oscar Hinsberg in 1890, is a foundational method for the synthesis of N-substituted benzenesulfonamides from primary and secondary amines with benzenesulfonyl chloride. The reaction also serves as a qualitative test to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali.
Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion.
-
Primary Amines: React to form N-alkylbenzenesulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by a base (like aqueous sodium hydroxide) to form a water-soluble salt.[1]
-
Secondary Amines: React to form N,N-dialkylbenzenesulfonamides. These products lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.[1]
-
Tertiary Amines: Do not typically react to form stable sulfonamides under these conditions.
This differential reactivity and solubility provide the basis for both synthesis and qualitative analysis.
Detailed Protocol: Synthesis of N-Benzylbenzenesulfonamide
This protocol describes the synthesis of an N-alkyl benzenesulfonamide using the Hinsberg method.
Materials:
-
Benzenesulfonyl chloride
-
Benzylamine
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a solution of benzylamine (1.0 eq) in 10% aqueous NaOH, add benzenesulfonyl chloride (1.1 eq) dropwise with vigorous stirring at room temperature.
-
Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, acidify the mixture with concentrated HCl to a pH of approximately 2. A white precipitate should form.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), and then dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford N-benzylbenzenesulfonamide as a white solid.[2]
Expected Yield: ~70-80%
N-Alkylation of Benzenesulfonamides
The introduction of alkyl groups onto the nitrogen atom of a primary benzenesulfonamide is a common strategy for generating diverse N-substituted derivatives. Several methods are available, with the choice often depending on the nature of the alkylating agent and the desired reaction conditions.
A. Alkylation with Alkyl Halides
A straightforward approach involves the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic substitution with an alkyl halide.
Mechanism and Rationale:
The sulfonamide proton is acidic and can be removed by a variety of bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to generate a nucleophilic sulfonamidate anion. This anion then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. The choice of base and solvent is crucial to ensure efficient deprotonation and to avoid side reactions.
B. Mitsunobu Reaction
Mechanism and Rationale:
The reaction is a dehydrative condensation initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The alcohol is then activated by the phosphorane, and the deprotonated sulfonamide acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to inversion of configuration at the alcohol carbon.[4]
Detailed Protocol: Mitsunobu N-Alkylation of Benzenesulfonamide with Benzyl Alcohol
Materials:
-
Benzenesulfonamide
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of benzenesulfonamide (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-benzylbenzenesulfonamide.
Note on Purification: A common challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced dialkyl hydrazodicarboxylate byproducts. Careful column chromatography is often required.[5]
C. Reductive Amination
Reductive amination offers a one-pot method for the synthesis of N-alkyl benzenesulfonamides from a sulfonamide and an aldehyde or ketone.
Mechanism and Rationale:
The reaction proceeds through the initial formation of an N-sulfonylimine intermediate from the condensation of the sulfonamide and the carbonyl compound. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated sulfonamide.[6] Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot procedure without the need to isolate the imine intermediate.[7]
Modern N-Arylation Methods: Accessing N-Aryl Benzenesulfonamides
The synthesis of N-aryl benzenesulfonamides often requires more specialized methods than N-alkylation due to the lower nucleophilicity of the sulfonamide nitrogen and the reduced reactivity of aryl halides compared to alkyl halides. Transition-metal catalysis has emerged as a powerful tool for forging the C(aryl)-N(sulfonamide) bond.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for the N-arylation of a broad range of nitrogen-containing compounds, including sulfonamides.[8]
Mechanism and Rationale:
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide to the resulting Pd(II) complex. Reductive elimination from this intermediate then furnishes the N-aryl sulfonamide and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.
B. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that provides an alternative to palladium-based methods.[9] While traditional Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions.[10]
Mechanism and Rationale:
The mechanism is thought to involve the formation of a copper(I)-sulfonamidate complex. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-aryl sulfonamide and regenerate the active Cu(I) catalyst.[11]
Comparative Overview of Synthetic Routes
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Hinsberg Reaction | Benzenesulfonyl chloride, Primary/Secondary Amine | Aqueous Base (e.g., NaOH) | Simple, inexpensive, well-established | Limited to primary and secondary amines, can be messy | 60-85% |
| N-Alkylation (Alkyl Halide) | Benzenesulfonamide, Alkyl Halide | Base (e.g., K₂CO₃, NaH) | Straightforward, good for simple alkyl groups | Alkyl halide may not be readily available, potential for over-alkylation | 70-95% |
| Mitsunobu Reaction | Benzenesulfonamide, Alcohol | PPh₃, DEAD/DIAD | Mild conditions, stereochemical inversion, uses alcohols | Byproduct removal can be challenging, poor atom economy | 65-90%[5] |
| Reductive Amination | Benzenesulfonamide, Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | One-pot procedure, wide substrate scope | Can be substrate-dependent, requires careful control of pH | 70-95%[7] |
| Buchwald-Hartwig Amination | Benzenesulfonamide, Aryl Halide/Triflate | Pd catalyst, Phosphine ligand, Base | High functional group tolerance, broad scope | Expensive catalyst and ligands, requires inert atmosphere | 75-98%[8] |
| Ullmann Condensation | Benzenesulfonamide, Aryl Halide | Cu catalyst, Ligand, Base | Less expensive than palladium, good for electron-deficient aryl halides | Often requires higher temperatures than Buchwald-Hartwig, can have ligand sensitivity | 60-90%[12] |
Purification and Characterization
The purification of N-substituted benzenesulfonamides is typically achieved by recrystallization or column chromatography.
-
Recrystallization: Effective for solid products with good crystallinity. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: A versatile method for purifying both solid and oily products. The choice of eluent depends on the polarity of the compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[13]
The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic S=O stretching vibrations of the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for N-monosubstituted sulfonamides, around 3300 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Conclusion
The synthesis of N-substituted benzenesulfonamides is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. The classical Hinsberg reaction remains a simple and effective method for many applications. For N-alkylation, direct alkylation with halides, the Mitsunobu reaction, and reductive amination offer complementary approaches with distinct advantages. For the synthesis of N-aryl derivatives, the powerful palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation provide efficient routes. By understanding the mechanisms and carefully selecting the appropriate reaction conditions, researchers can confidently and efficiently access a wide range of N-substituted benzenesulfonamides for their drug discovery and development programs.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Dodge, J. A., & Jones, S. A. (1996). A Mitsunobu-Based Synthesis of Chiral Amines. The Journal of Organic Chemistry, 61(21), 7253–7256.
- Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Amides, Carbamates, and Sulfonamides. Journal of the American Chemical Society, 124(50), 14844–14845.
- Kondo, K., Sekimoto, E., Nakao, J., & Murakami, Y. (2000). A practical synthesis of N-acylsulfonamides. Tetrahedron, 56(43), 8467-8472.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
- Neumann, C. N., & Hooker, J. M. (2015). A mild and rapid reductive amination of aldehydes and ketones with sodium borohydride in water. Tetrahedron Letters, 56(16), 2125-2128.
- Ruiz, J., & Guisán, J. M. (2012). Reductive amination of aldehydes and ketones with sodium borohydride in the presence of silica gel. Molecules, 17(10), 11849-11859.
- Teo, Y. C., & Teo, Y. C. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(30), 4153-4155.
- Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-tributylphosphine, a new reagent system for Mitsunobu reaction. Tetrahedron Letters, 34(10), 1639-1642.
- Williams, A. L., & Johnston, J. N. (2004). A mild, catalytic, and highly enantioselective synthesis of N-sulfonyl α-amino acids and esters. Journal of the American Chemical Society, 126(6), 1612–1613.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A General and Efficient Method for the N-Arylation of Amides. Journal of the American Chemical Society, 124(21), 6043–6048.
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed N-Arylation of Amides and Sulfonamides. The Journal of Organic Chemistry, 70(13), 5164–5173.
Sources
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- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 11. repository.nie.edu.sg [repository.nie.edu.sg]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Synthetic intermediates that offer a combination of stability, predictable reactivity, and versatile functional handles are invaluable assets to the medicinal chemist. 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide serves as a prime exemplar of such a strategic building block. Its utility lies in the orthogonal reactivity of its functional groups: a nucleophilic sulfonamide nitrogen, a latent hydroxyl group protected by a sterically hindered silyl ether (TBDMS), and a brominated aromatic ring amenable to a wide array of cross-coupling reactions. This unique combination allows for sequential and controlled modifications, making it a highly valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). This application note provides a comprehensive guide to the synthesis, properties, and application of this intermediate, with a particular focus on its role in the synthesis of the dopamine agonist, Rotigotine.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Chemical Name | 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide | - |
| CAS Number | 850429-52-6 | [1] |
| Molecular Formula | C₁₄H₂₄BrNO₃SSi | [1] |
| Molecular Weight | 394.4 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. | Inferred from structure |
Synthetic Workflow Overview
The strategic application of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide in API synthesis can be visualized as a multi-stage process. The following diagram illustrates a logical workflow for its preparation and subsequent elaboration into a complex API target like Rotigotine.
Sources
A Step-by-Step Guide to Selective TBDMS Ether Deprotection: Application Notes and Protocols for the Research Scientist
The tert-butyldimethylsilyl (TBDMS or TBS) ether stands as a cornerstone in the art of modern organic synthesis, prized for its robust nature and the facility with which it can be installed to protect hydroxyl groups. However, the true measure of a protecting group's utility lies not only in its stability but also in the finesse with which it can be removed. In the intricate landscape of multi-step synthesis, the selective deprotection of a TBDMS ether in the presence of other silyl ethers or sensitive functional groups is a frequent and critical challenge. This guide provides an in-depth exploration of the strategies and methodologies for achieving high chemo- and regioselectivity in TBDMS ether cleavage, tailored for researchers, scientists, and professionals in drug development.
The Foundation of Selectivity: Understanding Silyl Ether Lability
The selective removal of a TBDMS group hinges on exploiting the subtle differences in the stability of various silyl ethers. This stability is primarily dictated by two key factors:
-
Steric Hindrance: The steric bulk around the silicon atom plays a crucial role. Less hindered silyl ethers are more susceptible to cleavage. This principle allows for the differentiation between primary, secondary, and tertiary TBDMS ethers, as well as between different silyl protecting groups (e.g., TBDMS vs. the bulkier triisopropylsilyl, TIPS).
-
Electronic Effects: The electronic environment of the oxygen atom also influences the lability of the silyl ether. For instance, phenolic TBDMS ethers are generally more labile than their alcoholic counterparts under certain conditions due to the electronic properties of the aromatic ring.
The interplay of these factors allows for the development of highly selective deprotection protocols. A general trend for the stability of common silyl ethers is as follows:
-
Under acidic conditions: TMS < TES < TBDMS < TIPS < TBDPS[1]
-
Under basic conditions: A similar trend is generally observed.[1]
This inherent hierarchy of lability is the synthetic chemist's most powerful tool in orchestrating the selective deprotection of TBDMS ethers.
Strategic Approaches to Selective TBDMS Deprotection
The choice of deprotection strategy is dictated by the overall molecular architecture, the nature of other protecting groups present, and the desired selectivity. The most common and reliable methods can be broadly categorized into fluoride-based reagents and acidic conditions.
Fluoride-Mediated Deprotection: The Power of the Si-F Bond
Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of the exceptionally strong silicon-fluoride bond, which provides a powerful thermodynamic driving force for the reaction.
Mechanism of Fluoride-Mediated Deprotection:
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate intermediate. This intermediate then collapses, releasing the alkoxide and forming the fluorosilane.
Caption: Mechanism of Fluoride-Mediated TBDMS Deprotection.
Common Fluoride Reagents and Their Applications:
| Reagent | Typical Conditions | Selectivity and Remarks |
| Tetrabutylammonium Fluoride (TBAF) | 1.1 eq. TBAF in THF, 0 °C to rt | Most common fluoride source. Its basicity can be problematic for base-sensitive substrates. Buffering with acetic acid can mitigate this. |
| Hydrogen Fluoride-Pyridine (HF•Py) | HF•Pyridine in THF or MeCN | Less basic than TBAF and often shows higher selectivity. Caution: HF is highly corrosive and toxic; handle with extreme care in plastic labware. |
| Potassium Bifluoride (KHF₂) | KHF₂ in MeOH, rt | A mild and selective reagent for the deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[2] |
Experimental Protocol 1: Selective Deprotection of a Primary TBDMS Ether using TBAF
This protocol is a general procedure for the cleavage of a TBDMS ether using TBAF.
-
Materials:
-
TBDMS-protected substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (1.0 M solution in THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (e.g., 10 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.1 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Troubleshooting:
-
Low Yield/Decomposition: The basicity of TBAF may be causing side reactions. Consider buffering the TBAF solution with an equivalent of acetic acid or switching to a milder reagent like HF•Pyridine.
-
Slow Reaction: If the reaction is sluggish, it can be gently warmed to 30-40 °C. However, this may decrease selectivity.
-
Acid-Catalyzed Deprotection: Exploiting Steric Hindrance
Acid-catalyzed deprotection of silyl ethers is highly sensitive to steric hindrance, making it an excellent strategy for differentiating between TBDMS ethers in various steric environments.
Mechanism of Acid-Catalyzed Deprotection:
The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically the solvent (e.g., methanol or water), then attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond.
Caption: Mechanism of Acid-Catalyzed TBDMS Deprotection.
Common Acidic Reagents and Their Applications:
| Reagent | Typical Conditions | Selectivity and Remarks |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (3:1:1), rt | A very mild and slow method, often providing high selectivity for the deprotection of primary TBDMS ethers. |
| Pyridinium p-toluenesulfonate (PPTS) | cat. PPTS in MeOH, rt | A mild acidic catalyst suitable for substrates sensitive to stronger acids.[3] |
| (±)-Camphorsulfonic acid (CSA) | cat. CSA in MeOH, 0 °C to rt | A stronger acid than PPTS, effective for the rapid deprotection of primary TBDMS ethers. |
| Acetyl Chloride (AcCl) in MeOH | cat. AcCl in dry MeOH, 0 °C to rt | In situ generation of HCl provides a mild and highly effective method that tolerates many other protecting groups.[4][5] |
Experimental Protocol 2: Selective Deprotection of a Primary TBDMS Ether with Catalytic Acetyl Chloride in Methanol
This protocol is highly effective for the selective cleavage of primary TBDMS ethers.[4][5]
-
Materials:
-
TBDMS-protected substrate
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous methanol (e.g., 10 mL per mmol of substrate) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1-0.2 equiv.) in anhydrous methanol to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation: The mildness of this in-situ generated HCl allows for high selectivity. The reaction can be monitored closely by TLC to prevent over-reaction and deprotection of more hindered silyl ethers. The straightforward work-up effectively removes the acid catalyst.
Chemospecific Deprotection Strategies
Beyond the general fluoride- and acid-based methods, several reagents offer unique selectivity profiles.
Experimental Protocol 3: Selective Cleavage of a Primary TBDMS Ether with Oxone®
This method is particularly mild and highly selective for primary TBDMS ethers over secondary and tertiary ones.[1][4]
-
Materials:
-
TBDMS-protected substrate
-
Methanol (MeOH)
-
Water
-
Oxone® (potassium peroxymonosulfate)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Add Oxone® (1.1 mmol) to the solution at room temperature.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2.5 to 3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Navigating Orthogonal Deprotection
In complex molecules, a TBDMS group often needs to be removed in the presence of other protecting groups. The following decision-making workflow can guide the selection of an appropriate deprotection strategy.
Caption: Decision workflow for selecting a TBDMS deprotection method.
Conclusion
The selective removal of the TBDMS protecting group is a testament to the elegance and precision of modern organic chemistry. By understanding the fundamental principles of silyl ether stability and the mechanisms of various deprotection reagents, researchers can navigate the complexities of multi-step synthesis with confidence. The choice of method, whether it be a fluoride-based reagent or an acid catalyst, should be guided by the specific steric and electronic environment of the TBDMS ether and the compatibility with other functional groups within the molecule. The protocols and strategies outlined in this guide provide a robust framework for achieving high-yielding and selective TBDMS deprotection, empowering chemists to construct complex molecular architectures with greater control and efficiency.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Request PDF. (2025). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
-
Chandra, D., & Jadhav, V. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC, 2012, 1-6. Retrieved from [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(03), 381-385. Retrieved from [Link]
-
Request PDF. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Note: High-Purity Isolation of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, technically-grounded protocol for the purification of crude 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide using normal-phase flash column chromatography. The synthesis of complex organic molecules, particularly for applications in drug development, necessitates robust purification strategies to isolate the target compound from unreacted starting materials, reagents, and side products. This guide moves beyond a simple list of steps to explain the underlying chemical principles governing the separation, from method development using Thin-Layer Chromatography (TLC) to the execution of the preparative column. We will address key challenges, including the stability of the acid-sensitive tert-butyldimethylsilyl (TBDMS) protecting group and potential peak tailing associated with the sulfonamide moiety. The protocols herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.
Introduction and Chromatographic Rationale
This compound is a synthetic intermediate that possesses several structural features influencing its chromatographic behavior. Effective purification requires understanding these features:
-
Benzenesulfonamide Core: The sulfonamide group (-SO₂NH-) is highly polar and contains an acidic proton. This functionality can engage in strong hydrogen bonding with the silanol groups (-Si-OH) on the surface of silica gel, which can sometimes lead to peak tailing.
-
Bromophenyl Group: This aromatic ring provides a non-polar, electron-rich region, contributing to retention through π-π stacking interactions.
-
TBDMS Ether Protecting Group: The tert-butyldimethylsilyloxy (TBDMSO) group is a bulky, lipophilic moiety that significantly decreases the overall polarity of the molecule compared to its corresponding free alcohol. While generally robust, TBDMS ethers are susceptible to cleavage under strongly acidic conditions.[1][2][3] Standard silica gel is slightly acidic, a factor that must be managed to prevent in-situ deprotection during purification.
The goal is to select a mobile phase that provides sufficient polarity to elute the target compound in a reasonable volume while maintaining a significant difference in retention factor (Rƒ) from impurities, such as the deprotected alcohol or unreacted starting materials.
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing a crude sample to a preparative column, it is imperative to develop the separation method on an analytical scale using TLC. The Rƒ value obtained from TLC is inversely proportional to the column volumes (CV) required to elute the compound from a flash column (CV ≈ 1/Rƒ).[4][5] An optimal Rƒ for the target compound should be in the range of 0.15 to 0.4 , as this provides the best balance between resolution, run time, and solvent consumption.[4]
Protocol: TLC Solvent System Screening
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate (EtOAc) or Dichloromethane (DCM)).
-
Visualization: After development, visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or vanillin).
-
Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6][7][8]
Data Presentation: Example TLC Screening Results
| Trial No. | Solvent System (v/v) | Target Rƒ | Impurity 1 Rƒ (Higher Polarity) | Impurity 2 Rƒ (Lower Polarity) | Observations & Decision |
| 1 | Hexane:EtOAc (9:1) | 0.05 | 0.00 | 0.20 | Poor elution of the target. |
| 2 | Hexane:EtOAc (4:1) | 0.25 | 0.10 | 0.55 | Optimal. Good separation (ΔRƒ > 0.1) from both impurities. |
| 3 | Hexane:EtOAc (2:1) | 0.50 | 0.30 | 0.75 | Rƒ is too high; poor resolution and risk of co-elution. |
| 4 | DCM:Hexane (1:1) | 0.30 | 0.12 | 0.45 | Good Rƒ, but less separation from the non-polar impurity. |
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard glass flash chromatography setup. The principles are directly applicable to automated flash chromatography systems.
Materials & Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 40-63 µm particle size)
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC Grade)
-
Sand (Washed) or Celite®
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates and developing chamber
Step-by-Step Purification Workflow
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[9]
-
In a separate beaker, create a slurry of silica gel with the initial mobile phase (Hexane:EtOAc 4:1). The typical mass ratio of silica to crude material is between 40:1 and 100:1 for effective separation.
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure uniform packing.[10]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. The final packed bed should be level. Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.[11] Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel or Celite® (approx. 2-3 times the mass of the crude material) to this solution.
-
Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.[10] This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even distribution.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (Hexane:EtOAc 4:1) to the column, ensuring not to disturb the top layer.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Begin collecting fractions immediately after the solvent front (the initial volume of solvent required to fill the column's void space) has eluted. The number and volume of fractions depend on the column size.
-
-
In-Process Monitoring:
-
Periodically analyze the collected fractions using TLC with the same mobile phase.
-
Spot the crude material, the current fraction, and the previous fraction side-by-side to track the elution of the target compound and impurities.
-
-
Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain the pure target compound.
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm its identity and purity.
-
Visualization of Key Processes
Overall Purification Workflow
The following diagram outlines the logical flow from crude material to the final, purified product.
Caption: High-level workflow for chromatographic purification.
Relationship Between TLC and Column Chromatography
This diagram illustrates how the analytical TLC result directly informs the preparative column separation.
Caption: Correlation between TLC Rƒ and column elution order.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Compound Elutes | 1. Mobile phase is not polar enough.2. Compound has decomposed on the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., switch to 3:1 Hexane:EtOAc).2. Test compound stability on a silica-spotted TLC plate. If unstable, consider using deactivated silica (e.g., with triethylamine) or a different stationary phase like alumina.[12] |
| Poor Separation / Co-elution | 1. Rƒ values of components are too close.2. Column was overloaded with crude material.3. Column was packed improperly (channeling). | 1. Re-optimize the solvent system with TLC, possibly trying a different solvent combination (e.g., DCM/Hexane).2. Reduce the amount of crude material relative to the silica gel.3. Repack the column carefully, ensuring a homogenous slurry and a level bed. |
| Streaking or Tailing of Spots/Peaks | 1. Compound is too polar for the chosen solvent system.2. Strong interaction with acidic silica sites (common for amines/sulfonamides).3. Sample was loaded in too large a volume or a solvent that was too strong. | 1. Increase the mobile phase polarity.2. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-0.5%), to neutralize acidic sites.[13] 3. Ensure the sample is loaded in a minimal volume of solvent, preferably using the dry loading technique described. |
| Product Contains Deprotected Alcohol | The TBDMS group was cleaved by the acidic silica gel. | 1. Minimize the time the compound spends on the column by running it slightly faster.2. "Deactivate" the silica gel by pre-flushing the column with a mobile phase containing 0.5% triethylamine, then re-equilibrating with the standard mobile phase. |
Conclusion
The successful purification of this compound is readily achievable through a systematic and principled approach to flash column chromatography. The foundational step of meticulous method development via TLC cannot be overstated, as it provides the predictive power to select an optimal mobile phase, such as 4:1 Hexane:Ethyl Acetate. By employing proper techniques for column packing, sample loading, and fraction monitoring, researchers can effectively separate the target compound from key impurities. Understanding the chemical nature of the target molecule and potential issues like TBDMS group stability allows for proactive troubleshooting, ultimately leading to the isolation of high-purity material essential for subsequent synthetic steps and research applications.
References
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group? Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PMC - NIH. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is The Importance Of RF Value In Chromatography? Retrieved from [Link]
-
PMC - NIH. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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Application Note: A Practical Guide to Monitoring TBDMS Deprotection Reactions by Thin-Layer Chromatography
Introduction: The Role of Silyl Ethers and the Necessity of Reaction Monitoring
In the landscape of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the use of protecting groups is indispensable.[1] The tert-butyldimethylsilyl (TBDMS) group is a cornerstone in this field, prized for its ability to mask the reactivity of hydroxyl functionalities. Its steric bulk and electronic properties offer robust protection under a wide range of reaction conditions, yet it can be selectively removed when desired. The process of removing the TBDMS group, known as deprotection, is a critical step that requires careful monitoring to ensure the reaction proceeds to completion without the formation of byproducts.
Thin-Layer Chromatography (TLC) emerges as a simple, rapid, and cost-effective analytical technique ideally suited for this purpose.[2][3][4] It provides a real-time qualitative assessment of the reaction progress, allowing chemists to determine the optimal reaction time and conditions. This application note provides a detailed protocol and practical insights for the effective use of TLC in monitoring TBDMS deprotection reactions, aimed at researchers, scientists, and professionals in drug development.
The Principle of TLC in the Context of TBDMS Deprotection
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, a polar adsorbent) and a mobile phase (an organic solvent or solvent mixture).[2][3] The key to monitoring a TBDMS deprotection lies in the significant polarity difference between the starting material (TBDMS-protected alcohol) and the product (the free alcohol).
-
The TBDMS Ether (Starting Material): The bulky and nonpolar TBDMS group significantly reduces the overall polarity of the molecule. Consequently, it has a weaker affinity for the polar silica gel stationary phase and travels further up the TLC plate with the less polar mobile phase. This results in a higher Retention Factor (Rf) value.
-
The Alcohol (Product): The free hydroxyl group in the deprotected product is highly polar and capable of forming strong hydrogen bonds with the silica gel. This strong interaction impedes its movement up the plate, causing it to travel a shorter distance. This results in a lower Retention Factor (Rf) value.[4]
By observing the disappearance of the higher-Rf spot of the starting material and the appearance of the lower-Rf spot of the product, one can effectively monitor the progress of the deprotection reaction.
Experimental Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring a TBDMS deprotection reaction using TLC.
Sources
Application Note & Protocols: 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procurement and application of 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulfonamide. This key synthetic intermediate possesses a unique combination of functional groups: a brominated aryl ring amenable to cross-coupling reactions, a sulfonamide moiety common in bioactive molecules, and a silyl-protected primary alcohol, allowing for sequential and site-selective chemical modifications. We present a detailed analysis of commercial suppliers, pricing, and two core experimental protocols: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the subsequent deprotection of the TBDMS ether. The causality behind experimental choices and self-validating analytical checkpoints are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide (CAS Number: 850429-52-6) is a versatile building block in modern organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical and agrochemical applications.[1][2] Its structure is strategically designed for multi-step synthesis. The aryl bromide serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4] The sulfonamide group is a well-established pharmacophore known to interact with various biological targets.[1] Finally, the tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable when desired.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 850429-52-6 | [6][7] |
| Molecular Formula | C₁₄H₂₄BrNO₃SSi | [6][7] |
| Molecular Weight | 394.40 g/mol | [7][8] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 32-36 °C | [7] |
| Purity | Typically ≥98% | [9] |
| Storage | Store in a cool, dry place, away from incompatible materials. | [8] |
| Hazard Information | Irritant; causes skin, eye, and respiratory irritation.[7][9] | GHS07 Warning[9] |
Procurement and Pricing Analysis
The accessibility and cost of starting materials are critical considerations for any research program. This compound is available from a variety of chemical suppliers catering to different scales of research and development.
Rationale for Supplier Selection:
-
For early-stage discovery and route scouting: Milligram- to gram-scale quantities are often sufficient. Suppliers offering smaller pack sizes with rapid delivery (e.g., Sigma-Aldrich, Combi-Blocks) are ideal, even at a higher cost per gram.[6][9]
-
For lead optimization and scale-up studies: Larger quantities (5g to 100g) are required. Suppliers like Alfa Chemistry, Angene, and Chemspace often provide more competitive pricing at these scales.[9][10]
-
For process development and manufacturing: Bulk quantities (kilograms to tons) necessitate direct engagement with manufacturers or large-scale distributors like Dideu Industries Group Limited, which can offer significant cost savings.[9]
Table 2: Comparative Supplier and Pricing Data
| Supplier | Pack Size | Price (USD) | Price per Gram (USD) | Purity |
|---|---|---|---|---|
| TRC (via ChemicalBook) | 250 mg | $55 | $220.00 | N/A |
| Apolloscientific (via ChemicalBook) | 5 g | $103 | $20.60 | 98% |
| SynQuest Labs (via ChemicalBook) | 5 g | $114 | $22.80 | 98% |
| Apolloscientific (via ChemicalBook) | 25 g | $153 | $6.12 | 98% |
| SynQuest Labs (via ChemicalBook) | 25 g | $168 | $6.72 | 98% |
| LabSolu.ca | 5 g | $29.57 | $5.91 | 98% |
| LabSolu.ca | 25 g | $~100-200 (est.) | $4.00 - $8.00 (est.) | 98% |
| Dideu Industries Group Ltd. | 1 g (Min. Order) | $1.10 | $1.10 | 99.9% |
Note: Prices are subject to change and were last updated based on available data. For formal quotes, please contact the suppliers directly.[8][9]
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of this reagent is the construction of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated benzene ring and an organoboron compound, such as a boronic acid or ester.[11][12] The reaction is highly valued for its functional group tolerance, mild conditions, and broad substrate scope.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Detailed Experimental Protocols
Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a representative coupling of this compound with phenylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tricyclohexylphosphine [PCy₃] (0.04 equiv) or similar phosphine ligand[11]
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 394 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PCy₃ (11.2 mg, 0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by silica gel flash column chromatography to yield the desired biaryl product.
Protocol 4.2: TBDMS Ether Deprotection
This protocol details the cleavage of the TBDMS protecting group to reveal the primary alcohol, a common subsequent step in a synthetic sequence.[14]
Materials & Reagents:
-
TBDMS-protected sulfonamide (from Protocol 4.1) (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected compound (e.g., 1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. For substrates sensitive to the basicity of TBAF, buffering with acetic acid may be necessary to prevent side reactions.[15][16]
-
Reaction: Stir the mixture at room temperature. The fluoride ion is a potent nucleophile for silicon and effectively cleaves the Si-O bond.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash chromatography or recrystallization if necessary. An alternative non-aqueous workup involves adding sulfonic acid resin and calcium carbonate, followed by filtration, which can be advantageous for water-soluble products.[17]
Caption: Step-by-step experimental workflow from coupling to final product.
Self-Validating Systems: Analytical Characterization
To ensure the trustworthiness of these protocols, it is imperative to characterize the intermediates and final products thoroughly.
-
Thin Layer Chromatography (TLC): A rapid and inexpensive method to monitor reaction progress by comparing the Rƒ values of starting materials, intermediates, and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the desired product and an indication of its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The definitive technique for structural elucidation. Successful Suzuki coupling will show the disappearance of the aryl bromide signals and the appearance of new aromatic signals corresponding to the coupled product. Successful deprotection will be confirmed by the disappearance of the large TBDMS signals (typically ~0.1 and ~0.9 ppm in ¹H NMR) and the appearance of a hydroxyl proton signal.[13]
By integrating these analytical checkpoints, the protocols become self-validating, ensuring that each step has proceeded as intended before moving to the next.
References
-
Angene International Limited. This compound. Available at: [Link]
-
Tanwar, M., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData, 3(1). Available at: [Link]
-
ChemWhat. This compound CAS#: 850429-52-6. Available at: [Link]
-
Couture, A., et al. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(19), 4442–4445. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Newman, S. G., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Available at: [Link]
-
Seshathiri, S., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4258. Available at: [Link]
-
Zhang, L., et al. (2012). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 10(4), 759-765. Available at: [Link]
-
ResearchGate. Deprotection of silyl ether by TBAF. Available at: [Link]
-
Suh, Y., et al. (2005). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Bulletin of the Korean Chemical Society, 26(6), 890-892. Available at: [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
ChemSpider SyntheticPages. Deprotection of a tert-butyldimethylsilyl ether. Available at: [Link]
Sources
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. This compound | 850429-52-6 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
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- 9. This compound | 850429-52-6 [chemicalbook.com]
- 10. This compound|CAS 850429-52-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
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- 17. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of T-Butyldimethylsilyl (TBDMS) Ethers with TBAF
Welcome to our dedicated technical support center for resolving challenges associated with the deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers. This guide is structured to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to one of the most common yet sometimes frustrating steps in organic synthesis: the cleavage of a TBDMS group using tetrabutylammonium fluoride (TBAF). Our approach is rooted in mechanistic understanding to empower you to not only solve the immediate problem but also to anticipate and prevent future issues.
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS deprotection with TBAF slow or incomplete?
Several factors can contribute to a sluggish or incomplete deprotection reaction. The most common culprits are related to steric hindrance, the quality and preparation of the TBAF reagent, and the reaction conditions. Steric congestion around the TBDMS ether can significantly impede the approach of the fluoride nucleophile.[1] Additionally, the water content in the commercial TBAF solution plays a crucial role; while some water is often tolerated, completely anhydrous conditions can render the fluoride ion exceedingly basic, leading to undesired side reactions, whereas excessive water can slow down the desired deprotection.
Q2: Can TBAF cause side reactions? What should I look out for?
Yes, TBAF is not just a fluoride source; it is also a moderately strong base. This basicity can lead to a variety of side reactions, particularly with sensitive substrates. These can include epimerization of adjacent stereocenters, elimination reactions, or the cleavage of other base-labile protecting groups such as esters or acetates. If your substrate is known to be sensitive to basic conditions, the use of unbuffered TBAF may result in decomposition or the formation of complex product mixtures.[2] It is often advisable to buffer the reaction with a mild acid like acetic acid.
Q3: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
Selective deprotection is often achievable due to the significant differences in steric hindrance around the silicon atom. Primary TBDMS ethers are the most reactive, followed by secondary, and then tertiary ethers, which are considerably more robust. By carefully controlling the reaction temperature, time, and the amount of TBAF, it is possible to selectively cleave a primary TBDMS group while leaving secondary or tertiary ones intact. Milder fluoride sources or acidic methods can also provide enhanced selectivity.
In-Depth Troubleshooting Guide
When faced with an incomplete TBDMS deprotection, a systematic approach to troubleshooting is essential. The following guide is designed to help you identify the root cause of the issue and implement an effective solution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete TBDMS deprotection.
Re-evaluating Your TBAF Reagent
The quality of your TBAF solution is paramount. Commercial solutions of TBAF in THF typically contain a small amount of water, which can influence reactivity.
-
Issue: Old or improperly stored TBAF.
-
Explanation: TBAF solutions can degrade over time, especially if exposed to air and moisture. The fluoride ion is a strong hydrogen bond acceptor, readily absorbing water from the atmosphere.[3]
-
Solution: Use a fresh bottle of TBAF solution. If you suspect your current stock is compromised, consider purchasing a new one.
-
-
Issue: Inappropriate water content.
-
Explanation: While completely anhydrous TBAF can be a very strong base leading to side reactions, excessive water can hinder the deprotection by solvating the fluoride ion, thus reducing its nucleophilicity.
-
Solution: For most applications, the commercially available 1M solution in THF is adequate. If you suspect water is an issue, you can dry the solution over activated molecular sieves (3Å or 4Å) for a few hours before use. For highly sensitive substrates where basicity is a concern, using TBAF trihydrate (TBAF·3H₂O) can be a good option.
-
Optimizing Reaction Conditions
Fine-tuning your reaction parameters can often overcome a stubborn deprotection.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature (20-25 °C) | Increase to 40-50 °C | Provides the necessary activation energy to overcome steric hindrance. |
| Time | 1-4 hours | Extend reaction time to 12-24 hours | Allows for slow reactions to proceed to completion. Monitor by TLC. |
| Solvent | THF | Switch to a more polar aprotic solvent like DMF or Acetonitrile | Can enhance the solubility of the substrate and the reactivity of TBAF. |
| Concentration | ~0.1 M | Increase concentration | May accelerate the reaction rate according to reaction kinetics. |
Substrate-Specific Challenges
The structure of your molecule can present inherent difficulties for deprotection.
-
Issue: Severe Steric Hindrance.
-
Explanation: The bulky t-butyl group of the TBDMS ether, combined with a sterically congested environment on the substrate (e.g., a tertiary alcohol), can make the silicon atom inaccessible to the fluoride ion.
-
Solution: For highly hindered TBDMS ethers, more forcing conditions (higher temperature, longer reaction time) may be necessary. Alternatively, switching to a different deprotection method may be the most effective strategy.
-
-
Issue: Base-Sensitive Functional Groups.
-
Explanation: The inherent basicity of TBAF can lead to unwanted side reactions. For instance, if your molecule contains esters, β-elimination prone systems, or epimerizable centers, you may observe decomposition or the formation of byproducts.
-
Solution: Buffer the TBAF solution with a stoichiometric amount of acetic acid. This neutralizes the basicity without significantly diminishing the nucleophilicity of the fluoride ion.
-
Mechanism of Deprotection
A solid understanding of the reaction mechanism is key to effective troubleshooting. The deprotection of a TBDMS ether with fluoride proceeds via a nucleophilic attack of the fluoride ion on the silicon atom.
Caption: Mechanism of TBAF-mediated TBDMS deprotection.
The driving force for this reaction is the formation of the very strong silicon-fluorine bond. The initial attack of the fluoride ion forms a transient pentacoordinate silicon intermediate.[4] This intermediate then collapses, cleaving the silicon-oxygen bond to release the alkoxide and form t-butyldimethylsilyl fluoride. A subsequent protonation step, often from the trace water in the TBAF solution, yields the desired alcohol.
Experimental Protocols
Protocol 1: Standard TBDMS Deprotection with Commercial TBAF
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Buffered Deprotection for Base-Sensitive Substrates
-
In a separate flask, prepare the buffered TBAF reagent by adding glacial acetic acid (1.0-1.1 equiv relative to TBAF) to a 1.0 M solution of TBAF in THF (1.1-1.5 equiv relative to the substrate). Stir for 5-10 minutes.
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF.
-
Add the freshly prepared buffered TBAF solution to the substrate solution at room temperature.
-
Monitor the reaction by TLC and work up as described in Protocol 1.[2]
Alternative Deprotection Methods
If TBAF proves to be problematic, a variety of other reagents can be employed for TBDMS deprotection.
| Reagent/Method | Conditions | Advantages | Disadvantages |
| HF•Pyridine | THF or CH₂Cl₂, 0 °C to rt | Highly effective, less basic than TBAF. | Highly toxic and corrosive, requires careful handling. |
| Acetyl Chloride (AcCl) | Catalytic AcCl in dry MeOH | Very mild, inexpensive, good for acid-tolerant substrates. | Can lead to acetate formation as a side product. |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Anhydrous THF or CH₂Cl₂ | Anhydrous fluoride source, good for very sensitive substrates. | More expensive and less common than TBAF. |
| Aqueous Acetic Acid | AcOH/H₂O/THF (e.g., 3:1:1) | Mild acidic conditions, avoids strong bases. | Can be slow for hindered ethers, may affect other acid-labile groups. |
| Potassium Fluoride (KF) | KF on Alumina, or with 18-crown-6 in MeCN | Inexpensive, solid reagent. | Often requires elevated temperatures and longer reaction times. |
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, SP132. DOI: 10.1039/SP132
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Sources
troubleshooting low yield in TBDMS protection of primary alcohols
Welcome to the technical support center for the tert-butyldimethylsilyl (TBDMS) protection of primary alcohols. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting advice and practical insights to help you overcome challenges in your synthetic work. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common and frustrating issue in TBDMS protection: low or no yield of the desired product. Each question is designed to walk you through a logical diagnostic and solution-based process.
Q1: My TBDMS protection reaction has a very low yield or failed completely. What are the most likely causes?
A1: A low or zero yield in a TBDMS protection reaction almost always points to issues with reagents and reaction conditions, specifically the presence of moisture or suboptimal reaction parameters.
Causality and In-Depth Explanation:
The silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl), is highly reactive towards nucleophiles, with water being a prime example. Any trace moisture in your reaction flask, solvents, or reagents will rapidly hydrolyze TBDMS-Cl to the unreactive silanol (TBDMS-OH) and release HCl. This consumption of the silylating agent is a primary cause of low yields.[1]
Furthermore, the choice of base and solvent is critical. The classic Corey protocol, which utilizes imidazole as a base in dimethylformamide (DMF), is highly effective.[1][2] Imidazole not only acts as a base to deprotonate the alcohol but is also thought to form a highly reactive N-tert-butyldimethylsilylimidazole intermediate, which is a more potent silylating agent than TBDMS-Cl itself.[2] Recent research also suggests that DMF can catalyze the reaction.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents. DMF, in particular, is hygroscopic and should be handled with care.
-
Ensure your starting alcohol is anhydrous, for example, by co-evaporation with anhydrous toluene.
-
-
Verify Reagent Quality:
-
TBDMS-Cl should be a white, crystalline solid. If it appears clumpy or oily, it may have hydrolyzed.
-
Use high-purity imidazole.
-
-
Optimize Reaction Parameters:
-
For sluggish reactions, particularly with more sterically hindered primary alcohols, consider gentle heating (e.g., to 40-50 °C).[1] However, be aware that this may reduce selectivity if other nucleophiles are present.
-
Ensure the correct stoichiometry. A slight excess of TBDMS-Cl (1.1-1.2 equivalents) and imidazole (2-2.5 equivalents) is typically recommended.[2]
-
Q2: I'm observing the formation of multiple products or my starting material remains unreacted. How can I improve the reaction's efficiency?
A2: Incomplete conversion or the formation of side products can be due to insufficient activation of the alcohol, steric hindrance, or the presence of competing nucleophiles.
Causality and In-Depth Explanation:
Primary alcohols are generally good nucleophiles for this reaction. However, in complex molecules, steric hindrance around the hydroxyl group can slow down the reaction rate significantly.[1][3] If the reaction is not allowed to proceed to completion, you will observe a mixture of starting material and product.
The formation of multiple silylated products can occur if your starting material is a diol or polyol. TBDMS-Cl, while selective for primary alcohols, can react with secondary alcohols, albeit at a slower rate.[4]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently heating as mentioned above.
-
Consider a More Powerful Silylating Agent: For sterically hindered primary alcohols, TBDMS-Cl might not be reactive enough. In such cases, tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) is a much more powerful silylating agent.[3][4] It is typically used with a non-nucleophilic base like 2,6-lutidine to avoid side reactions.
-
Enhance Selectivity for Primary Alcohols: If you are working with a molecule containing both primary and secondary alcohols and wish to selectively protect the primary one, conducting the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly improve selectivity.[1]
Q3: My reaction seems to work, but I lose a significant amount of my product during workup or purification. What's going wrong?
A3: Loss of the TBDMS-protected product during workup or purification is often due to inadvertent deprotection. TBDMS ethers, while relatively stable, are sensitive to acidic conditions.[4][5]
Causality and In-Depth Explanation:
The Si-O bond in a TBDMS ether is susceptible to cleavage by both strong acids and sources of fluoride ions.[5][6] During an aqueous workup, if the pH becomes acidic, you can hydrolyze the silyl ether back to the alcohol. This is a common issue if, for example, you quench the reaction with an acidic solution.
Furthermore, silica gel used in column chromatography is slightly acidic and can cause deprotection of sensitive TBDMS ethers, especially if the product is on the column for an extended period.
Troubleshooting Steps:
-
Neutral or Basic Workup: Quench the reaction with a neutral (water) or slightly basic (saturated aqueous NaHCO₃) solution.[1] Avoid quenching with acidic solutions like NH₄Cl unless necessary for other functional groups in your molecule.
-
Minimize Contact with Silica Gel:
-
If your product is sufficiently nonpolar, you may be able to purify it by passing it through a short plug of silica gel rather than a full column.
-
If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate).
-
Expedite the chromatography to minimize the contact time between your product and the stationary phase.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of imidazole?
A: Yes, other bases can be used, but they may offer different levels of reactivity and selectivity. Triethylamine (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common alternative. DMAP acts as a potent nucleophilic catalyst. For very hindered alcohols, stronger, non-nucleophilic bases like 2,6-lutidine are often used, especially in combination with TBDMS-OTf.[4]
Q: Why is DMF the preferred solvent?
A: DMF is a polar aprotic solvent that effectively dissolves the alcohol, TBDMS-Cl, and imidazole.[4] As mentioned, recent studies suggest that DMF also acts as a catalyst in the reaction.[2] Other polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but the reaction rates may be slower.
Q: My starting material is not soluble in DMF. What should I do?
A: If your substrate has poor solubility in DMF, you can try other anhydrous polar aprotic solvents like DCM, THF, or acetonitrile. You may need to adjust the reaction temperature or time to achieve full conversion.
Q: How do I know if my TBDMS-protected alcohol is stable to other reactions I plan to perform?
A: TBDMS ethers are generally stable to a wide range of conditions, including most basic and nucleophilic reagents (e.g., Grignard reagents, organolithiums, hydrides) and many oxidizing and reducing agents.[6] They are, however, sensitive to acidic conditions and fluoride ion sources.[4][5] The stability of silyl ethers follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[3]
Standard Protocol: TBDMS Protection of a Primary Alcohol
This protocol is a reliable starting point for the TBDMS protection of a primary alcohol using the classic Corey conditions.
Reagents and Materials
| Reagent/Material | Purpose | Key Considerations |
| Primary Alcohol | Substrate | Must be anhydrous. |
| TBDMS-Cl (1.2 eq.) | Silylating Agent | High purity, white solid. |
| Imidazole (2.5 eq.) | Base & Activator | High purity. |
| Anhydrous DMF | Solvent | Use a fresh bottle or freshly distilled. |
| Diethyl ether or Ethyl acetate | Extraction Solvent | Anhydrous grade not required. |
| Saturated aq. NaHCO₃ | Quench Solution | Neutralizes any remaining acid. |
| Brine | Washing Solution | Removes residual water from the organic layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Removes water from the organic layer. |
| Argon or Nitrogen | Inert Atmosphere | Prevents moisture from entering the reaction. |
Step-by-Step Procedure
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven and cool under an inert atmosphere.
-
To the flask, add the primary alcohol (1.0 eq.) and imidazole (2.5 eq.).
-
-
Reaction Setup:
-
Under an inert atmosphere, add anhydrous DMF via syringe to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution. The reaction mixture may become cloudy as imidazole hydrochloride precipitates.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress by TLC, visualizing with an appropriate stain (e.g., potassium permanganate or vanillin). The product should have a higher Rf value than the starting alcohol.
-
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Visualizations
Reaction Mechanism
Caption: Troubleshooting workflow for low-yield TBDMS protection.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Data. TBS Protection - Common Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Acidic Cleavage of Silyl Ethers
Welcome to the Technical Support Center for silyl ether deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the acidic cleavage of silyl ethers. As a self-validating system, each section explains the chemical causality behind common issues and provides field-proven, referenced protocols to ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address the most common and challenging side reactions encountered during the acidic deprotection of silyl ethers.
Question 1: My deprotection is incomplete. Why is my silyl ether resistant to cleavage, and how can I drive the reaction to completion?
Answer:
Incomplete cleavage is one of the most frequent issues. It typically stems from an underestimation of the stability of the specific silyl ether in your molecule. The stability of silyl ethers towards acid-catalyzed hydrolysis is not uniform; it is highly dependent on the steric bulk of the substituents on the silicon atom.[1][2] A common mistake is applying conditions sufficient for a labile group like Triethylsilyl (TES) to a more robust group like tert-Butyldimethylsilyl (TBS) or tert-Butyldiphenylsilyl (TBDPS).
Causality and Mechanism: The mechanism for acidic cleavage begins with the protonation of the ether oxygen, making it a better leaving group (a neutral alcohol). This is followed by nucleophilic attack on the silicon atom by a solvent molecule (e.g., water, methanol) or the conjugate base of the acid.[1] The reaction rate is governed by steric hindrance around the silicon atom; bulkier groups physically block the incoming nucleophile, slowing the reaction.[3] The established stability trend under acidic conditions confirms this principle.
Data Summary: Relative Stability of Silyl Ethers to Acid
| Silyl Ether (Abbreviation) | Structure | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | ~5,000,000 |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | ~78,000 |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | ~250 |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | ~3.5 |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 1 |
| (Relative rates are approximate and substrate-dependent. Adapted from literature data.)[2] |
Troubleshooting Workflow & Protocols:
If your reaction is stalled, consider the following workflow:
Caption: Workflow for addressing incomplete silyl ether cleavage.
Protocol 1: Standard Conditions for TBS Cleavage For a typical TBS-protected primary alcohol that is slow to deprotect with very mild acid:
-
Dissolve the silyl ether (1.0 mmol) in a 4:1:1 mixture of acetic acid:THF:water (10 mL).
-
Stir the reaction at room temperature, monitoring by TLC. This method can be slow but is effective for many substrates.[4]
-
If the reaction is sluggish after several hours, gentle heating to 40-50 °C can be applied.
-
Upon completion, carefully quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Question 2: My product's carbon skeleton has rearranged. Could the deprotection conditions have caused a Wagner-Meerwein rearrangement?
Answer:
Yes, this is a significant risk, especially if your substrate has a secondary silyl ether adjacent to a quaternary center or a strained ring system. Standard protic acid conditions (e.g., HCl in methanol, aqueous AcOH) can inadvertently trigger skeletal rearrangements.
Causality and Mechanism: The acidic cleavage of ethers can proceed through an Sₙ1-like pathway if the carbon atom attached to the oxygen can form a stable carbocation.[1] While silyl ether cleavage primarily occurs via attack at the silicon atom, under certain conditions, protonation of the ether oxygen followed by the loss of the silylol (R₃SiOH) can generate a carbocation on the carbon skeleton. This carbocation is susceptible to a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation—the hallmark of a Wagner-Meerwein rearrangement.[5][6] This is most likely to occur if a secondary carbocation can rearrange to a more stable tertiary or resonance-stabilized carbocation.
Caption: Pathway showing acid-induced rearrangement.
Preventative Protocol 2: Using a Lewis Acid to Avoid Protic Conditions To circumvent carbocation formation, a Lewis acid can be used to activate the silyl ether for nucleophilic attack without generating a strong protic environment.
-
Dissolve the silyl ether (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL) and add water (1.2 eq).
-
Cool the mixture to room temperature.
-
Add Zinc Bromide (ZnBr₂) (2.0 eq) in one portion.
-
Stir the reaction at 44-50 °C, monitoring by TLC. This method has been shown to deprotect TBS ethers while being incompatible with carbocation-mediated pathways.[7]
-
Upon completion, quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and extract the product.
Question 3: I am trying to deprotect a primary TES ether in the presence of a secondary TBS ether, but I'm getting a mixture of products. How can I improve selectivity?
Answer:
Achieving selectivity between different silyl ethers is a common challenge that relies on exploiting the subtle differences in their steric and electronic properties. Your issue arises because the conditions required to cleave the more stable TBS group are harsh enough to also cleave the more labile TES group. The key is to use conditions finely tuned to the lability of the TES group that are insufficient to react with the TBS group.
Causality and Orthogonal Protection: Selectivity is the cornerstone of an orthogonal protection strategy.[8][9] As shown in the stability table (Question 1), TES is significantly more acid-labile than TBS. Therefore, very mild, catalytic acidic conditions should allow for the selective removal of the TES group. Overly strong acid or elevated temperatures will erase this reactivity difference, leading to non-selective deprotection.
Protocol 3: Highly Selective Deprotection Using Catalytic Acetyl Chloride This protocol generates a minute amount of HCl in situ, providing the mild acidity needed for selective cleavage of labile silyl ethers.[4]
-
Dissolve the substrate (1.0 mmol) in anhydrous methanol (10 mL) and cool the solution to 0 °C.
-
Add acetyl chloride (0.1 eq) dropwise to the solution. A catalytic amount of HCl is generated instantly.
-
Stir the reaction at 0 °C and monitor carefully by TLC, watching for the disappearance of the TES-protected starting material and the appearance of the mono-deprotected product.
-
Once the TES group is cleaved (often within 30-60 minutes), immediately quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the acid.
-
Remove the solvent under reduced pressure and purify the product, which should retain the intact TBS ether.
Question 4: After deprotecting a silyl ether on a 1,2-diol, my product analysis suggests the silyl group migrated before cleavage. Is this possible under acidic conditions?
Answer:
While large-scale silyl group migration is more characteristic of base-catalyzed conditions (the Brook Rearrangement), intramolecular silyl transfer can occur under acidic or even neutral conditions, especially in systems with proximate hydroxyl groups like diols.
Causality and Mechanism: Under acidic conditions, a dynamic equilibrium can be established where the silyl group is exchanged between adjacent hydroxyls.[10] This process is driven by the formation of a transient, pentacoordinate silicon intermediate stabilized by the neighboring alcohol. If one hydroxyl is primary and the other is secondary, the silyl group will preferentially reside on the less sterically hindered primary position. If you deprotect under conditions that allow this equilibrium to establish before cleavage is complete, you may isolate a product derived from the migrated intermediate.
Protocol 4: Minimizing Migration with Buffered, Low-Temperature Conditions To suppress migration, the deprotection must be performed quickly, at low temperature, and under conditions that disfavor the formation of the migratory intermediate.
-
Dissolve the silylated diol (1.0 mmol) in a 10:1 mixture of THF and pyridine (11 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add buffered hydrogen fluoride-pyridine complex (HF-Pyridine, 70% HF) dropwise (typically 1.5-2.0 eq). The pyridine acts as a buffer, moderating the acidity and reducing the lifetime of protonated intermediates that could facilitate migration.
-
Stir at 0 °C and monitor the reaction closely by TLC. The goal is rapid cleavage before significant migration can occur.
-
Once the reaction is complete, carefully quench by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
Question 5: My deprotection removed my TBS ether, but it also cleaved my acid-sensitive acetal (e.g., MOM or THP) group. How can I ensure orthogonality?
Answer:
This is a classic problem of orthogonal protecting group compatibility.[11] Many common silyl deprotection conditions (e.g., aqueous acetic acid) are sufficiently acidic to cleave other acid-labile groups like acetals, ketals, or tert-butylcarbamates (Boc).
Causality and Strategy: A successful synthesis requires that the conditions used to remove one protecting group do not affect others.[8] Silyl ethers can be cleaved by fluoride ions, a mechanism to which most other acid-labile groups are completely inert. The exceptional strength of the Silicon-Fluoride bond (Si-F) is the driving force for this unique and highly selective reaction.[2][4] Therefore, switching from an acid-based to a fluoride-based deprotection is the standard solution.
Protocol 5: Orthogonal Deprotection using Tetrabutylammonium Fluoride (TBAF) This is the most common method for cleaving silyl ethers without disturbing other acid-sensitive functionalities.
-
Dissolve the substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a plastic vial (to prevent etching of glass by fluoride).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[12]
References
-
Khan, A. T., & Mondal, E. (2003). A Mild and Convenient Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers by Employing a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
-
Blass, B. (2009). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Request PDF. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Kocieński, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. (Note: Specific stability data is widely cited in reviews and textbooks derived from foundational literature.) [Link]
-
Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709-714. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Request PDF. [Link]
-
O'Doherty, G. A., et al. (2019). Recent progress in selective functionalization of diols via organocatalysis. Chemical Society Reviews, 48(11), 3030-3046. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Ishihara, K., et al. (2006). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Tetrahedron, 62(18), 4347-4356. [Link]
-
LibreTexts Chemistry. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Hoveyda, A. H., et al. (2008). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Journal of the American Chemical Society, 130(47), 16055–16061. [Link]
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University Chemistry. [Link]
-
Brandstetter, T. W., et al. (1987). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Tetrahedron Letters, 28(21), 2379-2382. [Link]
-
One Chemistry. (2024). Wagner Meerwein Rearrangement Reaction. YouTube. [Link]
-
Gross, R. (n.d.). Alcohol Protecting Groups. University of Windsor Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Selective TBDMS Deprotection
Welcome to the technical support center for optimizing the selective deprotection of tert-butyldimethylsilyl (TBDMS or TBS) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet nuanced transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your deprotection strategies are both efficient and selective.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding TBDMS deprotection.
Q1: My TBDMS deprotection is sluggish or incomplete. What are the primary factors I should investigate?
A1: Incomplete deprotection is a frequent issue. The primary factors to consider are the steric hindrance around the TBDMS ether, the choice of reagent, solvent, and temperature. For sterically hindered alcohols, more forcing conditions may be necessary. For instance, if using a fluoride source like TBAF, switching to a more potent system like HF-pyridine in THF might be effective.[1] Additionally, ensure your reagents are of high quality; for example, TBAF solutions can degrade over time, and the presence of water can affect the reaction rate.
Q2: I am observing the cleavage of other protecting groups in my molecule. How can I improve the selectivity for TBDMS removal?
A2: Achieving selectivity is paramount. The key is to choose conditions that exploit the differential lability of the protecting groups present. TBDMS ethers are generally stable to basic conditions but can be cleaved under acidic or fluoride-mediated conditions.[2][3] If you have acid-labile groups like acetals or Boc groups, fluoride-based deprotection is generally preferred. For molecules with other silyl ethers, such as TIPS or TBDPS, selective deprotection of TBDMS can often be achieved with milder acidic conditions like pyridinium p-toluenesulfonate (PPTS) in methanol, as TBDMS is significantly more acid-labile than the bulkier silyl ethers.[1][3]
Q3: What are the mechanistic differences between acidic, basic, and fluoride-mediated TBDMS deprotection, and how does this influence my choice of conditions?
A3: Understanding the underlying mechanism is crucial for rational troubleshooting.
-
Acidic Hydrolysis: This proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.[3] This pathway is sensitive to steric hindrance around the silicon atom.
-
Fluoride-Mediated Deprotection: This occurs through nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate.[3] The driving force for this reaction is the formation of the exceptionally strong Si-F bond.[3]
-
Basic Hydrolysis: While TBDMS ethers are relatively stable to bases, cleavage can occur under forcing conditions. The mechanism involves nucleophilic attack of a hydroxide ion on the silicon atom.[3]
Your choice of conditions should be guided by the other functional groups in your molecule. For base-sensitive substrates, avoid basic hydrolysis. For acid-sensitive substrates, fluoride-mediated deprotection is the method of choice.
Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A4: Yes, this is often achievable due to the difference in steric hindrance. Primary TBDMS ethers are less sterically encumbered and therefore react faster. Mild acidic conditions, such as catalytic camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in methanol at low temperatures, can often selectively cleave a primary TBDMS group while leaving a secondary or tertiary one intact.[1] Careful monitoring of the reaction progress by TLC or LC-MS is essential to prevent over-reaction.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Problem 1: Inconsistent results with TBAF deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent TBAF deprotection.
Detailed Steps:
-
Verify Reagent Quality: Commercial TBAF solutions can vary in water content, which affects reactivity. Anhydrous TBAF is more reactive but also more basic. If you are experiencing side reactions due to basicity, consider using the hydrate form or adding a buffer like acetic acid.
-
Solvent Choice: The solvent can significantly influence the reaction rate. THF is the most common solvent, but for difficult deprotections, more polar solvents like DMF or acetonitrile can be beneficial.
-
Buffered Conditions: The basicity of TBAF can lead to side reactions like elimination or epimerization. Adding one equivalent of acetic acid can buffer the reaction mixture, mitigating these side reactions without significantly slowing down the deprotection.
-
Temperature Optimization: Most TBAF deprotections are run at room temperature.[3] For sluggish reactions, gently warming the mixture (e.g., to 40 °C) can increase the rate. Conversely, for highly sensitive substrates, cooling the reaction to 0 °C may improve selectivity.
-
Alternative Fluoride Sources: If TBAF proves unsatisfactory, other fluoride reagents can be employed. HF-pyridine is a powerful reagent for sterically hindered TBDMS ethers.[1] Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a good anhydrous alternative to TBAF.
Problem 2: Cleavage of a TBDPS or TIPS group during TBDMS deprotection.
Troubleshooting Workflow:
Caption: Achieving selective TBDMS deprotection.
Detailed Steps:
-
Employ Milder Acidic Conditions: The stability of silyl ethers to acid hydrolysis follows the trend: TMS < TBDMS < TIPS < TBDPS.[1] Exploit this by using milder acids. Pyridinium p-toluenesulfonate (PPTS) in methanol is an excellent choice for selectively cleaving TBDMS ethers in the presence of TIPS or TBDPS groups.[3]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can significantly enhance selectivity, as the activation energy for the cleavage of the more stable silyl ethers will not be reached.
-
Catalytic Reagents: Use a catalytic amount (e.g., 10 mol%) of a strong acid like CSA or p-TsOH instead of stoichiometric amounts.[1] This will favor the cleavage of the more labile TBDMS group.
-
Alternative Deprotection Methods: If acidic conditions fail to provide the desired selectivity, consider alternative methods. For instance, some oxidative deprotection methods using reagents like N-iodosuccinimide in methanol have shown good selectivity for TBDMS ethers.[2]
Data Presentation: Comparison of Common TBDMS Deprotection Conditions
| Reagent(s) | Solvent(s) | Typical Temperature | Target Selectivity | Potential Issues & Mitigation |
| TBAF | THF | Room Temp | General TBDMS removal | Basicity (add AcOH), inconsistent water content (use fresh reagent) |
| HF-Pyridine | THF, Pyridine | 0 °C to Room Temp | For sterically hindered TBDMS | Highly toxic and corrosive (handle with extreme care in a fume hood) |
| PPTS | Methanol, Ethanol | Room Temp | TBDMS over TIPS/TBDPS | Slower reaction times |
| CSA or p-TsOH (catalytic) | Methanol, DCM | -20 °C to Room Temp | Primary TBDMS over secondary/tertiary | Can cleave other acid-labile groups (monitor carefully) |
| Acetic Acid/THF/H₂O | THF | Room Temp | Mild, general TBDMS removal | Very slow, may not be suitable for complex molecules |
Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether with PPTS
-
Dissolve the Substrate: Dissolve the TBDMS-protected substrate (1.0 equiv) in methanol (0.1–0.2 M).
-
Add PPTS: Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv) to the solution at room temperature.
-
Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Hindered TBDMS Ether with HF-Pyridine
Caution: HF-Pyridine is highly toxic and corrosive. All manipulations must be performed in a chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Prepare the Reaction Mixture: In a plastic vial, dissolve the TBDMS-protected substrate (1.0 equiv) in THF (0.1–0.2 M).
-
Cool the Solution: Cool the solution to 0 °C in an ice bath.
-
Add HF-Pyridine: Slowly add HF-pyridine (70% HF in pyridine, 2.0–5.0 equiv) to the cooled solution.
-
Monitor the Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature.
-
Quench the Reaction: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol 1.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Ghosh, S., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]
Sources
how to avoid cleavage of other acid-labile groups during TBDMS removal
A Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS or TBS) group is a vital tool in modern organic synthesis for the protection of hydroxyl functionalities. Its popularity stems from its straightforward installation, stability across a range of reaction conditions, and the variety of methods available for its removal. However, a critical challenge in multi-step syntheses is the selective cleavage of a TBDMS ether without affecting other acid-labile protecting groups. This guide provides an in-depth analysis of strategies to achieve this selectivity, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Navigating Selective TBDMS Removal
The key to selective TBDMS deprotection lies in understanding the subtle differences in the lability of various protecting groups under acidic conditions. The stability of silyl ethers is largely influenced by the steric hindrance around the silicon atom and the nature of the alcohol it protects (primary, secondary, tertiary, or phenolic). The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1] This inherent difference in reactivity is the foundation for the selective deprotection strategies outlined below.
Comparison of Acidic Reagents for TBDMS Deprotection
The choice of acidic reagent is paramount in achieving the desired selectivity. The following table summarizes various reagents and conditions for the selective cleavage of TBDMS ethers, highlighting their compatibility with other common acid-labile protecting groups.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Selectivity Profile (Groups Tolerated) | Reference(s) |
| Acetic Acid / H₂O (2:1) | Acetic Acid / H₂O | 25 | Varies | Generally mild, but can cleave other acid-sensitive groups with prolonged reaction times. | [2] |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp | 30 min - several hours | Good selectivity for TBDMS over more robust silyl ethers like TIPS and TBDPS.[3] | [4] |
| Acetyl Chloride (catalytic) | Dry Methanol | 0 to Room Temp | 0.5 - 2 hours | Mild and convenient, tolerates various other protecting groups and avoids acylated or chlorinated byproducts.[2][5] | [1][5] |
| Oxone® (in 50% aq. Methanol) | Methanol / H₂O | Room Temp | Varies | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. Phenolic TBDMS ethers are cleaved at longer reaction times.[2] | [2] |
| KHF₂ | Methanol | Room Temp | 30 min | Effective for the selective desilylation of phenol TBDMS ethers.[6] | [6] |
| Formic Acid (5-10%) | Methanol | Room Temp | 2 - 3 hours | Can selectively deprotect TES ethers in the presence of TBDMS ethers.[7] | [7] |
Note: Reaction times and selectivity are highly substrate-dependent. It is always recommended to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Selective TBDMS Deprotection with Catalytic Acetyl Chloride
This protocol provides a reliable and mild method for the removal of TBDMS groups while preserving many other acid-sensitive functionalities.[2][5]
Materials:
-
TBDMS-protected substrate
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous methanol (5 mL).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and improve selectivity.
-
Reagent Addition: While stirring, slowly add a freshly prepared solution of acetyl chloride (0.1 mmol, 10 mol%) in anhydrous methanol (1 mL) to the reaction mixture.[1] The in situ generation of HCl from acetyl chloride and methanol provides a controlled and mild acidic environment.
-
Reaction Monitoring: Allow the reaction to gradually warm to room temperature and continue stirring for 0.5 to 2 hours.[1] Monitor the disappearance of the starting material and the appearance of the product by TLC or LC-MS.
-
Work-up: Once the reaction is deemed complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic conditions.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Decision-Making Workflow for TBDMS Deprotection
Choosing the optimal deprotection strategy requires careful consideration of the other functional groups present in the molecule. The following diagram illustrates a logical workflow to guide your decision-making process.
Caption: A decision-making workflow for selecting the appropriate TBDMS deprotection method.
Frequently Asked Questions (FAQs)
Q1: My TBDMS group is not coming off with mild acidic conditions. What should I do?
A1: If mild conditions like catalytic acetyl chloride or PPTS are ineffective, you can gradually increase the acidity or temperature. However, be cautious as this may compromise the stability of other acid-labile groups. Before resorting to harsher conditions, ensure your reagents are pure and the solvents are anhydrous, as contaminants can inhibit the reaction. Alternatively, consider a fluoride-based deprotection method if it is compatible with your substrate.
Q2: I am observing the cleavage of other acid-labile groups along with the TBDMS group. How can I improve selectivity?
A2: To enhance selectivity, it is crucial to use the mildest possible acidic conditions. This can be achieved by using a catalytic amount of a weak acid, performing the reaction at a lower temperature (e.g., 0 °C or even -20 °C), and carefully monitoring the reaction to stop it as soon as the TBDMS deprotection is complete. Screening different mild acidic reagents, such as those listed in the table above, is also a good strategy.
Q3: What is the mechanism of acid-catalyzed TBDMS deprotection?
A3: The acidic hydrolysis of TBDMS ethers involves the protonation of the oxygen atom of the silyl ether.[3] This is followed by a nucleophilic attack of a water or alcohol molecule on the silicon atom, leading to a pentavalent silicon intermediate.[3] Subsequent collapse of this intermediate results in the cleavage of the silicon-oxygen bond to release the free alcohol and a silyl byproduct.[3]
Q4: Can I use fluoride-based reagents for selective TBDMS deprotection in the presence of other acid-labile groups?
A4: Yes, fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) are very effective for TBDMS removal and are generally orthogonal to acid-labile groups.[2] The deprotection mechanism with fluoride involves a nucleophilic attack on the silicon atom, forming a strong Si-F bond which drives the reaction.[3] However, TBAF is basic, so it may not be suitable for substrates with base-sensitive functionalities. Buffered fluoride sources can sometimes offer a milder alternative.
Q5: How does the steric environment of the TBDMS group affect its lability?
A5: The steric bulk around the TBDMS group significantly influences its rate of cleavage. TBDMS ethers on primary alcohols are generally cleaved faster than those on more sterically hindered secondary or tertiary alcohols.[2] This difference in reactivity can be exploited to achieve selective deprotection in molecules with multiple TBDMS groups.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Reddy, C. R., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in the Deprotection of Bulky Silyl Ethers
Welcome to our dedicated technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by steric hindrance during the deprotection of bulky silyl ethers. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My standard TBAF protocol is failing to deprotect a TBDPS group on a neopentyl alcohol. What is happening and what should I do?
A1: This is a classic case of severe steric hindrance. The tert-butyldiphenylsilyl (TBDPS) group is already bulky, and its placement on a neopentyl carbon creates a highly congested environment. The fluoride ion from tetrabutylammonium fluoride (TBAF), although a potent nucleophile for silicon, is likely struggling to access the silicon atom due to this steric shield.[1]
Causality: The deprotection mechanism with fluoride involves the nucleophilic attack of F⁻ on the silicon atom, forming a pentacoordinate intermediate.[2][3][4] Extreme steric crowding around the silicon atom raises the activation energy for this step, dramatically slowing down the reaction.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully warming the reaction can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition of sensitive substrates.
-
Switch to a Smaller Fluoride Source: While TBAF is common, consider using a less sterically demanding fluoride reagent. Triethylamine trihydrofluoride (Et₃N•3HF) or pyridinium hydrofluoride (HF•Py) can sometimes be more effective in hindered cases.[5] Caution: These reagents are corrosive and require handling in plasticware.
-
Consider Alternative Deprotection Chemistries: If fluoride-based methods remain ineffective, an acidic deprotection might be a viable alternative. Conditions like acetic acid in THF/water or using a strong acid catalyst like camphorsulfonic acid (CSA) in methanol can be effective.[6] However, be mindful of other acid-labile functional groups in your molecule.
Q2: I am trying to selectively deprotect a primary TBS ether in the presence of a secondary TIPS ether, but I am getting a mixture of products. How can I improve selectivity?
A2: Achieving selectivity in silyl ether deprotection is a delicate balance of reagent choice, reaction conditions, and the inherent stability differences of the protecting groups.[6] The relative stability of silyl ethers is a key factor to exploit.
Expertise & Experience: The stability of silyl ethers is influenced by the steric bulk around the silicon atom.[5] Generally, for a given alcohol, the order of stability towards acid-catalyzed hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[5] This trend allows for the selective removal of a less hindered silyl group in the presence of a more hindered one.
Recommended Approach:
-
Mild Acidic Conditions: This is often the most reliable method for this specific transformation. Reagents like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or acetic acid in THF/water, are excellent starting points.[7] These conditions will preferentially cleave the less sterically hindered primary TBS ether over the bulkier secondary TIPS ether.
-
Careful Reaction Monitoring: It is crucial to follow the reaction's progress closely using thin-layer chromatography (TLC). Over-running the reaction will lead to the cleavage of the more stable TIPS group.
-
Temperature Control: Start the reaction at room temperature or even 0 °C to maximize selectivity.
Below is a decision-making workflow for selecting a deprotection strategy based on steric hindrance.
Caption: Decision workflow for silyl ether deprotection.
Troubleshooting Guides
Scenario 1: Incomplete Deprotection of a Hindered Silyl Ether
| Problem | Potential Cause | Recommended Solutions |
| Low or no deprotection of a bulky silyl ether (e.g., TIPS, TBDPS). | 1. Insufficiently reactive reagent: The chosen deprotection conditions may be too mild for the highly stable silyl ether. 2. Severe steric hindrance: The molecular environment around the silyl ether is preventing reagent access.[1] 3. Degraded reagent: TBAF solutions, for example, can absorb water, reducing their efficacy.[7] | 1. Switch to a more potent reagent: If using mild acid, consider a stronger acid or a fluoride source like TBAF or HF•Py. 2. Increase the reaction temperature: Gradually heat the reaction and monitor by TLC. 3. Use a fresh batch of reagent: Ensure your reagents are of high quality and stored correctly. |
Scenario 2: Loss of Selectivity in Deprotection
| Problem | Potential Cause | Recommended Solutions |
| Cleavage of multiple silyl ethers when only one was targeted. | 1. Reaction conditions are too harsh: The reagent is too strong, the temperature is too high, or the reaction time is excessive. 2. Incorrect reagent choice: Some reagents are not well-suited for achieving high selectivity between similar silyl ethers. | 1. Reduce reagent equivalents, lower the temperature, and monitor the reaction meticulously. Quench the reaction as soon as the desired product is formed. 2. Consult literature for reagents known for high selectivity. For instance, milder fluoride sources like NH₄F in methanol can offer better selectivity than TBAF in some cases.[5] |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Deprotection of a Primary TBS Ether
This protocol is suitable for the selective deprotection of a primary TBS ether in the presence of more robust silyl ethers like TIPS or TBDPS.
Materials:
-
TBS-protected alcohol (1.0 mmol)
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 mmol) in a mixture of THF (10 mL), acetic acid (30 mL), and water (10 mL).
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Upon completion (typically 2-16 hours, depending on the substrate), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection of a Sterically Hindered TBDPS Ether
This protocol employs a stronger fluoride source for the cleavage of robust and sterically hindered silyl ethers.
Materials:
-
TBDPS-protected alcohol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDPS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a plastic vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M TBAF solution in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: Fluoride-Mediated Silyl Ether Cleavage
The high efficacy of fluoride ions in cleaving the strong silicon-oxygen bond is a cornerstone of silyl ether deprotection. This process is driven by the formation of an even stronger silicon-fluorine bond.
Caption: Mechanism of fluoride-mediated deprotection.
The reaction proceeds through a pentacoordinate silicon intermediate, which is facilitated by the ability of silicon to expand its octet.[2][3] The exceptional strength of the Si-F bond provides the thermodynamic driving force for the reaction.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
-
MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
-
ResearchGate. (n.d.). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
The Organic Chemist. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Water Content in Fluoride-Mediated Deprotection Reactions
Welcome to the Technical Support Center for fluoride-mediated deprotection reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of water in these reactions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of silyl ether deprotection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the impact of water content and providing actionable solutions.
Question 1: My deprotection reaction is sluggish or incomplete, especially with sterically hindered silyl ethers. How can I improve the reaction rate?
Answer:
Incomplete or slow reactions are a common hurdle, often linked to the reactivity of the fluoride source, which is significantly influenced by water content.
Probable Causes & Solutions:
-
Excess Water in the Reagent: Commercially available tetrabutylammonium fluoride (TBAF) solutions in THF typically contain water (around 4.5-5%).[1] While this is suitable for many applications, excess water can decrease the nucleophilicity of the fluoride ion through hydration, slowing down the reaction. For substrates that are particularly challenging, such as sterically hindered silyl ethers (e.g., TBDPS, TIPS), using a drier TBAF source is often beneficial.
-
Insufficient Reagent: While it may seem straightforward, ensuring you are using a sufficient excess of the fluoride reagent is a critical first step in troubleshooting.[2]
Recommended Actions:
-
Use Anhydrous TBAF: For challenging deprotections, consider using anhydrous or "naked" TBAF. This can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide.[3] Be aware that anhydrous TBAF is significantly more basic and reactive, which can lead to other side reactions if your substrate is base-sensitive.
-
Dry Commercial TBAF: You can reduce the water content of commercial TBAF solutions by adding activated molecular sieves (3Å or 4Å).[4] A study on oligoribonucleotide synthesis found that for effective desilylation of pyrimidine nucleosides, the water content of the TBAF reagent should be 5% or less.[4]
-
Optimize the Solvent: The choice of solvent can impact the reaction rate. Aprotic polar solvents like THF, acetonitrile, or DMF are commonly used. The solvent can influence the solubility of the TBAF and the substrate, as well as the reactivity of the fluoride ion.[5]
Question 2: I'm observing significant side reactions, such as elimination or epimerization, in my base-sensitive substrate. What is causing this and how can I prevent it?
Answer:
Side reactions are often a consequence of the basicity of the fluoride reagent, which can be exacerbated by the presence of water.
Probable Causes & Solutions:
-
Basicity of TBAF: TBAF is not just a fluoride source; it is also a moderately strong base.[1] This inherent basicity can lead to undesired side reactions with sensitive functional groups.
-
Formation of Hydroxide: In the presence of water, the fluoride ion can act as a base to generate hydroxide ions, increasing the basicity of the reaction mixture and promoting base-mediated side reactions.
Recommended Actions:
-
Buffer the Reaction: To mitigate the basicity of TBAF, you can buffer the reaction mixture with a mild acid, such as acetic acid.[1] This helps to neutralize any hydroxide formed and maintain a less basic environment.
-
Use a Buffered Fluoride Source: Consider using alternative, less basic fluoride reagents. HF-pyridine and triethylamine trihydrofluoride (Et3N•3HF) are common choices that are less basic than TBAF and can be effective for deprotecting silyl ethers on sensitive substrates.[6]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can help to minimize the rate of side reactions while still allowing the desired deprotection to proceed, albeit more slowly.
Question 3: My product is highly water-soluble, and I'm experiencing significant product loss during the aqueous workup to remove TBAF. Are there alternative workup procedures?
Answer:
Aqueous workups to remove residual TBAF and its byproducts can be problematic for polar, water-soluble products.[7] Fortunately, non-aqueous workup strategies have been developed.
Recommended Actions:
-
Ion-Exchange Resin Workup: A highly effective method involves the use of a sulfonic acid resin (e.g., DOWEX 50WX8) in combination with calcium carbonate.[2][7] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the resulting HF, forming insoluble calcium fluoride. The solid byproducts can then be removed by simple filtration.
-
Precipitation of TBAF: Another approach is to precipitate the excess TBAF as an insoluble salt. For instance, the addition of sodium perchlorate can precipitate tetrabutylammonium perchlorate, which can be filtered off.[2]
Experimental Protocol: Non-Aqueous Workup Using Ion-Exchange Resin [2]
-
Upon completion of the TBAF-mediated deprotection reaction, add DOWEX 50WX8-400 (H+ form, excess) and powdered calcium carbonate (excess) to the reaction mixture.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite to remove the resin, calcium carbonate, and precipitated calcium fluoride.
-
Wash the filter cake thoroughly with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the role of water in fluoride-mediated deprotection reactions.
What is the fundamental mechanism of fluoride-mediated silyl ether deprotection?
The deprotection of silyl ethers by fluoride ions proceeds via a nucleophilic substitution reaction at the silicon center.[8] The fluoride ion, being a potent nucleophile for silicon, attacks the silicon atom to form a transient, pentacoordinate intermediate. The driving force for this reaction is the formation of the very strong silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond.[9] This intermediate then collapses, cleaving the Si-O bond and releasing the alkoxide, which upon workup gives the desired alcohol.
Caption: Mechanism of Fluoride-Mediated Silyl Ether Deprotection.
Is water always detrimental to fluoride-mediated deprotection reactions?
Not necessarily. While excess water can hinder the reaction by solvating the fluoride ion and reducing its nucleophilicity, a small amount of water can be beneficial in some cases. Water can aid in the dissolution of the TBAF salt and the final product, and it can also act as a proton source to protonate the resulting alkoxide. The key is to control the amount of water present. Commercial TBAF solutions in THF, which contain a few equivalents of water, are effective for a wide range of silyl ether deprotections.[10] Problems typically arise when there is a large excess of water or when dealing with particularly sensitive or challenging substrates.
How does the type of silyl ether affect its lability towards fluoride?
The stability of silyl ethers towards fluoride-mediated deprotection is influenced by the steric bulk of the substituents on the silicon atom. Generally, less sterically hindered silyl ethers are more readily cleaved. The relative order of lability towards fluoride is:
TMS < TES < TIPS < TBS < TBDPS [9]
(Trimethylsilyl < Triethylsilyl < Triisopropylsilyl < tert-Butyldimethylsilyl < tert-Butyldiphenylsilyl)
This trend allows for the selective deprotection of one silyl ether in the presence of another by careful choice of reaction conditions (e.g., temperature, reaction time, and fluoride source).
| Silyl Group | Abbreviation | Relative Lability to Fluoride |
| Trimethylsilyl | TMS | Most Labile |
| Triethylsilyl | TES | |
| Triisopropylsilyl | TIPS | |
| tert-Butyldimethylsilyl | TBS | |
| tert-Butyldiphenylsilyl | TBDPS | Least Labile |
What are some alternatives to TBAF for fluoride-mediated deprotection?
While TBAF is the most common fluoride source for silyl ether deprotection, several other reagents can be used, each with its own advantages:
-
HF-Pyridine: A buffered and less basic alternative to TBAF, often used for base-sensitive substrates.[6]
-
Triethylamine Trihydrofluoride (Et3N•3HF): Similar to HF-pyridine, it is a milder and less basic fluoride source.
-
Potassium Fluoride (KF): Can be used in combination with a phase-transfer catalyst (e.g., 18-crown-6) in aprotic solvents.
-
Cesium Fluoride (CsF): A more reactive alternative to KF, often used in DMF or acetonitrile.
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride that is highly reactive.
The choice of reagent will depend on the specific substrate, the lability of the silyl ether, and the presence of other functional groups in the molecule.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Sugahara, T., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. Retrieved from [Link]
-
Kleiman, M., et al. (2016). Determination of Factors Influencing the Wet Etching of Polydimethylsiloxane Using Tetra-n-butylammonium Fluoride. Macromolecular Chemistry and Physics, 217(2), 284-291. Retrieved from [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Fiveable Organic Chemistry Key Term. Retrieved from [Link]
-
Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages, 132. Retrieved from [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739-4741. Retrieved from [Link]
-
Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. r/chemistry. Retrieved from [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 9. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
Technical Support Center: A Senior Application Scientist's Guide to Improving Sulfonamide Intermediate Solubility in Organic Solvents
From the desk of a Senior Application Scientist:
Welcome to the technical support center. In my years in drug development and process chemistry, I've seen countless promising projects stall due to a seemingly simple but profoundly frustrating problem: solubility. Sulfonamide intermediates, critical building blocks in modern pharmaceuticals, are notorious for their poor solubility in common organic solvents.[1] This guide is born from that experience. It is not just a list of solvents; it is a strategic framework for diagnosing, troubleshooting, and resolving the solubility challenges you encounter at the bench. Here, we will explore the causality behind these issues and provide robust, field-proven protocols to keep your research moving forward.
Part 1: Troubleshooting Guide
This section is designed to address the specific, urgent problems you face during your experiments. Let's tackle them head-on.
Scenario 1: "My reaction is failing. I suspect my sulfonamide intermediate isn't dissolving in standard solvents like DCM or Acetonitrile."
This is the most common starting point for solubility-related failures. A heterogeneous reaction mixture often leads to low conversion, irreproducible results, and complex purification. The cause lies in a polarity mismatch between your intermediate and the solvent. Crystalline, high-melting-point solids often have strong intermolecular forces (like hydrogen bonding in primary/secondary sulfonamides) that the solvent cannot overcome.
Systematic Troubleshooting Protocol:
-
Initial Diagnosis (Micro-Solubility Test): Before consuming significant material, place ~1-2 mg of your intermediate into separate HPLC vials. Add 0.5 mL of different solvents covering a range of polarities (e.g., Toluene, THF, DCM, Acetonitrile, Acetone, Isopropanol, N,N-Dimethylformamide). Vortex and observe. This qualitative test quickly identifies promising candidates.
-
Employing Co-Solvents: It is rare for a single solvent to be perfect. The solution is often a binary or even ternary mixture. The goal is to create a solvent environment with a "tuned" polarity that matches your solute.
-
Strategy: Start with a solvent in which your intermediate shows partial solubility and add a miscible co-solvent with a higher polarity and solvating power.
-
Commonly Effective Mixtures:
-
For Non-Polar Sulfonamides: Toluene/THF, Dioxane/DCM
-
For Polar Sulfonamides: Acetonitrile/DMF, THF/NMP, DCM/DMAc. Using a strong, polar aprotic solvent like DMF or NMP as a co-solvent can dramatically increase solubility.[2]
-
-
-
Leveraging Temperature: Increasing the temperature provides the energy needed to break the crystal lattice energy of the solute, increasing solubility. However, this must be balanced against the thermal stability of your intermediate.
-
Causality: According to the principles of thermodynamics, for most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[3]
-
Actionable Advice: If a reaction is sluggish at room temperature due to solubility, slowly increase the heat to 40°C, then 60°C, while monitoring the reaction by TLC or LC-MS. Often, a complete solution is achieved at elevated temperatures, allowing the reaction to proceed to completion.[4]
-
This decision tree illustrates a logical progression for identifying a suitable solvent system for a poorly soluble sulfonamide intermediate.
Caption: A logical workflow for troubleshooting poor solubility.
Scenario 2: "My product is crashing out of the reaction mixture before completion."
This is a clear sign that the polarity of your product is significantly different from your starting materials and the chosen solvent system. As the product forms, it surpasses its solubility limit and precipitates, which can halt the reaction and encapsulate starting material, leading to an impure product.
Troubleshooting Steps:
-
Analyze the Polarity Shift: Compare the structures of your starting materials and your product. Did you remove a non-polar protecting group? Did you form a new hydrogen-bonding motif? Understanding this transformation is key. For instance, coupling a non-polar sulfonyl chloride with a very polar amine can result in a sulfonamide with intermediate polarity that is insoluble in the initial solvent.
-
Introduce a "Keeper" Co-Solvent: If you anticipate this issue, add a small percentage (5-10%) of a high-boiling, highly-polar solvent like NMP or DMSO at the start of the reaction. This co-solvent will keep the product in solution as it forms without drastically changing the overall reaction environment.
-
Hot Filtration and Solvent Swap: If precipitation has already occurred, heat the reaction mixture to redissolve the product, then perform a hot filtration to remove any solid impurities. If possible, you can then slowly add an anti-solvent to selectively crystallize the pure product, turning a problem into a purification step.
Part 2: Key Experimental Protocols
Protocol 1: Rapid Solubility Assessment in a 24-Well Plate Format
This protocol allows for the efficient, parallel screening of solvent and co-solvent systems, minimizing the consumption of your valuable intermediate.
Materials:
-
24-well plate with sealing mat
-
A selection of anhydrous organic solvents (e.g., Toluene, Dioxane, THF, DCM, Acetone, ACN, IPA, EtOH, DMF, NMP)
-
Class A micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh 5 mg of your sulfonamide intermediate into 12 different wells of the 24-well plate.
-
Single Solvent Addition: To the first 10 wells, add 1.0 mL of each of the 10 different single solvents.
-
Sealing and Mixing: Seal the plate securely with the mat and vortex for 2 minutes. Let the plate stand for 15 minutes.
-
Initial Observation: Visually inspect each well for dissolution. Classify as: Fully Soluble, Partially Soluble, or Insoluble.
-
Co-Solvent Testing: Based on the results from step 4, select the best "partial" solvent (e.g., ACN). In the remaining wells containing your solid, add 0.9 mL of ACN. Then, add 0.1 mL of a strong co-solvent (e.g., DMF in one well, NMP in another).
-
Final Assessment: Vortex the plate again and observe the co-solvent wells. This will quickly tell you if a co-solvent system is a viable path forward.
Part 3: Frequently Asked Questions (FAQs)
Q1: How does the molecular structure of my sulfonamide intermediate influence its solubility? A: Solubility is fundamentally governed by the principle of "like dissolves like." Key structural features are determinative[5]:
-
Aromatic vs. Aliphatic Groups: Large, non-polar aromatic or long aliphatic chains decrease solubility in polar solvents but increase it in non-polar solvents like toluene or hexane.
-
Hydrogen Bonding: Primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can form strong hydrogen bonds. This increases their melting point and favors solubility in polar, protic solvents (like alcohols) or highly polar aprotic solvents that can accept hydrogen bonds (like DMF or DMSO).
-
Polar Functional Groups: The presence of other polar groups (e.g., -OH, -COOH, -NO₂) will generally increase the compound's polarity, requiring more polar solvent systems.
Q2: What is the role of a base in modifying the solubility of a sulfonamide intermediate in an organic solvent? A: This is a crucial, often overlooked technique. Primary and secondary sulfonamides are weakly acidic (pKa ~10-11). Adding a suitable base can deprotonate the sulfonamide nitrogen, forming an anionic salt.
-
Mechanism of Action: The formation of this salt dramatically increases the polarity of the molecule. This sulfonamide salt will be significantly more soluble in polar aprotic solvents like DMF, DMAc, or NMP than its neutral precursor.[6]
-
Practical Application: In a reaction where the sulfonamide is a nucleophile (e.g., alkylation), using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) not only facilitates the reaction but also often brings the starting material into solution as the salt.[7] For instance, a reaction might be set up in DMF with K₂CO₃, where the sulfonamide is initially insoluble but dissolves upon stirring as the potassium salt is formed.
Q3: Are there any "universal" solvents for sulfonamides? A: While no single solvent is truly universal, some are more broadly effective than others. Highly polar aprotic solvents are often the last resort and most effective choice for very stubborn solubility issues.
-
First Tier Solvents: Dioxane, Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent starting points.
-
Solvents of Broader Utility: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) can dissolve a very wide range of sulfonamides due to their high polarity and ability to disrupt intermolecular forces.[2] However, their high boiling points can make them difficult to remove during work-up, which is a critical consideration for process chemistry.[8]
Q4: My sulfonamide intermediate seems completely insoluble. What are my options? A: When standard methods fail, you must consider more advanced or alternative strategies:
-
Salt Formation: As discussed, explicitly forming a salt can be a powerful solubilization strategy. If your intermediate has a basic handle (e.g., a pyridine ring), you can form an acid salt (like a hydrochloride) to improve solubility in more polar media. If it's an acidic sulfonamide, forming an alkali metal or amine salt can work.[3][8]
-
Change the Synthetic Route: Sometimes, the intermediate itself is the problem. Consider if you can carry forward a precursor that has better solubility properties and perform the sulfonamide-forming step later in the sequence.
-
Slurry-to-Slurry Reactions: In process chemistry, if a material has very low solubility, the reaction is sometimes run as a slurry. This requires careful kinetic monitoring to ensure the reaction goes to completion, as the rate will be limited by how fast the solid dissolves into the liquid phase.
Part 4: Solvent Properties Reference Table
This table provides key data for common organic solvents used in sulfonamide chemistry to aid in rational solvent selection.
| Solvent Name | Abbreviation | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Common Use Case for Sulfonamides |
| Toluene | - | 2.4 | 111 | 2.4 | Good for non-polar intermediates; often used in co-solvent systems. |
| Dichloromethane | DCM | 3.1 | 40 | 9.1 | General-purpose solvent for less polar sulfonamides and sulfonyl chlorides.[9] |
| Tetrahydrofuran | THF | 4.0 | 66 | 7.6 | Excellent general-purpose solvent, good for reactions with organometallics.[9] |
| Acetone | - | 5.1 | 56 | 21 | Useful for dissolving a range of polarities; easy to remove. |
| Acetonitrile | ACN | 5.8 | 82 | 37.5 | A common choice for polar intermediates and chromatography.[6] |
| Isopropanol | IPA | 3.9 | 82 | 18 | A polar, protic solvent often used for recrystallizations.[9] |
| N,N-Dimethylformamide | DMF | 6.4 | 153 | 37 | Excellent solvent for highly polar sulfonamides, often used for salt formation.[7] |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | 202 | 32.2 | A powerful, high-boiling solvent for extremely insoluble compounds. |
| Dimethyl sulfoxide | DMSO | 7.2 | 189 | 47 | One of the strongest common organic solvents, but can be reactive. |
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme-connect. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry. [Link]
Sources
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- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Sulfonyl Groups in Complex Synthesis
A Senior Application Scientist's Guide to Preventing Unwanted Desulfonylation
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize sulfonyl-containing molecules and encounter the challenge of premature or unintended cleavage of the C–SO₂ bond. The sulfonyl group is a cornerstone of modern organic synthesis, valued for its role as a robust electron-withdrawing group, a versatile protecting group for amines, and a key component in transformations like the Julia-Lythgoe olefination.[1][2] However, its stability can be compromised under various reaction conditions, leading to yield loss and complex purification challenges.
This resource moves beyond simple protocols to provide a deeper understanding of why desulfonylation occurs and offers field-proven strategies to maintain the integrity of your sulfonyl-containing compounds throughout multi-step synthetic sequences.
Frequently Asked Questions (FAQs) on Desulfonylation
Q1: What is desulfonylation and why does it happen unexpectedly?
Desulfonylation is a chemical reaction that results in the removal of a sulfonyl group (R-SO₂-) from a molecule.[2][3] While sometimes a desired transformation, its unintentional occurrence is a common side reaction. The primary reason it happens unexpectedly is that the C–SO₂ bond, while generally stable, is susceptible to cleavage under specific reductive, basic, or transition-metal-catalyzed conditions that may be required for transforming other functional groups in the molecule.[3][4] The reaction is typically driven by a single-electron transfer (SET) mechanism, particularly with potent reducing agents, or through oxidative addition pathways in cross-coupling catalysis.[1][4]
Q2: What are the most common culprits for causing unintended desulfonylation?
The stability of a sulfonyl group is highly dependent on the reaction environment. The most common conditions that trigger unwanted desulfonylation include:
-
Strong Reducing Agents: Active metals like sodium amalgam (Na/Hg), aluminum amalgam (Al/Hg), samarium(II) iodide (SmI₂), and dissolving metal reductions (e.g., Na or Li in liquid ammonia) are well-known to cleave sulfones reductively.[1][3]
-
Transition Metal Catalysis: Palladium and Nickel catalysts, especially under forcing conditions (high temperatures, specific ligands), can catalyze the cleavage of C–SO₂ bonds, treating the sulfonyl group as a leaving group in cross-coupling reactions.[4]
-
Strongly Basic/Nucleophilic Conditions: While sulfonamides are generally stable to base, certain conditions, particularly with highly nucleophilic reagents, can lead to cleavage. The lability is highly dependent on the specific sulfonyl group (e.g., Ts vs. Ns).[5][6]
-
Photocatalysis: Visible light-mediated reactions can generate radical anions that readily fragment, leading to desulfonylation.[7][8] This is an emerging area where unintended reactivity may be observed if a molecule has unexpected photochemical activity.[7]
-
High Temperatures with Acid: The sulfonic acid group (-SO₃H), often used as a reversible blocking group in aromatic synthesis, can be removed by heating with aqueous acid.[9][10]
Troubleshooting Guide: Scenario-Based Problem Solving
This section addresses specific experimental challenges and provides actionable solutions.
Scenario 1: Reductive Cleavage During Functional Group Transformation
Q: I am attempting to reduce a nitro group to an amine using a standard dissolving metal reduction, but I am losing my aryl sulfone protecting group. Why does this occur and what is a safer alternative?
A: This is a classic chemoselectivity problem. Potent single-electron transfer (SET) reagents, such as lithium or sodium in liquid ammonia, are strong enough to reduce both the nitro group and the sulfone.[1][3] The mechanism involves the transfer of an electron to the sulfone, forming a radical anion which then fragments, cleaving the C–S bond.
To avoid this, you must choose a reducing agent with a milder reduction potential that is selective for the nitro group. Catalytic hydrogenation is an excellent choice.
Caption: A systematic approach to minimize desulfonylation.
Recommended Strategies:
-
Lower the Temperature: This is the simplest first step. Many cross-coupling reactions can proceed efficiently at lower temperatures (e.g., 80 °C instead of >100 °C), which disfavors the higher activation energy pathway of C–SO₂ bond cleavage.
-
Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) often promote the desired C-Hal oxidative addition at lower temperatures, outcompeting the C–SO₂ insertion.
-
Base Selection: The nature of the base can influence catalyst activity and stability. Screen milder bases (e.g., K₃PO₄, K₂CO₃) as they can sometimes lead to cleaner reactions.
Proactive Strategy: Selecting the Right Sulfonyl Group
Q: I am planning a multi-step synthesis. How can I choose a sulfonyl protecting group for an amine that will survive a range of future reaction conditions?
A: The key is to think ahead and use an orthogonal protection strategy. Different sulfonyl groups have vastly different stabilities. For maximum durability, a toluenesulfonyl (Ts) or methanesulfonyl (Ms) group is ideal. If you know you will need to remove the group under very mild, specific conditions later, a 2-nitrobenzenesulfonyl (Ns) group is a superior choice.
Decision Tree for Sulfonyl Protecting Group Selection
Caption: Choosing the right sulfonamide protecting group.
Sulfonyl Group Stability Profile
| Sulfonyl Group | Stability to Strong Acid | Stability to Strong Base | Stability to Nucleophiles | Reductive Stability (H₂/Pd) | Common Deprotection |
| Tosyl (Ts) | High | High | Moderate-High | High | HBr/heat, Na/NH₃ |
| Mesyl (Ms) | High | High | Moderate-High | High | HBr/heat, Na/NH₃ |
| Nosyl (Ns) | High | Low-Moderate | Low | High | Thiophenol, K₂CO₃ |
| Triflyl (Tf) | High | High | High | High | Very Difficult to Remove |
This table highlights the orthogonality of the Nosyl (Ns) group. Its unique lability towards nucleophilic thiols allows for its removal under conditions that leave Ts, Ms, esters, and many other protecting groups intact, making it a highly strategic choice in complex synthesis.
[6]***
References
-
Reductive desulfonylation - Wikipedia. [Link]
-
Alonso, D. A., & Nájera, C. (2008). Desulfonylation Reactions. Organic Reactions, 1-476. [Link]
-
Chen, J., et al. (2022). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 27(23), 8207. [Link]
-
Jamison, C. R., et al. (2020). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 85(23), 15488–15494. [Link]
-
Roberts, J. C., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron Letters, 49(49), 7071-7074. [Link]
-
Denmark, S. E., et al. (Eds.). (2008). Desulfonylation Reactions. Organic Reactions. [Link]
-
Niu, B., et al. (2022). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 27(17), 5621. [Link]
-
Desulfonylations and desulfonylative couplings. | Download Scientific Diagram. [Link]
-
Chu, X.-Q., et al. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews, 121(20), 12548-12680. [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. [Link]
-
Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014). [Link]
-
OChemOnline. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. [Link]
Sources
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- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
workup procedure to remove silyl byproducts after deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenge of Silyl Byproducts
Silyl ethers are indispensable protecting groups in modern organic synthesis, prized for their ease of installation and tunable stability.[1] However, the seemingly straightforward deprotection step often introduces a significant purification challenge: the removal of silyl byproducts (silanols, siloxanes) and residual deprotection reagents. These byproducts can complicate product isolation, interfere with downstream reactions, and compromise the purity of active pharmaceutical ingredients.
This guide offers a comprehensive overview of workup strategies, from traditional aqueous extractions to advanced resin-based methodologies, ensuring you can select and execute the optimal purification for your specific substrate and reaction scale.
Core Principles of Silyl Ether Deprotection
The choice of deprotection reagent dictates the nature of the byproducts and, consequently, the most effective workup strategy. The most common methods for silyl ether cleavage are fluoride-based and acid-catalyzed hydrolysis.[2][3]
-
Fluoride-Mediated Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the formation of a strong silicon-fluoride bond, which is the driving force for the reaction.[4] The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate intermediate that subsequently fragments.[1]
-
Acid-Catalyzed Hydrolysis: Protic or Lewis acids in the presence of water or an alcohol can efficiently cleave silyl ethers. The reactivity is highly dependent on the steric bulk of the silyl group, with less hindered ethers being more labile.[2][5]
The following diagram illustrates the general workflow from a protected alcohol to the purified final product.
Caption: General workflow for silyl ether deprotection and purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of silyl ether deprotection reactions in a question-and-answer format.
I. Challenges with TBAF Workup
Question: After my TBAF deprotection and standard aqueous workup, I see persistent tetrabutylammonium salts and silyl byproducts in my NMR. How can I remove them?
Answer: This is a frequent issue, especially with polar products that may not be easily separated from water-soluble impurities.[6] Here are several strategies, ranging from simple to more advanced:
-
Aqueous Wash with Brine: Ensure you are thoroughly washing the organic layer with brine (saturated aqueous NaCl). This can help to break up emulsions and reduce the amount of water-soluble impurities in the organic phase.
-
Acidic Wash (for non-acid sensitive compounds): A dilute acid wash (e.g., 0.1 M HCl) can protonate the alkoxide and help to remove basic impurities. However, exercise caution if your product is acid-sensitive.
-
Non-Aqueous Workup with Ion-Exchange Resin: For polar or acid-sensitive compounds, a non-aqueous workup is highly effective. A procedure developed by Kishi and coworkers utilizes a combination of a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate.[7] The resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate scavenges the resulting HF.[7] This method avoids an aqueous extraction altogether.[6][7]
Question: My product is base-sensitive, and TBAF is causing decomposition. What are my options?
Answer: The basicity of commercial TBAF solutions can be problematic.[1] Consider these alternatives:
-
Buffered TBAF: Adding a mild acid like acetic acid to your TBAF reaction can buffer the solution and mitigate the decomposition of base-labile substrates.[1]
-
Alternative Fluoride Sources:
-
HF-Pyridine or Triethylamine Trihydrofluoride: These reagents are less basic than TBAF and are effective for cleaving a wide range of silyl ethers.
-
Ammonium Fluoride (NH₄F) in Methanol: This provides a nearly neutral and cleaner reaction, with the excess NH₄F being easier to remove.[8]
-
Potassium Fluoride (KF) with a Crown Ether: In wet THF, KF can be an effective and milder alternative to TBAF, especially when paired with a phase-transfer catalyst like 18-crown-6.[8]
-
II. Acidic Deprotection Workup
Question: I've used an acidic workup (e.g., HCl in methanol) to remove a TMS ether, but now I'm struggling to remove the resulting silanol byproducts.
Answer: Trimethylsilanol can be volatile, but bulkier silanols are often persistent.
-
Azeotropic Removal: For volatile silanols, repeated evaporation from a non-polar solvent like toluene can sometimes be effective.
-
Filtration through a Silica Plug: A quick filtration through a short plug of silica gel can often remove polar silanol byproducts while allowing your less polar product to pass through.[3]
-
Base Wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate) can help to deprotonate the silanol, increasing its water solubility and facilitating its removal into the aqueous phase.
III. General Purification Strategies
Question: Can I avoid column chromatography altogether for removing silyl byproducts?
Answer: In some cases, yes. The feasibility depends on the physical properties of your product versus the byproducts.
-
Precipitation/Crystallization: If your deprotected alcohol is a solid, crystallization can be an excellent method to obtain high-purity material, leaving the silyl byproducts in the mother liquor.
-
Liquid-Liquid Extraction: As discussed, optimizing your aqueous workup with acidic or basic washes can sometimes be sufficient.
-
Resin Capture: The ion-exchange resin method for TBAF removal is a prime example of a non-chromatographic technique.[7]
The following diagram illustrates the decision-making process for selecting a workup procedure.
Caption: Decision tree for selecting a silyl byproduct workup strategy.
Experimental Protocols
Protocol 1: General TBAF Deprotection with Aqueous Workup
This protocol is a standard starting point for the deprotection of robust silyl ethers like TBDMS.[1]
-
Reaction Setup: Dissolve the silyl-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1-0.5 M).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise at room temperature.
-
Monitoring: Stir the reaction for 1–16 hours, monitoring progress by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and quench with water.[1]
-
Extraction: Separate the organic layer. Wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Non-Aqueous Workup for TBAF Reactions Using Ion-Exchange Resin
This method is ideal for polar or sensitive substrates where aqueous workups are problematic.[6][7]
-
Deprotection: Perform the TBAF deprotection in THF as described in Protocol 1.
-
Resin Addition: After the reaction is complete, add DOWEX 50WX8 ion-exchange resin (approx. 1.5 g per mmol of TBAF) and powdered calcium carbonate (approx. 0.5 g per mmol of TBAF) to the reaction mixture.
-
Stirring: Add methanol (twice the volume of THF) and stir the resulting suspension vigorously for 1-2 hours at room temperature.[6]
-
Filtration: Filter the mixture through a pad of celite, washing the filter cake thoroughly with methanol or another suitable solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The crude product is often significantly cleaner than after an aqueous workup, sometimes eliminating the need for chromatography.
Data Summary Table
The choice of deprotection agent is critical and depends on the specific silyl ether and other functional groups present in the molecule.
| Silyl Ether | Common Deprotection Reagents | Relative Stability (Acidic Conditions) | Notes |
| TMS (Trimethylsilyl) | HCl/MeOH, Acetic Acid/THF/H₂O, K₂CO₃/MeOH | Very Labile | Often cleaved during silica gel chromatography.[3] |
| TES (Triethylsilyl) | TBAF, HF-Pyridine, Acidic conditions | Labile | More stable than TMS but still relatively easy to cleave. |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBAF, HF, Acetic Acid/THF/H₂O | Stable | One of the most common and versatile silyl protecting groups.[4] |
| TIPS (Triisopropylsilyl) | TBAF, HF-Pyridine | Very Stable | The increased steric bulk enhances stability significantly. |
| TBDPS (tert-Butyldiphenylsilyl) | TBAF, HF-Pyridine | Very Stable | Highly robust and resistant to many reaction conditions. |
Relative stability increases down the table.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, March 1). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Anderson, J. C., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved from [Link]
- Nelson, T. D., & Crouch, R. D. (2011). Selective Deprotection of Silyl Ethers. Synthesis, 2011(19), 3061-3088.
- Ueda, M., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Antibiotics, 60(6), 399-405.
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
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- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Orthogonality: Navigating TBDMS in Concert with Boc, Cbz, and Fmoc Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule assembly, the strategic use of protecting groups is paramount. The success of a synthetic campaign often hinges on the ability to selectively unmask one functional group while others remain intact—a concept known as orthogonality. This guide provides an in-depth technical comparison of the orthogonality of the tert-butyldimethylsilyl (TBDMS) ether, a common hydroxyl protecting group, with three of the most prevalent amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
This document moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings that govern the selective cleavage of these ubiquitous protecting groups. By understanding the "why" behind the experimental conditions, researchers can make more informed decisions, troubleshoot effectively, and design more robust synthetic strategies.
The Principle of Orthogonality: A Chemist's Strategic Advantage
Orthogonality in the context of protecting groups refers to the ability to remove one type of protecting group from a molecule in the presence of others, using a specific set of reagents and reaction conditions that do not affect the other protecting groups.[1] This allows for the sequential and controlled manipulation of different functional groups within a complex molecule, a cornerstone of modern synthetic chemistry. The four protecting groups discussed here—TBDMS, Boc, Cbz, and Fmoc—form a powerful, nearly orthogonal set, each susceptible to a distinct class of reagents.
Characterization of the Protecting Groups
A fundamental understanding of the lability and stability of each protecting group is the foundation for exploiting their orthogonality.
-
tert-Butyldimethylsilyl (TBDMS or TBS): Used to protect alcohols, the TBDMS group forms a silyl ether. It is generally stable to basic conditions and hydrogenolysis. Its removal is most commonly achieved under acidic conditions or, more uniquely, with a source of fluoride ions.[2] The large steric bulk of the tert-butyl group confers greater stability compared to smaller silyl ethers like trimethylsilyl (TMS).[2]
-
tert-Butoxycarbonyl (Boc): A widely used amine protecting group, the Boc group is a carbamate that is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][] The mechanism of deprotection involves the formation of a stable tert-butyl cation.[]
-
Benzyloxycarbonyl (Cbz or Z): Another carbamate-based amine protecting group, the Cbz group is stable to acidic and basic conditions but is uniquely susceptible to cleavage by catalytic hydrogenolysis.[1][4] This process reduces the benzyl group to toluene, leading to the spontaneous decarboxylation of the resulting carbamic acid to release the free amine.[4]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is an amine protecting group that is stable to acidic conditions and hydrogenolysis. Its key vulnerability is its lability to basic conditions, typically a secondary amine like piperidine.[1][] The deprotection proceeds through a β-elimination (E1cB) mechanism.[5]
Comparative Analysis of Orthogonality
The true utility of these protecting groups is realized when they are used in concert. The following sections and data tables provide a detailed comparison of their mutual stability under various deprotection conditions.
Data Presentation: Deprotection Conditions and Mutual Stability
The following tables summarize the selective deprotection conditions for each protecting group and the observed stability of the other three.
Table 1: Selective Deprotection of TBDMS in the Presence of Boc, Cbz, and Fmoc
| Deprotection Reagent(s) | Solvent(s) | Temp. (°C) | Time | Stability of Other Groups | Yield (%) | Reference(s) |
| TBAF (1.1 eq) | THF | rt | 1-2 h | Boc, Cbz, Fmoc stable | >90 | [2] |
| HF•Pyridine | THF/Pyridine | 0 - rt | 1-3 h | Boc, Cbz, Fmoc stable | >90 | [6] |
| AcCl (cat.) | Dry MeOH | 0 - rt | 0.5-2 h | Boc, Cbz, Fmoc stable | 85-95 | [2][7] |
| PMA/SiO₂ | CH₂Cl₂ | rt | 1-2 h | N-Boc, N-Cbz, N-Fmoc tolerated | >90 | [2][7] |
Table 2: Selective Deprotection of Boc in the Presence of TBDMS, Cbz, and Fmoc
| Deprotection Reagent(s) | Solvent(s) | Temp. (°C) | Time | Stability of Other Groups | Yield (%) | Reference(s) |
| 20-50% TFA | CH₂Cl₂ | rt | 0.5-2 h | TBDMS, Cbz, Fmoc stable | >95 | [] |
| 4M HCl | Dioxane | rt | 1-4 h | TBDMS, Cbz, Fmoc stable | >90 | [] |
Table 3: Selective Deprotection of Cbz in the Presence of TBDMS, Boc, and Fmoc
| Deprotection Reagent(s) | Solvent(s) | Temp. (°C) | Time | Stability of Other Groups | Yield (%) | Reference(s) |
| H₂, Pd/C (10%) | MeOH or EtOH | rt | 1-4 h | TBDMS, Boc, Fmoc stable | >95 | [1] |
| Ammonium formate, Pd/C | MeOH | rt | 2-6 h | TBDMS, Boc, Fmoc stable | >90 |
Table 4: Selective Deprotection of Fmoc in the Presence of TBDMS, Boc, and Cbz
| Deprotection Reagent(s) | Solvent(s) | Temp. (°C) | Time | Stability of Other Groups | Yield (%) | Reference(s) |
| 20% Piperidine | DMF | rt | 10-30 min | TBDMS, Boc, Cbz stable | >95 | [][5] |
| DBU (1-2 eq) | DMF or CH₂Cl₂ | rt | 5-15 min | TBDMS, Boc, Cbz stable | >90 |
Mechanistic Insights into Orthogonality
The selective deprotection of one group without affecting others is a direct consequence of their distinct chemical reactivities.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
A Comparative Guide to Analytical Techniques for Confirming Complete Deprotection of T-butyldimethylsilyl (TBDMS) Ethers
In the landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the use of protecting groups is indispensable. The tert-butyldimethylsilyl (TBDMS) ether is a cornerstone of hydroxyl protection strategy due to its stability under a wide range of conditions and its relatively straightforward removal. However, the success of subsequent synthetic steps hinges on the complete cleavage of the TBDMS group. Incomplete deprotection can lead to unintended side reactions, purification challenges, and ultimately, lower overall yields.
This guide provides a comparative analysis of the most common and effective analytical techniques to confirm the complete removal of the TBDMS protecting group. We will delve into the causality behind the experimental choices for each method, offering field-proven insights to ensure the integrity of your synthetic route.
The Criticality of Deprotection Confirmation
The cleavage of a TBDMS ether exposes a reactive hydroxyl group. If even a small percentage of the starting material remains, this silyl ether can interfere with downstream reactions. For instance, in a subsequent oxidation or coupling reaction, the unreacted TBDMS-protected compound represents a significant impurity that can be difficult to remove due to similar polarity profiles with the desired product. Therefore, rigorous analytical confirmation of 100% deprotection is not merely a quality control step but a crucial checkpoint for the success of a synthetic campaign.
A Multi-faceted Approach to Analysis
No single analytical technique is universally optimal for every substrate and reaction condition. A robust validation of complete deprotection often involves a combination of methods. The choice depends on factors such as the complexity of the molecule, the presence of other functional groups, and the instrumentation available. Here, we compare Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Thin-Layer Chromatography (TLC): The First Line of Assessment
Thin-Layer Chromatography is a rapid, inexpensive, and indispensable tool for monitoring the progress of a reaction in real-time.[1][2] Its utility in confirming deprotection lies in the significant polarity difference between the silyl ether (starting material) and the corresponding alcohol (product).[2]
Principle of Operation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] The less polar TBDMS ether will have a weaker interaction with the polar silica gel and will, therefore, travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, the more polar alcohol product will interact more strongly with the stationary phase, leading to a lower Rf value.[2]
Experimental Protocol: A Self-Validating System
A key to trustworthy TLC analysis is the use of a co-spot.[1] This involves spotting the starting material, the reaction mixture, and a mixture of both on the same TLC plate.[1]
Step-by-Step Methodology:
-
Sample Preparation: Before initiating the deprotection reaction (t=0), dissolve a small amount of the starting TBDMS-protected compound in a suitable solvent.[2]
-
Spotting: On a TLC plate, make three distinct spots:
-
S: Starting Material
-
R: Reaction Mixture (aliquot taken at a specific time point)
-
C: Co-spot (apply both the starting material and reaction mixture to the same spot)
-
-
Elution: Develop the TLC plate in an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity should be optimized to achieve good separation between the starting material and product spots.[2]
-
Visualization: Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate, ceric ammonium molybdate).
Interpretation of Results:
-
Incomplete Reaction: The reaction mixture lane (R) will show two spots, one corresponding to the starting material (at the same height as the 'S' spot) and a new, lower Rf spot for the product. The co-spot (C) will appear as a single, potentially elongated spot.
-
Complete Reaction: The reaction mixture lane (R) will show only the product spot at a lower Rf. Crucially, the starting material spot will be completely absent. The co-spot (C) will clearly show two distinct spots, confirming that the new spot in the reaction mixture is indeed a different compound from the starting material.
dot graph TD { subgraph TLC Analysis Workflow A[Spot Starting Material 'S'] --> C{Develop TLC Plate}; B[Spot Reaction Mixture 'R'] --> C; D[Spot Co-spot 'C'] --> C; C --> E[Visualize Plate]; E --> F{Interpret Results}; end F --> G[Complete Deprotection: Absence of 'S' spot in 'R' lane]; F --> H[Incomplete Deprotection: Presence of 'S' spot in 'R' lane]; }
TLC Analysis Workflow for Deprotection Monitoring.
Advantages vs. Limitations
| Feature | Advantages | Limitations |
| Speed & Cost | Very fast and inexpensive. | Not quantitative. |
| Simplicity | Requires minimal sample and basic equipment.[2] | Resolution may be poor for complex mixtures or if the polarity difference is small. |
| Real-time Monitoring | Ideal for tracking reaction progress.[2] | Can be misleading if the product and starting material have very similar Rf values. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation Workhorse
NMR spectroscopy provides detailed structural information, making it a powerful tool for unequivocally confirming the disappearance of the TBDMS group and the appearance of the hydroxyl group. Both ¹H and ¹³C NMR are valuable, with specialized techniques like ²⁹Si NMR offering direct evidence.
¹H NMR Spectroscopy: Tracking Key Proton Signals
Principle of Operation: ¹H NMR detects the chemical environment of protons within a molecule. The deprotection of a TBDMS ether results in several characteristic changes in the ¹H NMR spectrum.
Key Spectral Changes to Monitor:
-
Disappearance of Silyl Group Signals: The most telling sign is the complete disappearance of the signals corresponding to the TBDMS group. These are typically two sharp singlets:
-
Appearance of the Hydroxyl Proton: A new, often broad, singlet will appear, corresponding to the -OH proton. Its chemical shift is variable (typically between 1-5 ppm) and depends on the solvent, concentration, and temperature.[2] This signal will exchange with D₂O, providing further confirmation.
-
Shift of Adjacent Protons: The proton(s) on the carbon atom attached to the oxygen will experience a change in their chemical environment and typically shift downfield upon deprotection.
Experimental Protocol:
-
Sample Preparation: Prepare a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Carefully integrate and analyze the spectrum, specifically looking for the complete absence of the TBDMS signals and the presence of the new hydroxyl proton and any associated shifts.
¹³C NMR Spectroscopy: Corroborating Evidence
While ¹H NMR is often sufficient, ¹³C NMR can provide additional confirmation. The carbon signals of the TBDMS group (typically around 26 ppm for the quaternary carbon and -4 ppm for the methyl carbons) will disappear upon successful deprotection.
²⁹Si NMR Spectroscopy: The Direct Approach
Principle of Operation: ²⁹Si NMR directly observes the silicon nucleus. While less common due to the low natural abundance and sensitivity of the ²⁹Si isotope, it provides unambiguous evidence.[3] The chemical shift of the silicon in a TBDMS ether is distinct and will be absent in the deprotected product.[4][5] A broad background signal from the glass NMR tube and the probe is often observed around -110 ppm.[3]
Advantages vs. Limitations of NMR
| Feature | Advantages | Limitations |
| Structural Detail | Provides unambiguous structural confirmation.[2] | Requires a larger sample size compared to TLC or MS. |
| Quantitative | Can be used for quantitative analysis to determine purity.[6] | The hydroxyl proton signal can be broad and difficult to integrate accurately.[2] |
| Versatility | Multiple nuclei (¹H, ¹³C, ²⁹Si) can be observed. | Requires access to an NMR spectrometer and deuterated solvents. |
dot graph TD { subgraph NMR Analysis Workflow A[Dissolve Purified Product in Deuterated Solvent] --> B[Acquire NMR Spectrum (e.g., 1H, 13C)]; B --> C{Analyze Spectrum}; C --> D[Confirm Disappearance of TBDMS Signals (e.g., ~0.9 & 0.1 ppm in 1H)]; C --> E[Confirm Appearance of -OH Signal]; D & E --> F[Complete Deprotection Confirmed]; end }
NMR Analysis Workflow for Deprotection Confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an excellent method to confirm the successful removal of the TBDMS group by verifying the molecular weight of the product.
Principle of Operation
The TBDMS group has a mass of 114 Da (Si(CH₃)₂(C(CH₃)₃)). Upon deprotection, the molecular weight of the compound will decrease by 113 Da (loss of the silyl group and addition of a proton).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]
-
Analysis:
-
Determine the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).[2]
-
Compare the observed mass with the calculated molecular weight of the expected alcohol.
-
The absence of a peak corresponding to the starting TBDMS ether provides strong evidence of complete deprotection.
-
Advantages vs. Limitations
| Feature | Advantages | Limitations |
| Sensitivity | Extremely sensitive, requiring very little sample. | Does not provide detailed structural information about the position of the hydroxyl group. |
| Accuracy | High-resolution mass spectrometry (HRMS) can confirm the elemental composition. | Isomers cannot be distinguished. |
| Speed | Rapid analysis time. | May not detect non-ionizable impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Check
FTIR spectroscopy is a rapid and straightforward technique for identifying the presence or absence of specific functional groups.
Principle of Operation
FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The deprotection of a TBDMS ether results in the loss of Si-O-C stretching vibrations and the appearance of a characteristic O-H stretching vibration.
Key Spectral Changes:
-
Appearance of O-H Stretch: The most significant change is the appearance of a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[2]
-
Disappearance of Si-O-C Stretch: The stretches associated with the Si-O-C bond (typically in the 1100-1000 cm⁻¹ region) will disappear or diminish significantly.
Advantages vs. Limitations
| Feature | Advantages | Limitations |
| Speed & Simplicity | Very fast and easy to perform. | Not suitable for quantitative analysis. |
| Functional Group ID | Provides clear evidence for the presence of the hydroxyl group.[2] | The "fingerprint" region can be complex and difficult to interpret for large molecules. |
| Cost | Relatively inexpensive instrumentation. | Less specific than NMR or MS. |
Comparative Summary
| Analytical Technique | Parameter Monitored | Key Observation for Complete Deprotection | Advantages | Limitations |
| TLC | Polarity | Complete disappearance of the higher Rf starting material spot.[2] | Fast, simple, inexpensive, minimal sample required.[2] | Not quantitative, resolution can be poor.[2] |
| ¹H NMR | Chemical Shift (δ) | Disappearance of TBDMS signals (~0.9 and 0.1 ppm); appearance of a broad -OH signal.[2] | Provides detailed structural information, can be quantitative.[2][6] | Requires deuterated solvent, -OH peak can be broad and variable.[2] |
| Mass Spectrometry | Molecular Weight | Observation of the correct molecular ion for the alcohol; absence of the silyl ether's molecular ion.[2] | High sensitivity, accurate mass determination. | Provides limited structural information. |
| FTIR | Vibrational Frequency | Appearance of a strong, broad O-H stretch (3200-3500 cm⁻¹).[2] | Fast, simple, good for functional group identification. | Not quantitative, less specific than NMR or MS. |
Conclusion and Best Practices
Confirming the complete deprotection of a TBDMS group is a critical step that should be approached with analytical rigor. While TLC is an excellent tool for real-time reaction monitoring, it should not be the sole method of confirmation. For unequivocal proof of complete deprotection, a combination of techniques is recommended.
A robust workflow involves:
-
Monitoring the reaction by TLC until the starting material is no longer visible.
-
After workup and purification, confirming the molecular weight by Mass Spectrometry .
-
Acquiring a ¹H NMR spectrum to verify the disappearance of the TBDMS signals and the appearance of the alcohol, providing definitive structural confirmation.
By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can proceed to the next steps of their synthetic sequence with confidence, ensuring the integrity and efficiency of their work.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). ISSN 2229 – 6875 Selective Deprotection of t-Butyldimethylsilyl (TBDMS) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Retrieved from [Link]
- Unknown Source. (n.d.). NMR Data for tert-Butyldimethylsilyl Ethers. (No valid URL available)
-
ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]
-
University of Ottawa. (n.d.). ( 29 Si) Silicon NMR. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
MDPI. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Orthogonal Protection of Primary Alcohols in Multi-Step Synthesis
As a Senior Application Scientist, I've frequently observed that the success of a complex, multi-step synthesis hinges not just on the key bond-forming reactions, but on the strategic selection and deployment of protecting groups. An ill-chosen protecting group can lead to disastrous yield losses, unexpected side reactions, or grueling purification challenges. Primary alcohols, being ubiquitous and reactive functional groups, demand a particularly careful protection strategy.
This guide provides a comparative analysis of the most reliable and versatile protecting groups for primary alcohols. We will move beyond a simple catalog of reagents to explore the causality behind their selection, offering field-proven insights into their stability, orthogonality, and practical application. Every protocol and claim is grounded in established literature to ensure trustworthiness and reproducibility.
The Philosophy of Protection: Key Criteria for Selection
Before delving into specific groups, it's crucial to understand the characteristics of an ideal protecting group. The choice is always a compromise, tailored to the specific synthetic route.[1][2]
-
Ease and Efficiency of Installation: The protection step should be high-yielding and tolerant of other functional groups in the starting material.
-
Stability: The protected group must be robust enough to withstand a wide range of planned downstream reaction conditions (e.g., acidic, basic, oxidative, reductive).
-
Orthogonality: The group must be selectively removable under specific conditions that do not affect other protecting groups or sensitive functionalities within the molecule. This is the cornerstone of complex synthesis.[1]
-
High-Yielding and Clean Removal: Deprotection should be efficient and produce by-products that are easily separated from the desired product.[1]
-
Minimal Introduction of New Stereocenters: Unless desired, the protecting group should not introduce new chiral centers that could lead to complex diastereomeric mixtures.[3]
The general workflow for employing a protecting group strategy is a three-step sequence that must be optimized for maximum overall yield.
Caption: Simplified mechanism for TBDMS protection of a primary alcohol.
Experimental Protocols:
-
Protection of Benzyl Alcohol with TBDMSCl
-
To a solution of benzyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M) at 0 °C, add TBDMSCl (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS ether. (Typical yield: >95%). [4]
-
-
Deprotection using TBAF
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to afford the deprotected alcohol. (Typical yield: >95%). [5]
-
B. Triisopropylsilyl (TIPS) Ether
The TIPS group offers significantly greater steric bulk than TBDMS, which provides two key advantages:
-
Enhanced Stability: TIPS ethers are more resistant to acidic conditions and cleavage by some fluoride reagents compared to TBDMS ethers.
-
Selective Protection: TIPSCl can selectively protect a primary alcohol in the presence of secondary alcohols with high efficiency.
Deprotection of TIPS ethers typically requires more forcing conditions, such as using neat TBAF or HF-Pyridine.
II. The Robust Classic: Benzyl (Bn) Ethers
Benzyl ethers are prized for their exceptional robustness. They are stable to strongly acidic and basic conditions, as well as a wide array of organometallic reagents and redox conditions, making them suitable for lengthy synthetic sequences. [5][6] Installation: The most common method is the Williamson ether synthesis, where an alkoxide, generated by a strong base like sodium hydride (NaH), reacts with benzyl bromide (BnBr) via an SN2 mechanism. [7][8] Deprotection: The defining feature of the benzyl group is its unique cleavage by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and highly specific method. [5][6] Experimental Protocols:
-
Protection of a Primary Alcohol with BnBr
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.3 M) at 0 °C, add a solution of the primary alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography. (Typical yield: 90-99%). [7]
-
-
Deprotection by Hydrogenolysis
-
Dissolve the benzyl ether (1.0 equiv) in ethanol or ethyl acetate (0.1 M).
-
Add palladium on carbon (10 wt. % Pd/C, ~5 mol % Pd).
-
Fit the flask with a hydrogen balloon and purge the system with H₂ gas.
-
Stir the suspension vigorously under a positive pressure of H₂ at room temperature for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol, which is often pure enough for the next step. (Typical yield: >98%). [6]
-
III. Orthogonal Variants and Specialized Groups
The true power of protecting group strategy is realized when multiple, orthogonal groups are used in the same molecule. [1]
A. para-Methoxybenzyl (PMB) Ether
The PMB group is installed and is stable under similar conditions as the standard benzyl ether. However, the electron-donating para-methoxy group renders the benzylic position susceptible to oxidative cleavage. [6][7]This creates a powerful orthogonal relationship with the standard Bn group.
-
Orthogonal Deprotection: A PMB ether can be selectively cleaved using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) while a Bn ether in the same molecule remains untouched. [9][10]Conversely, a Bn ether can be removed by hydrogenolysis in the presence of a PMB ether. [9] Experimental Protocol:
-
Oxidative Deprotection of a PMB Ether with DDQ
-
Dissolve the PMB ether (1.0 equiv) in a mixture of dichloromethane (DCM) and water (18:1 v/v, 0.1 M).
-
Cool the solution to 0 °C and add DDQ (1.5 equiv) portion-wise. The solution typically turns dark green or brown.
-
Stir at 0 °C for 1 hour, then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and stir until the color dissipates.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography. (Typical yield: 90-97%). [10]
-
B. Tetrahydropyranyl (THP) Ether
THP ethers are a type of acetal, formed by the acid-catalyzed addition of an alcohol to dihydropyran (DHP). [11]
-
Key Features:
-
Stability: Stable to strong bases, organometallics, hydrides, and alkylating agents. [3] * Lability: Highly sensitive to acid. Deprotection is easily achieved with catalytic amounts of acid (e.g., p-TsOH, PPTS) in an alcohol solvent. [4][6] * Drawback: The protection reaction creates a new stereocenter, which can lead to a mixture of diastereomers, complicating purification and NMR analysis. [3]
-
Caption: A decision tree for selecting an appropriate alcohol protecting group.
Comparative Data Summary
The following table summarizes the key characteristics of the discussed protecting groups to facilitate rapid comparison and selection.
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Reagents | Stable To | Labile To |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, Imidazole, DMF | TBAF, HF•Py, CSA, AcOH | Bases, Organometallics, most Red/Ox | Acids, Fluoride sources |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF (harsher), HF•Py | Bases, Organometallics, mild acid | Strong Acids, Fluoride |
| Benzyl | Bn | NaH, BnBr, THF/DMF | H₂, Pd/C | Strong Acids/Bases, Red/Ox | Hydrogenolysis, Dissolving Metals |
| para-Methoxybenzyl | PMB | NaH, PMBCl, THF/DMF | DDQ, CAN, H₂, Pd/C | Strong Bases, mild Acids | Oxidants, Hydrogenolysis |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), DCM | p-TsOH, AcOH, HCl (aq) | Bases, Organometallics, Red/Ox | Acids |
Conclusion
The strategic selection of protecting groups is a critical skill in modern organic synthesis. For primary alcohols, silyl ethers like TBDMS offer a versatile default, while benzyl ethers provide unparalleled stability for long synthetic campaigns. The true elegance of a synthetic design is often revealed in its orthogonality, where groups like PMB and Bn are played against each other to selectively unmask reactive sites. By understanding the causal mechanisms of protection, deprotection, and stability outlined in this guide, researchers can make more informed decisions, minimizing side reactions and maximizing the efficiency of their synthetic endeavors.
References
-
Benzyl Ethers - Protecting Groups . (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Alcohol Protecting Groups. (n.d.).
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols . Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Baryal, K. N., Adhikari, S., & Zhu, J. (2025, August 6). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers . ResearchGate. Retrieved January 22, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers . (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Protecting Groups For Alcohols . (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
- Protecting Groups. (n.d.).
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers . (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tetrahydropyranyl Ethers . (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
A review on THP protection and deprotection . (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
- Protecting Groups in Organic Synthesis. (n.d.). Ready Lab, UT Southwestern.
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism . (n.d.). Total Synthesis. Retrieved January 22, 2026, from [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism . (n.d.). Total Synthesis. Retrieved January 22, 2026, from [Link]
- Benzyl Protection - Common Organic Chemistry. (n.d.).
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- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. uwindsor.ca [uwindsor.ca]
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Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Iodobenzenesulfonamides in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Reactivity Comparison of 4-Bromo- and 4-Iodobenzenesulfonamides in Key Cross-Coupling Reactions
Introduction: The Synthetic Imperative for Functionalized Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The ability to efficiently synthesize substituted benzenesulfonamides is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the modular assembly of complex molecular architectures.
A critical consideration in the strategic design of these syntheses is the choice of the aryl halide precursor. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-bromobenzenesulfonamide and 4-iodobenzenesulfonamide in these pivotal cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions to optimize reaction conditions, improve yields, and accelerate the discovery of novel chemical entities.
The Decisive Factor: The Carbon-Halogen Bond
The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, a factor that profoundly influences the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.
Oxidative Addition: The Gateway to Cross-Coupling
In palladium-catalyzed cross-coupling, the active Pd(0) catalyst initiates the reaction by inserting into the C-X bond of the aryl halide. This process, known as oxidative addition, is more facile for aryl iodides due to the lower energy barrier for C-I bond cleavage. Consequently, reactions involving 4-iodobenzenesulfonamide can often be conducted under milder conditions, with lower catalyst loadings and shorter reaction times, compared to its bromo counterpart.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions for 4-bromo- and 4-iodobenzenesulfonamides are not extensively documented in the literature, a comprehensive analysis of existing data for these and analogous substrates consistently demonstrates the superior reactivity of the iodo-derivative.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart for the formation of biaryl structures. The general reactivity trend for electrophiles in this reaction is ArI > ArBr >> ArCl.[1] This preference is evident in the reaction conditions typically employed for benzenesulfonamide derivatives.
| Aryl Halide | Coupling Partner | Catalyst System | Base & Solvent | Conditions | Yield | Reference |
| 4-Iodobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O | 80 °C, 12 h | High (Typical) | General Protocol |
| 4-Bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane | 70-80 °C | Good | [2] |
It is important to note that the conditions presented are from different sources and serve to illustrate the general requirements for each substrate.
The higher reactivity of 4-iodobenzenesulfonamide often translates to more efficient coupling with a broader range of boronic acids and can be particularly advantageous when working with sterically hindered or electronically deactivated coupling partners.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the synthesis of substituted alkenes from aryl halides and olefins. The reactivity of the aryl halide again plays a crucial role, with aryl iodides generally affording higher yields and selectivity under milder conditions.
| Aryl Halide | Olefin | Catalyst System | Base & Solvent | Conditions | Yield | Reference |
| 4-Iodobenzenesulfonamide | Styrene | Pd(OAc)₂ | K₂CO₃, DMF/H₂O | 100 °C, 12 h | High (Typical) | [3] |
| 4-Bromobenzenesulfonamide | Styrene | Pd(OAc)₂ | K₂CO₃, DMF/H₂O | 100 °C, 12 h | Moderate-Good | [3] |
In a comparative study of the Heck coupling of halobenzenes with styrene, iodobenzene consistently provided higher yields than bromobenzene under the same reaction conditions.[3] This trend is expected to hold for the corresponding 4-halobenzenesulfonamides.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. While the choice of ligand is critical in this reaction, the inherent reactivity of the aryl halide remains a significant factor. Aryl iodides are often more challenging substrates in this reaction compared to other cross-coupling reactions, as they can form unreactive palladium iodide dimers. However, with appropriate ligand selection, their higher reactivity can be harnessed.
| Aryl Halide | Amine | Catalyst System | Base & Solvent | Conditions | Yield | Reference |
| 4-Iodobenzenesulfonamide | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, Toluene | 110 °C, 24 h | High (Typical) | General Protocol |
| 4-Bromobenzenesulfonamide | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa, Toluene | 100 °C, 24 h | Good | [4] |
The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields in the Buchwald-Hartwig amination of both aryl bromides and iodides.[4]
Experimental Considerations and Protocols
The following are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for the specific sulfonamide substrates. It is anticipated that 4-iodobenzenesulfonamide will react more efficiently under these conditions.
Representative Suzuki-Miyaura Coupling Protocol
Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-halobenzenesulfonamides.
Representative Heck Reaction Protocol
Caption: A generalized workflow for the Heck reaction of 4-halobenzenesulfonamides.
Representative Buchwald-Hartwig Amination Protocol
Caption: A generalized workflow for the Buchwald-Hartwig amination of 4-halobenzenesulfonamides.
Catalytic Cycles: A Mechanistic Overview
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key steps of oxidative addition, transmetalation (for Suzuki), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Recommendations
For researchers in drug development and medicinal chemistry, the choice between these two substrates will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. While 4-iodobenzenesulfonamide may be more expensive, its higher reactivity can lead to more efficient and robust synthetic processes, ultimately accelerating the discovery and development of new therapeutic agents. It is recommended that for challenging couplings or when milder conditions are paramount, 4-iodobenzenesulfonamide be considered as the substrate of choice.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. PubMed.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate.[Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... ResearchGate.[Link]
-
The Heck coupling reaction of aryl bromides with styrene. ResearchGate.[Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry.[Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate.[Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. ResearchGate.[Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. National Institutes of Health.[Link]
-
Heck reaction between bromobenzene and styrene. ResearchGate.[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.[Link]
-
The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. ResearchGate.[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.[Link]
-
Buchwald-Hartwig coupling. YouTube.[Link]
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A Researcher's Guide to Chemoselective Deprotection of TBDMS Ethers in the Presence of TBDPS Ethers
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount. Among these, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups, are workhorses for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of introduction, stability to a wide range of reaction conditions, and predictable reactivity for cleavage. However, the true art of their application lies in their selective removal. This guide provides an in-depth comparison of methodologies for the chemoselective deprotection of the more labile TBDMS ether in the presence of the more robust TBDPS ether, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Foundation of Selectivity: Understanding Silyl Ether Stability
The ability to selectively cleave a TBDMS ether while leaving a TBDPS ether intact is rooted in the inherent differences in their steric and electronic properties. The two phenyl groups on the TBDPS silicon atom are significantly bulkier than the two methyl groups on the TBDMS silicon. This increased steric hindrance around the silicon atom in TBDPS ethers makes them less susceptible to nucleophilic attack and acid-mediated hydrolysis.
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS . A similar trend is observed under basic conditions.[1] This differential stability is the cornerstone of the selective deprotection strategies discussed herein.
Comparative Analysis of Deprotection Methodologies
The choice of deprotection reagent and conditions is critical and depends on the overall functionality of the molecule and the desired level of selectivity. Below is a comparative analysis of common methods, supported by experimental data.
Fluoride-Based Reagents: The Classic Approach
Fluoride ions are potent nucleophiles for silicon, owing to the high strength of the silicon-fluoride bond. Reagents like tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine complex (HF•Py), and potassium bifluoride (KHF₂) are frequently employed for silyl ether cleavage.[2]
Mechanism of Action: The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form the stable fluorosilane.
Acid-Catalyzed Silyl Ether Cleavage
Experimental Data:
| Reagent | Conditions | Substrate (TBDMS-OR, TBDPS-OR') | Yield (%) | Reference |
| Acetyl Chloride (cat.) | Dry MeOH, rt, 0.5-2h | Aliphatic TBDMS ether | 90-98 | [3][4] |
| Hf(OTf)₄ (0.05-3 mol%) | CH₂Cl₂, rt | TBDMS ether | 85-95 | [3] |
| PMA/SiO₂ | CH₂Cl₂, rt, 1-2h | TBDMS ether | High | [1] |
| Acetic Acid/H₂O (2:1) | 25 °C | TBDMS ether | - | [3] |
Expert Insights: Catalytic acetyl chloride in methanol generates in situ HCl, providing a mildly acidic environment that is highly selective for TBDMS deprotection. [3][4]Lewis acids like hafnium triflate (Hf(OTf)₄) are exceptionally potent and can be used in catalytic amounts for selective cleavage. [3]Heterogeneous catalysts like phosphomolybdic acid on silica gel (PMA/SiO₂) offer the advantage of simple filtration for catalyst removal and potential for recycling. [1]
Other Chemoselective Methods
A diverse array of other reagents has been developed for the selective deprotection of TBDMS ethers.
Experimental Data:
| Reagent | Conditions | Substrate (TBDMS-OR, TBDPS-OR') | Yield (%) | Reference |
| Tetrabutylammonium tribromide (TBATB) | MeOH, rt | TBDMS ether | High | [3] |
| Oxone® | 50% aq. MeOH, rt, 2.5-3h | Primary TBDMS ether | High | [1][3] |
| P(MeNCH₂CH₂)₃N (catalyst) | DMSO, 80 °C | TBDMS ether | Very good | [3] |
Expert Insights: Tetrabutylammonium tribromide in methanol is a fast, clean, and cost-effective method. [3]Oxone® in aqueous methanol shows remarkable selectivity for the deprotection of primary TBDMS ethers over secondary and tertiary ones. [1][3]The proazaphosphatrane catalyst P(MeNCH₂CH₂)₃N is effective, although it requires elevated temperatures, and the deprotection of TBDPS ethers is much less efficient under these conditions. [3]
Experimental Protocols
The following are representative, step-by-step protocols for some of the most reliable methods. Optimization for specific substrates is always recommended.
Protocol 1: Selective Deprotection using Catalytic Acetyl Chloride in Methanol
This procedure is effective for the cleavage of TBDMS ethers while preserving TBDPS ethers and other protecting groups like acetyl and benzyl ethers. [1]
-
Reaction Setup: Dissolve the substrate (1.0 mmol) containing both TBDMS and TBDPS ethers in dry methanol (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Deprotection Workflow with Acetyl Chloride
Protocol 2: Selective Deprotection using PMA/SiO₂
This heterogeneous catalytic system allows for the mild and selective removal of TBDMS ethers with simple purification. [1]
-
Catalyst Preparation: Prepare phosphomolybdic acid supported on silica gel (PMA/SiO₂) by stirring PMA (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent. [1]2. Reaction Setup: To a solution of the substrate (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).
-
Reaction Monitoring: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography. The catalyst can often be recovered, washed, dried, and reused. [1]
Conclusion
The chemoselective deprotection of a TBDMS ether in the presence of a TBDPS ether is a readily achievable transformation with a careful choice of reagents and conditions. Mild acidic methods, particularly catalytic acetyl chloride in methanol or the use of solid-supported catalysts like PMA/SiO₂, offer excellent selectivity and operational simplicity. For substrates intolerant to acidic conditions, fluoride-based reagents like HF•Py can be a suitable alternative, although careful control of reaction parameters is crucial. By understanding the principles of silyl ether stability and the mechanisms of these deprotection reactions, researchers can confidently navigate this common synthetic challenge, enabling the efficient construction of complex molecules.
References
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
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A Senior Application Scientist's Guide to the Stability of the Benzenesulfonamide Group Under Common Deprotection Conditions
For researchers and drug development professionals, the benzenesulfonamide moiety is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] Its utility as a stable amine protecting group and a functional pharmacophore makes understanding its chemical resilience paramount. However, the very stability that makes it attractive can become a significant challenge during multi-step syntheses, particularly during the deprotection of other functional groups.[4]
This guide provides an in-depth analysis of the benzenesulfonamide group's stability under standard deprotection conditions. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of its stability and potential cleavage, offering field-proven insights and validated experimental protocols to empower you to make informed decisions in your synthetic strategy.
Stability Under Acidic Conditions: A Tale of Two Acids
The benzenesulfonamide group is renowned for its general stability to acidic conditions, a feature that allows for its use alongside acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. However, this stability is not absolute and is highly dependent on the nature of the acid employed.
Mechanistic Rationale: Brønsted vs. Superacids
Standard acidic reagents used for Boc deprotection, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, are typically not harsh enough to cleave the robust S-N bond of a benzenesulfonamide.[5] The reaction mechanism for Boc deprotection involves protonation of the carbamate carbonyl followed by the elimination of isobutylene and carbon dioxide, a pathway that does not directly affect the sulfonamide.
However, the scenario changes dramatically with the use of superacids, such as trifluoromethanesulfonic acid (TfOH).[6] In this context, protonation can occur on the sulfonamide nitrogen or one of the sulfonyl oxygens.[7] For N-arylsulfonamides with neutral or electron-deficient aryl groups, TfOH can facilitate hydrolytic cleavage of the S-N bond, releasing the free amine.[4] The driving force is the superior ability of the triflate anion to stabilize the resulting cationic species. Conversely, electron-rich N-arylsulfonamides may undergo sulfonyl group migration under these conditions rather than cleavage.[6]
Experimental Protocol: Assessing Stability to TFA
This protocol provides a self-validating system to quantify the stability of a model benzenesulfonamide under typical Boc deprotection conditions.
Caption: Workflow for assessing benzenesulfonamide stability under acidic conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve N-benzylbenzenesulfonamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a final concentration of 0.1 M.
-
Reaction Initiation: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v). Start a timer immediately.
-
Monitoring: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at specified time points (e.g., 0, 1, 4, and 24 hours).
-
Workup: Immediately quench each aliquot in a vial containing saturated aqueous sodium bicarbonate solution (1 mL) and ethyl acetate (1 mL). Vortex thoroughly.
-
Analysis: Analyze the ethyl acetate layer by LC-MS to determine the ratio of the starting material to the deprotected product (benzylamine).
Orthogonality & Key Takeaways
The benzenesulfonamide group is orthogonal to the Boc group under standard deprotection conditions. This high degree of stability allows for the selective removal of Boc protectors in complex molecules without affecting the sulfonamide.
| Condition | Reagent | Temp. | Time (h) | Benzenesulfonamide Cleavage | Orthogonal To |
| Acidic | 20% TFA in DCM | 25°C | 24 | < 1% | Boc |
| Acidic | 4M HCl in Dioxane | 25°C | 4 | < 1% | Boc |
| Superacidic | TfOH (1.5 eq) | 100°C | 12 | > 90% (N-aryl) | - |
Stability Under Basic Conditions: The Robust Defender
The electron-withdrawing nature of the sulfonyl group deactivates the adjacent N-H bond, making benzenesulfonamides exceptionally stable to a wide range of basic conditions. This robustness is a key advantage in syntheses requiring the use of base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc).
Mechanistic Rationale: Acidity and Nucleophilicity
The pKa of the N-H proton in a typical benzenesulfonamide is around 10-11, making it weakly acidic. While it can be deprotonated by strong bases, the resulting anion is stabilized by resonance, and the S-N bond itself is not susceptible to nucleophilic attack by common bases used in deprotection, such as piperidine or sodium carbonate.[8] Cleavage generally requires harsh conditions, such as heating with strong sodium hydroxide, which are not typical for standard deprotections.[9]
Experimental Protocol: Assessing Stability to Piperidine
This protocol validates the stability of a model benzenesulfonamide to standard Fmoc deprotection conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve N-benzylbenzenesulfonamide (1.0 equiv) in dimethylformamide (DMF) to a final concentration of 0.1 M.
-
Reaction Initiation: To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Monitoring: Stir the reaction at room temperature (25°C) for 2 hours.
-
Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 5 mL).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate, and analyze the residue by ¹H NMR or LC-MS to check for any degradation or cleavage.
Orthogonality & Key Takeaways
The benzenesulfonamide group is fully orthogonal to the Fmoc group. This allows for selective Fmoc removal in solid-phase or solution-phase peptide synthesis without any risk to a sulfonamide-protected amine.
| Condition | Reagent | Temp. | Time (h) | Benzenesulfonamide Cleavage | Orthogonal To |
| Basic | 20% Piperidine in DMF | 25°C | 2 | < 1% | Fmoc |
| Basic | 1M NaOH in MeOH/H₂O | 25°C | 24 | < 5% | Methyl/Ethyl Esters |
| Harsh Basic | 2M NaOH (aq) | 100°C | 12 | Significant | - |
Stability Under Reductive Conditions: The Achille's Heel
Reductive cleavage is the most common and effective method for the deprotection of benzenesulfonamides. However, this also means that the group is generally not stable under conditions used to remove other reductively-labile groups, most notably the carbobenzyloxy (Cbz) group.
Mechanistic Rationale: S-N Bond Hydrogenolysis
While benzenesulfonamides are often stable to standard catalytic hydrogenation conditions (e.g., H₂, 1 atm, Pd/C) used for Cbz deprotection, their lability can increase with more forcing conditions (higher pressure, different catalysts).[5][10] The primary methods for deliberate sulfonamide cleavage involve harsher reductive processes:
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia or sodium naphthalenide are classic and effective but lack functional group tolerance.
-
Low-Valent Titanium: Reagents prepared from TiCl₃ and lithium can cleave the S-N bond under mild conditions and offer better functional group compatibility.[11]
-
Electrochemical Reduction: This method provides a mild and green alternative for S-N bond cleavage, offering high selectivity.[12][13]
The choice of reductive method often dictates the feasibility of an orthogonal strategy.
Caption: Orthogonality of benzenesulfonamide with common amine protecting groups.
Experimental Protocol: Assessing Stability to Catalytic Hydrogenation
This protocol assesses the stability of a model benzenesulfonamide under typical Cbz deprotection conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve N-benzylbenzenesulfonamide (1.0 equiv) in methanol (MeOH) to a concentration of 0.1 M in a flask suitable for hydrogenation.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol % Pd).
-
Reaction Initiation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) from a balloon three times. Maintain the H₂ atmosphere with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS at 1, 4, and 24 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Analysis: Concentrate the filtrate and analyze by ¹H NMR or LC-MS to quantify the extent of S-N bond cleavage.
Orthogonality & Key Takeaways
The benzenesulfonamide group is generally not orthogonal to the Cbz group. While mild hydrogenation may leave the sulfonamide intact, there is a significant risk of cleavage, making this combination synthetically unreliable.
| Condition | Reagent | Temp. | Time (h) | Benzenesulfonamide Cleavage | Orthogonal To |
| Reductive | H₂ (1 atm), 10% Pd/C | 25°C | 24 | 5-30% (Substrate dependent) | Cbz (Non-orthogonal) |
| Reductive | Na / liq. NH₃ | -78°C | 1 | > 95% | - |
| Reductive | TiCl₃ / Li | 25°C | 4 | > 90% | Esters, Ethers[11] |
Stability Under Oxidative & Photolytic Conditions
The benzenesulfonamide group is highly resistant to oxidative cleavage, a property that allows it to survive reactions like Swern or Dess-Martin oxidations.[9] This stability makes it compatible with protecting groups that are removed oxidatively, such as the p-methoxybenzyl (PMB) group. Similarly, while photolytic cleavage of sulfonamides is possible with high-energy UV light (e.g., 254 nm), it requires specific conditions not typically encountered in routine synthesis, and the group is stable to visible light.[14]
Conclusion: A Strategic Asset in Synthesis
The benzenesulfonamide group is a robust and reliable protecting group for amines, offering exceptional stability to a wide range of acidic and basic conditions. Its key vulnerability lies in its susceptibility to reductive cleavage. This chemical profile makes it an outstanding strategic choice when paired with acid-labile (Boc) or base-labile (Fmoc) protecting groups. However, its use in tandem with reductively-cleaved groups like Cbz is fraught with risk and should be avoided in favor of a truly orthogonal strategy. By understanding these mechanistic principles and employing validated assessment protocols, researchers can confidently leverage the benzenesulfonamide group to navigate complex synthetic challenges.
References
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G. A. Grant , Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide, ResearchGate Publication, August 2025. [Online]. Available: [Link]
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S. K. Guchhait, et al. , Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight, ACS Omega, 2021. [Online]. Available: [Link]
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S. R. Choi, et al. , Sustainable Approaches for the Protection and Deprotection of Functional Groups, National Institutes of Health (NIH), 2024. [Online]. Available: [Link]
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A. M. Jones, et al. , Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides, ACS Publications, 2023. [Online]. Available: [Link]
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S. K. Nayak , A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents, Synthesis, 2000. [Online]. Available: [Link]
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S. El Kazzouli, et al. , An Unusual N Boc Deprotection of Benzamides under Basic Conditions, ResearchGate Publication, May 2004. [Online]. Available: [Link]
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J. Vacek, et al. , Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides, National Institutes of Health (NIH), 2024. [Online]. Available: [Link]
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L. D'Souza & R. A. Day , Photolytic cleavage of sulfonamide bonds, Science, 1968. [Online]. Available: [Link]
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Y. Zhang, et al. , Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury, PubMed, 2024. [Online]. Available: [Link]
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A. C. T. Evangelisti, et al. , Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications, ResearchGate Publication, December 2017. [Online]. Available: [Link]
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Chad's Prep , Protecting Groups for Peptide Synthesis, YouTube, June 2020. [Online]. Available: [Link]
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A. A. M. Abdelgawad, et al. , Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition, National Institutes of Health (NIH), 2021. [Online]. Available: [Link]
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A. C. T. Evangelisti, et al. , Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications, The Journal of Organic Chemistry, 2017. [Online]. Available: [Link]
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Safety Operating Guide
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide. The procedures outlined below are grounded in an understanding of the compound's chemical structure, potential hazards, and regulatory requirements, ensuring that laboratory professionals can manage this waste stream with confidence and integrity.
Core Principle: A Molecule-First Approach to Waste Management
Proper disposal begins with a thorough understanding of the molecule : this compound (CAS 850429-52-6). Its structure dictates its hazards and, consequently, its disposal pathway. We must consider three key structural components:
-
The Brominated Aromatic Ring: The presence of bromine classifies this compound as a halogenated organic . This is the single most critical factor for waste segregation. Improper incineration of halogenated compounds can lead to the formation of hazardous byproducts, such as brominated dioxins and furans, or corrosive hydrogen bromide gas.[1][2] Therefore, it must never be mixed with non-halogenated waste streams.
-
The Benzenesulfonamide Core: Sulfonamides are a class of compounds with broad biological activity.[3] While this specific derivative's toxicity profile is not extensively documented, related structures are known to be irritants and potentially harmful if ingested or inhaled.[4][5][6] Standard chemical handling precautions are therefore mandatory.
-
The TBDMS Ether Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is generally stable but can be cleaved under acidic conditions to release the corresponding alcohol and silanols.[7][8][9] While organosilicon compounds are generally considered to have low toxicity, they are not readily biodegradable and can persist in the environment.[10][11] This informs the choice of disposal method, favoring thermal destruction over landfill.
Hazard Summary Table
Based on data from analogous compounds, the following hazards should be assumed[4][6][12]:
| Hazard Classification | GHS Code | Precautionary Statement |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. |
| Acute toxicity - oral (Category 4) | H302 | Harmful if swallowed. |
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste generated from the use of this compound.
Caption: Decision workflow for proper segregation and disposal of the target compound.
Operational Disposal Protocols
Adherence to these step-by-step protocols is essential for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Unused or Waste Solid Compound
This protocol applies to the pure, solid chemical that is expired, off-specification, or residual.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact).[13]
-
Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.[14]
-
Containment:
-
Carefully sweep or transfer the solid material into a designated, robust, and sealable waste container.[4]
-
This container must be clearly labeled as "HALOGENATED ORGANIC SOLID WASTE" .
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Write the full chemical name: "this compound" and its CAS number (850429-52-6).
-
Indicate the approximate quantity of waste.
-
Deface or remove any previous labels on the container.
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials like strong oxidizing agents.[14][15]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. The ultimate disposal method will likely be high-temperature incineration at a facility permitted to handle halogenated waste.
Protocol 2: Disposal of Contaminated Labware and PPE
This protocol covers items such as weighing paper, pipette tips, gloves, and chromatography columns contaminated with the compound.
-
Segregation: Do not mix contaminated items with general laboratory trash.
-
Collection: Place all contaminated solid items into the same "HALOGENATED ORGANIC SOLID WASTE" container used for the pure solid.
-
Sharps: Needles or other sharps used for transfer must be placed in a designated sharps container and managed as hazardous waste.
-
Liquid Solvents: If the compound is dissolved in a solvent (e.g., for chromatography), the liquid waste must be collected in a separate, compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE" . List all chemical components, including solvents, on the label. Do not pour into drains.[5]
-
Storage and Disposal: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Management and Disposal of Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.
-
Control and Contain: For small, manageable spills, prevent the spread of the solid powder. Do not use water to clean up, as this may increase the area of contamination.
-
PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the mixture into a designated waste container.[16] Avoid creating dust.
-
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Collect all cleanup materials (absorbent, cloths, contaminated PPE) in the "HALOGENATED ORGANIC SOLID WASTE" container. Label it as "Spill Debris" containing the chemical name and follow steps 5 and 6 from Protocol 1.
Regulatory Framework: Adherence to EPA and Local Mandates
In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[17][18] This framework governs hazardous waste from "cradle-to-grave," meaning the generator (your laboratory) is responsible for the waste until its final, safe destruction.
Key principles include:
-
Waste Identification: Properly classifying the waste as hazardous and halogenated.
-
Container Management: Using appropriate, labeled, and closed containers.
-
Accumulation Time Limits: Adhering to the time limits for storing waste on-site, which vary based on your generator status (e.g., LQG, SQG).[19]
-
Manifesting: Ensuring a proper hazardous waste manifest accompanies the waste when it is transported off-site by a licensed contractor.
Always consult your institution's specific EHS guidelines, as they are tailored to comply with federal, state, and local regulations.
References
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Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17-22. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Waste Management & Research, 21(2), 147-159. [Link]
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Taylor & Francis Online. (n.d.). Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
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ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
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GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). [Link]
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Louisiana State University. (2023). Standard Operating Procedure: HANDLING CHEMICALS. [Link]
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ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?. [Link]
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Navigating the Safe Handling of 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug development and organic synthesis, the introduction of novel chemical entities is a daily occurrence. Among these is 4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide, a compound whose utility is matched by the imperative for its safe handling. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure, grounded in the chemical properties of the molecule itself.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before any handling, a thorough understanding of the potential hazards is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant, designated by the GHS07 pictogram.[1][2][3]
GHS Hazard Profile [1]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
The hazardous nature of this compound can be attributed to its constituent functional groups:
-
Brominated Benzene Ring: The presence of a halogenated aromatic ring means that upon combustion, toxic and corrosive fumes such as hydrogen bromide and oxides of nitrogen and sulfur may be released.
-
Benzenesulfonamide Moiety: Sulfonamides as a class can be irritants.[4][5] Inhalation of dusts can lead to respiratory tract irritation.[4][5] Skin and eye contact are also primary routes of exposure that can result in irritation.[4][5]
-
tert-Butyldimethylsilyl (TBDMS) Ether: While the TBDMS group is a stable protecting group, it is susceptible to cleavage under acidic conditions.[6] This reactivity is an important consideration for storage and incompatibility.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and personal protective equipment is essential. This dual approach provides a robust barrier between the researcher and the chemical.[7][8]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] This is critical to control exposure to any fine dusts or aerosols that may be generated.[11]
-
Emergency Equipment: An easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]
Personal Protective Equipment (PPE)
The following PPE is required to minimize exposure:[8][12]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] A face shield should be worn when there is a risk of splashing.[8][12] | Protects against eye irritation from dust particles or splashes.[4][5] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn.[8] Impervious gloves (e.g., nitrile rubber) should be worn and inspected for integrity before each use.[4][10][11] | Prevents skin contact, which can cause irritation.[4][5] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[10][11] | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][4][5] |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing risk.
Pre-Handling Checklist:
-
Confirm that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have the appropriate spill containment and cleanup materials readily available.
Step-by-Step Handling Procedure:
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.[4]
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9][10]
-
Keep away from strong oxidizing agents and strong acids.[4][9] The TBDMS ether is acid-labile and contact with acids could lead to deprotection.[6]
Spill Management and Disposal Plan: Preparedness and Responsibility
Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
As a brominated organic compound, this compound is classified as a halogenated organic waste.[13][14]
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[15][16]
-
Collection: Collect all waste containing this compound (including contaminated materials from spill cleanup) in a designated, clearly labeled, and sealed container for halogenated organic waste.[13][16]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Halogenated organic wastes are typically disposed of via incineration at a licensed facility.[13][17]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of the compound.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules, but of fostering a deep-seated culture of safety. By understanding the chemical nature of this compound and the rationale behind each safety precaution, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.
References
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
